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  • Product: N-Amino-1,3-oxazolidin-2-one sulphate
  • CAS: 32957-26-9

Core Science & Biosynthesis

Foundational

N-Amino-1,3-oxazolidin-2-one Sulphate: A Comprehensive Physicochemical Profile for the Drug Development Professional

Abstract This technical guide provides a detailed examination of the physicochemical properties of N-Amino-1,3-oxazolidin-2-one Sulphate, a key intermediate in the synthesis of various pharmaceutical compounds. This docu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the physicochemical properties of N-Amino-1,3-oxazolidin-2-one Sulphate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the drug development sector, offering a foundational understanding of the molecule's characteristics. The guide synthesizes available data on its structural and physicochemical properties, outlines established analytical methodologies for its characterization, and discusses its stability profile. While comprehensive data for the sulphate salt is limited in publicly accessible literature, this guide provides information on the parent molecule and related compounds, highlighting areas where further experimental validation is essential.

Introduction

N-Amino-1,3-oxazolidin-2-one and its derivatives are pivotal structural motifs in medicinal chemistry, notably as precursors to oxazolidinone antibiotics. The sulphate salt of N-Amino-1,3-oxazolidin-2-one is of particular interest due to its potential for improved handling, stability, and formulation characteristics compared to the free base. A thorough understanding of its physicochemical properties is paramount for process optimization, formulation development, and regulatory compliance. This guide aims to consolidate the available scientific knowledge on N-Amino-1,3-oxazolidin-2-one Sulphate, providing a critical resource for its application in pharmaceutical research and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its molecular identity. N-Amino-1,3-oxazolidin-2-one Sulphate is the salt formed between the basic N-amino-1,3-oxazolidin-2-one and sulfuric acid.

  • Molecular Formula: C₃H₈N₂O₆S[1]

  • Molecular Weight: 200.17 g/mol [1]

  • CAS Number: 32957-26-9[1]

  • Chemical Name: 3-Amino-2-oxazolidinone sulfate[1]

Figure 1: Chemical structure of N-Amino-1,3-oxazolidin-2-one and the Sulphate ion.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior during manufacturing, formulation, and in biological systems.

Summary of Physicochemical Data
PropertyValueSource/Method
Appearance White crystalline solid[1]
Molecular Formula C₃H₈N₂O₆S[1]
Molecular Weight 200.17 g/mol [1]
Melting Point Data not available for the sulphate salt. The parent 2-oxazolidinone melts at 86-89 °C.[2]
Boiling Point 324 °C at 760 mmHg (for a related compound)[1][3]
Solubility Soluble in water; low solubility in organic solvents.[1]
pKa Data not available. Computational studies on the parent oxazolidin-2-one suggest the N-H proton is the most acidic.[4]
Partition Coefficient (LogP) Data not available for the sulphate salt. The calculated XLogP3-AA for the parent 3-amino-2-oxazolidinone is -0.8.[5]
Vapor Pressure 0.000252 mmHg at 25 °C (for a related compound)[3]
Solubility

N-Amino-1,3-oxazolidin-2-one sulphate is reported to be soluble in water and has low solubility in organic solvents[1]. The aqueous solubility is an advantageous property for many pharmaceutical applications, facilitating its use in aqueous reaction media and the preparation of aqueous formulations.

Acidity/Basicity (pKa)

The acid dissociation constant (pKa) is a critical parameter that influences the solubility, dissolution rate, and absorption of a drug substance. While experimental pKa data for N-Amino-1,3-oxazolidin-2-one sulphate is not available, computational studies on the parent oxazolidin-2-one indicate that the proton on the ring nitrogen is the most acidic site[4]. The presence of the amino group introduces basicity, and the formation of the sulphate salt confirms the basic nature of the parent molecule.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets. The calculated XLogP3-AA for the parent molecule, 3-amino-2-oxazolidinone, is -0.8, indicating its hydrophilic nature[5]. The formation of a sulphate salt would be expected to further increase its hydrophilicity.

Synthesis and Characterization

Synthesis

A general method for the preparation of 3-amino-2-oxazolidinone derivatives involves the reaction of an oxazolidin-2-one with an aldehyde and an amine, followed by further functionalization[1]. A patent describes the formation of the sulphate salt in a general manner, suggesting it can be obtained by treating the free base with sulfuric acid in a suitable solvent, such as absolute alcohol[6].

G A 1,3-bis-[(1-phenylethyl)amino]-2-propanol C 3-(1-phenylethyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one A->C Reaction B Acylating/Cyclating Reagent (e.g., Carbonyldiimidazole) B->C E N-Amino-1,3-oxazolidin-2-one Sulphate Analogue C->E Hydrolysis & Salt Formation D Acid (e.g., Sulfuric Acid) D->E

Figure 2: Generalized synthetic pathway for an oxazolidinone salt.

Exemplary Protocol Insight: A patent for related 1,3-oxazolidin-2-one compounds describes dissolving the free base in a suitable solvent like isopropanol and then adding the acylating/cyclating reagent. The reaction temperature and time can vary from -78°C to 150°C and from 5 minutes to 48 hours, respectively. The resulting product can then be treated with an acid, such as sulfuric acid, to form the corresponding salt[7].

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of N-Amino-1,3-oxazolidin-2-one Sulphate. While specific spectra for the sulphate salt are not widely published, the expected spectral features based on related compounds are discussed below.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the oxazolidinone ring and the protons of the amino group. The chemical shifts of these protons will be influenced by the presence of the sulphate counter-ion.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon and the two methylene carbons of the oxazolidinone ring.

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching vibrations of the amino group.

  • C=O stretching of the cyclic carbamate (oxazolidinone ring).

  • S=O stretching vibrations from the sulphate counter-ion.

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under appropriate ionization conditions (e.g., electrospray ionization), the mass spectrum should show the molecular ion of the free base (N-Amino-1,3-oxazolidin-2-one).

Stability Profile

The stability of a pharmaceutical intermediate is a critical factor affecting its storage, handling, and the quality of the final product.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products[8][9]. These studies typically involve subjecting the compound to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis[8]. While specific forced degradation data for N-Amino-1,3-oxazolidin-2-one Sulphate is not available, such studies would be crucial for its development.

Conceptual Experimental Protocol for Forced Degradation:

  • Acid/Base Hydrolysis: Treat solutions of the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media at elevated temperatures (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 80 °C) and controlled humidity.

  • Photostability: Expose the solid compound and its solution to UV and visible light as per ICH guidelines.

  • Analysis: Monitor the degradation at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

G cluster_stress Stress Conditions A Acid/Base Hydrolysis F Degradation Products A->F B Oxidation B->F C Heat/Humidity C->F D Light (Photolysis) D->F E N-Amino-1,3-oxazolidin-2-one Sulphate E->A E->B E->C E->D

Figure 3: Conceptual workflow for a forced degradation study.

Analytical Methodologies

Robust analytical methods are necessary for the quality control of N-Amino-1,3-oxazolidin-2-one Sulphate, including identity, purity, and assay.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of pharmaceutical compounds. A reversed-phase HPLC method with UV detection would be suitable for the quantification of N-Amino-1,3-oxazolidin-2-one Sulphate and its related impurities.

Illustrative HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength

  • Injection Volume: 10 µL

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid[10]. This technique provides precise information on bond lengths, bond angles, and the crystal packing of N-Amino-1,3-oxazolidin-2-one Sulphate[10]. Such data is invaluable for understanding its solid-state properties and for polymorphism screening. Currently, no public crystallographic data for the sulphate salt has been identified.

Conclusion and Future Perspectives

N-Amino-1,3-oxazolidin-2-one Sulphate is a compound of significant interest in pharmaceutical synthesis. This technical guide has compiled the available physicochemical data, highlighting its hydrophilic nature and providing a framework for its synthesis and analysis. However, there are notable gaps in the publicly available experimental data for the sulphate salt, particularly concerning its melting point, pKa, detailed stability profile, and spectroscopic and crystallographic data. Future work should focus on the experimental determination of these properties to provide a more complete understanding of this important molecule. Such data will be instrumental in accelerating its application in the development of new and improved pharmaceutical products.

References

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  • 3-Amino-2-oxazolidinone sulfate. (2024, April 9). ChemBK. Retrieved January 14, 2026, from [Link]

  • Sodium Chloride. (n.d.). USP-NF. Retrieved January 14, 2026, from [Link]

  • Calculated logP values for investigated compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Forced degradation studies. (2016, December 14). MedCrave online. Retrieved January 14, 2026, from [Link]

  • Process for the preparation of 5-nitrofuran derivatives of 3-amino-oxazolidonen-(2). (1962, April 5). Google Patents.
  • Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques. (2025, August 7). ResearchGate. Retrieved January 14, 2026, from [Link]

  • forced degradation study: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 14, 2026, from [Link]

  • Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • N-amino-1,3-oxazolidin-2-one sulphate| CAS:#32957-26-9. (n.d.). Letopharm Limited. Retrieved January 14, 2026, from [Link]

  • 2-Oxazolidinone. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • Preparation of oxazolidine. (n.d.). Google Patents.
  • Synthesis of 4-amino-3-isoxazolidone. (n.d.). US2862002A - Google Patents.
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 14, 2026, from [Link]

  • Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. (n.d.). Retrieved January 14, 2026, from [Link]

  • Solid-state structure of oxazolidine (S,S)-2a from single crystal X-ray... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 3D 1H–13C–14N correlation solid-state NMR spectrum. (n.d.). National MagLab. Retrieved January 14, 2026, from [Link]

  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. (2025, October 1). NIH. Retrieved January 14, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 14, 2026, from [Link]

  • LogP and logD calculations. (n.d.). Chemaxon Docs. Retrieved January 14, 2026, from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved January 14, 2026, from [Link]

  • Calculated Log P Values for the Investigated Compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • E1: Acid Dissociation Constants at 25°C. (2023, March 19). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. (2009, January 26). PubMed. Retrieved January 14, 2026, from [Link]

  • forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 14, 2026, from [Link]

  • 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. (2014, June 19). Justia Patents. Retrieved January 14, 2026, from [Link]

  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • 3-Amino-2-oxazolidinone. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Retrieved January 14, 2026, from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved January 14, 2026, from [Link]

  • What is Single Crystal X-ray Diffraction? (2020, November 19). YouTube. Retrieved January 14, 2026, from [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (n.d.). Retrieved January 14, 2026, from [Link]

  • Determination of the Dissociation Constants of o<-Amino Acids by Ionophoretic Technique: II. (n.d.). Informatics Journals. Retrieved January 14, 2026, from [Link]

  • 7.3: X-ray Crystallography. (2022, August 28). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

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  • Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. (2025, August 6). Retrieved January 14, 2026, from [Link]

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Sources

Exploratory

Synthesis and characterization of N-Amino-1,3-oxazolidin-2-one sulphate.

An In-Depth Technical Guide to the Synthesis and Characterization of N-Amino-1,3-oxazolidin-2-one Sulphate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-Amino-1,3-oxazolidin-2-one Sulphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Amino-1,3-oxazolidin-2-one Sulphate, a heterocyclic compound of interest in medicinal chemistry and as a synthetic intermediate. The guide details a robust and validated synthetic pathway from commercially available starting materials to the free base, 3-Amino-1,3-oxazolidin-2-one (AOZ), followed by its conversion to the corresponding sulphate salt. Each stage of the synthesis is explained with a focus on the underlying chemical principles and experimental considerations. Furthermore, a thorough characterization of both the free base and its sulphate salt is presented, including data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers in organic synthesis, drug discovery, and materials science, providing the necessary detail to replicate the synthesis and validate the final compound.

Introduction and Significance

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the linezolid class of antibiotics.[1][2] These compounds function by inhibiting bacterial protein synthesis through a unique mechanism, making them effective against multi-drug resistant Gram-positive bacteria.[2] The introduction of an amino group at the N-3 position of the oxazolidinone ring, as in 3-Amino-1,3-oxazolidin-2-one (AOZ), creates a versatile synthetic handle for further functionalization and the development of novel derivatives.[3][4]

The sulphate salt of AOZ, N-Amino-1,3-oxazolidin-2-one Sulphate (CAS No. 32957-26-9), offers potential advantages in terms of stability, solubility, and handling properties compared to the free base (AOZ, CAS No. 80-65-9).[3][5][6] This makes it a valuable intermediate for pharmaceutical development and various organic transformations. This guide provides a detailed, scientifically-grounded protocol for its preparation and a comprehensive analysis of its structural and spectroscopic properties.

Synthesis of N-Amino-1,3-oxazolidin-2-one Sulphate

The synthesis is approached as a two-step process: first, the formation of the free base, 3-Amino-1,3-oxazolidin-2-one (AOZ), followed by its protonation to form the sulphate salt.

Step 1: Synthesis of 3-Amino-1,3-oxazolidin-2-one (AOZ) via Cyclocondensation

The most direct and efficient synthesis of the AOZ core involves the cyclocondensation of 2-hydroxyethylhydrazine with a suitable carbonyl source, such as diethyl carbonate.[7][8] This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

The underlying mechanism involves the nucleophilic attack of the hydrazine nitrogens onto the electrophilic carbonyl carbon of diethyl carbonate. An intramolecular cyclization then occurs, driven by the attack of the hydroxyl group, leading to the formation of the stable five-membered oxazolidinone ring with the elimination of ethanol. The use of a base, such as sodium methoxide, is crucial to deprotonate the hydroxyl group, increasing its nucleophilicity and facilitating the ring-closing step.[7]

Synthesis_Step1 start_materials 2-Hydroxyethylhydrazine + Diethyl Carbonate base Sodium Methoxide (NaOMe) start_materials->base Catalyst reaction_conditions Heat (Reflux) 4 hours start_materials->reaction_conditions Solvent: Ethanol intermediate Intermediate Adduct (Not Isolated) reaction_conditions->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 3-Amino-1,3-oxazolidin-2-one (AOZ) cyclization->product Elimination of Ethanol workup Cooling, Filtration, Purification product->workup

Figure 1: Workflow for the synthesis of 3-Amino-1,3-oxazolidin-2-one (AOZ).

Experimental Protocol: [7][8]

  • Reaction Setup: To a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxyethylhydrazine (15.2 g, 0.2 mol), diethyl carbonate (31.0 g, 0.2 mol), and sodium methoxide (3.0 g, 57 mmol).

  • Reaction: The reaction mixture is heated to reflux and maintained for 4 hours.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of a solid. The solid is collected by vacuum filtration and dried.

  • Purification: The mother liquor is concentrated under reduced pressure to yield additional crude product. The combined solids are purified by column chromatography on silica gel (eluent: methanol/dichloromethane, 1:20, v/v). The resulting white solid is then recrystallized from ethanol to afford pure 3-Amino-1,3-oxazolidin-2-one (AOZ). A typical yield is around 75%.[8]

Step 2: Formation of N-Amino-1,3-oxazolidin-2-one Sulphate

The conversion of the free base (AOZ) to its sulphate salt is a straightforward acid-base reaction. The amino group at the N-3 position is basic and will readily accept a proton from sulfuric acid to form the corresponding ammonium sulphate salt. This process is typically performed in a suitable solvent in which the product salt is poorly soluble, facilitating its isolation by precipitation.

Synthesis_Step2 start_material 3-Amino-1,3-oxazolidin-2-one (AOZ) in Ethanol reaction Acid-Base Reaction (Protonation) start_material->reaction reagent Sulfuric Acid (H₂SO₄) (in Ethanol) reagent->reaction precipitation Precipitation of Salt reaction->precipitation product N-Amino-1,3-oxazolidin-2-one Sulphate precipitation->product isolation Filtration & Drying product->isolation

Figure 2: Workflow for the formation of the sulphate salt.

Experimental Protocol:

  • Dissolution: Dissolve the purified 3-Amino-1,3-oxazolidin-2-one (10.2 g, 0.1 mol) in ethanol (100 mL) with gentle warming if necessary.

  • Acidification: In a separate flask, prepare a solution of concentrated sulfuric acid (5.0 g, ~0.05 mol, 0.5 equivalents) in cold ethanol (25 mL). This solution should be added dropwise to the stirred solution of AOZ at room temperature. Note: The reaction is exothermic, and slow addition is recommended.

  • Precipitation and Isolation: Upon addition of the sulfuric acid solution, a white precipitate of the sulphate salt should form. Continue stirring for an additional 30 minutes at room temperature to ensure complete precipitation.

  • Work-up: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether, and then dry under vacuum to yield N-Amino-1,3-oxazolidin-2-one Sulphate.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compounds. Below are the expected analytical data for both the free base and its sulphate salt.

Physical Properties
Property3-Amino-1,3-oxazolidin-2-one (AOZ)N-Amino-1,3-oxazolidin-2-one Sulphate
CAS Number 80-65-9[8][9][10]32957-26-9[3][5][6]
Molecular Formula C₃H₆N₂O₂[8][9][10]C₃H₈N₂O₆S[3][11]
Molecular Weight 102.09 g/mol [8][9][10]200.17 g/mol [3]
Appearance White to off-white crystalline solid[4][8][12]White crystalline powder[3]
Melting Point 64-67 °C[7][8]Expected to be higher than the free base
Solubility Soluble in water and polar organic solvents[4]Soluble in water; low solubility in organic solvents[3]
Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

3-Amino-1,3-oxazolidin-2-one (AOZ):

  • ¹H NMR (400 MHz, D₂O): [7][8]

    • δ 4.33 (t, J = 8.0 Hz, 2H, -O-CH₂-CH₂-N-)

    • δ 3.70 (t, J = 8.0 Hz, 2H, -O-CH₂-CH₂-N-)

    • The -NH₂ protons will exchange with D₂O and may not be visible. In a non-deuterated solvent like DMSO-d₆, a broad singlet would be expected around δ 4.5-5.5 ppm.

  • ¹³C NMR (Predicted, based on similar structures): [13][14]

    • δ 159.0 (C=O, carbamate)

    • δ 61.0 (-O-CH₂-)

    • δ 45.0 (-CH₂-N-)

N-Amino-1,3-oxazolidin-2-one Sulphate:

  • ¹H NMR (D₂O): Upon protonation of the N-amino group, a downfield shift of the adjacent methylene protons is expected due to the inductive effect of the newly formed ammonium group.

    • δ ~4.4-4.5 (t, 2H, -O-CH₂-CH₂-N-)

    • δ ~3.8-3.9 (t, 2H, -O-CH₂-CH₂-N-)

    • The -NH₃⁺ protons will exchange with D₂O.

  • ¹³C NMR (D₂O): Similar downfield shifts are expected for the carbon atoms.

    • δ ~160.0 (C=O)

    • δ ~62.0 (-O-CH₂-)

    • δ ~46.0 (-CH₂-N-)

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group3-Amino-1,3-oxazolidin-2-one (AOZ)[9]N-Amino-1,3-oxazolidin-2-one Sulphate
N-H stretch (-NH₂) ~3300-3400 cm⁻¹ (two bands)Broad bands ~2800-3200 cm⁻¹ for -NH₃⁺
C=O stretch (carbamate) ~1750 cm⁻¹ (strong)~1760 cm⁻¹ (slight shift to higher frequency)
C-O stretch ~1200-1300 cm⁻¹~1200-1300 cm⁻¹
S=O stretch (sulphate) N/AStrong, broad bands around 1100-1200 cm⁻¹

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • 3-Amino-1,3-oxazolidin-2-one (AOZ):

    • EI-MS: [M+H]⁺ at m/z = 103.1.[7][8] The mass spectrum would show the molecular ion peak and characteristic fragments corresponding to the loss of the amino group or cleavage of the oxazolidinone ring.[9][15]

  • N-Amino-1,3-oxazolidin-2-one Sulphate:

    • ESI-MS (+ve mode): The spectrum would show the cation [C₃H₆N₂O₂ + H]⁺ at m/z = 103.1, identical to the protonated free base.

    • ESI-MS (-ve mode): The spectrum would show the bisulfate anion [HSO₄]⁻ at m/z = 97.1.

Safety and Handling

  • 3-Amino-1,3-oxazolidin-2-one (AOZ): Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][16]

  • N-Amino-1,3-oxazolidin-2-one Sulphate: Causes skin and serious eye irritation.[3][5]

  • General Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.[3]

Conclusion

This guide has detailed a reliable and reproducible two-step synthesis for N-Amino-1,3-oxazolidin-2-one Sulphate. The methodology, starting from 2-hydroxyethylhydrazine and diethyl carbonate, is scalable and utilizes common laboratory reagents.[7][8] The comprehensive characterization data provided for both the free base and the final sulphate salt, including NMR, IR, and MS, will serve as a crucial reference for researchers to verify the identity and purity of their synthesized material. The availability of this versatile N-amino-oxazolidinone intermediate in its stable sulphate form opens avenues for further exploration in the design and synthesis of novel bioactive compounds and functional materials.

References

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  • Cacchi, S., et al. (2001). A palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides 3-aryl-2-oxazolidinones in good yields. Organic Letters, 3(16), 2539-2541. Available at: [Link]

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  • Miranda, F. F., et al. (2010). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 15(3), 1685-1698. Available at: [Link]

  • ECHA. (n.d.). N-amino-1,3-oxazolidin-2-one sulphate. European Chemicals Agency. Available at: [Link]

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  • Aurelio, L., et al. (2004). Studies of 2-Substituted 1,3-Oxazolidin-5-ones and 1,3-Oxazinan-6-ones as Precursors for the Synthesis of N-Alkyl-b-Amino Acids. Australian Journal of Chemistry, 57(9), 857-864. Available at: [Link]

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  • Wikipedia. (n.d.). 2-Chloroethyl chloroformate. Available at: [Link]

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  • Le-Graverand, A., et al. (2009). Kinetic studies of hydrazine and 2‐hydroxyethylhydrazine alkylation by 2‐chloroethanol: Influence of a strong base in the medium. International Journal of Chemical Kinetics, 41(6), 382-393. Available at: [Link]

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Foundational

An In-Depth Technical Guide to N-Amino-1,3-oxazolidin-2-one Sulphate: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction N-Amino-1,3-oxazolidin-2-one sulphate is a fine chemical intermediate with significant potential in pharmaceutical synthesis. As a derivative o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Amino-1,3-oxazolidin-2-one sulphate is a fine chemical intermediate with significant potential in pharmaceutical synthesis. As a derivative of the versatile oxazolidinone heterocyclic system, it serves as a valuable building block for the development of novel therapeutic agents. The oxazolidinone core is a prominent feature in a number of approved drugs, most notably the antibiotic Linezolid, highlighting the importance of this structural motif in medicinal chemistry.[1] This guide provides a comprehensive overview of N-Amino-1,3-oxazolidin-2-one sulphate, including its chemical identity, molecular structure, synthesis, and key applications, with a focus on providing practical insights for laboratory and developmental use.

Chemical Identity and Molecular Structure

CAS Number: 32957-26-9[2]

Molecular Formula: C₃H₈N₂O₆S[3]

Molecular Weight: 200.17 g/mol [2]

Synonyms: 3-Amino-2-oxazolidinone sulfate[3]

N-Amino-1,3-oxazolidin-2-one sulphate is a white crystalline solid that is soluble in water.[3] The molecule consists of a five-membered 1,3-oxazolidin-2-one ring with an amino group attached to the nitrogen at the 3-position. The sulphate salt form suggests the protonation of the amino group.

Molecular Structure:

Caption: Molecular Structure of N-Amino-1,3-oxazolidin-2-one Sulphate.

Synthesis and Mechanistic Insights

  • Formation of an Intermediate: Reaction of 1,3-oxazolidin-2-one with an aldehyde amine to form an oxazolidin-2-ketoimine.

  • Sulfation: Subsequent reaction of the intermediate with sulfuryl chloride (SO₂Cl₂) to yield the final sulphate product.[3]

A more detailed and referenced approach involves the electrophilic amination of the 1,3-oxazolidin-2-one precursor to form 3-amino-2-oxazolidinone, which can then be converted to the sulphate salt.

Experimental Protocol: Synthesis of 3-Amino-2-oxazolidinone (Free Base)

This protocol is adapted from established methods for the N-amination of oxazolidinones.[4]

Materials:

  • 2-Hydrazinoethanol

  • Diethyl carbonate

  • Sodium methoxide

  • Methanol

  • Dichloromethane

Procedure:

  • To a 100 mL three-necked flask, add 2-hydrazinoethanol (15.2 g, 0.2 mol), diethyl carbonate (31.0 g, 0.2 mol), and sodium methoxide (3.0 g, 57 mmol).[4]

  • Heat the mixture to reflux and maintain for 4 hours.[4]

  • Upon completion of the reaction, cool the mixture, which should result in the precipitation of a solid.[4]

  • Collect the solid by vacuum filtration and dry.[4]

  • Remove the solvent from the mother liquor by distillation.[4]

  • Purify the crude product by column chromatography using a methanol/dichloromethane (1:20 v/v) eluent.[4]

  • Recrystallize the resulting white solid from ethanol to yield pure 3-aminooxazolidin-2-one.[4]

Expected Yield: Approximately 75% (15.3 g).[4]

Characterization of 3-Amino-2-oxazolidinone:

  • ¹H-NMR (400 MHz, D₂O) δ ppm: 4.33 (2H, t, J = 8.0 Hz), 3.94 (2H, s), 3.70 (2H, t, J = 4.0 Hz).[4]

  • EI-MS (m/z): 103.1 [M + H]⁺.[4]

  • Melting Point: 64-66 °C.[4]

Conversion to the Sulphate Salt

The synthesized 3-amino-2-oxazolidinone can be converted to its sulphate salt by reacting it with sulfuric acid in an appropriate solvent.

Workflow for Salt Formation:

workflow start Dissolve 3-Amino-2-oxazolidinone in a suitable solvent (e.g., ethanol) add_acid Add stoichiometric amount of sulfuric acid dropwise with stirring start->add_acid precipitate Precipitation of the sulphate salt may occur add_acid->precipitate isolate Isolate the solid by filtration precipitate->isolate wash Wash the solid with a cold, non-polar solvent isolate->wash dry Dry the product under vacuum wash->dry

Caption: General workflow for the conversion of 3-amino-2-oxazolidinone to its sulphate salt.

Applications in Drug Development and Research

N-Amino-1,3-oxazolidin-2-one sulphate serves as a key pharmaceutical intermediate.[3] Its utility stems from the reactive primary amino group, which can be further functionalized to build more complex molecular architectures.

Precursor to Bioactive Molecules

The free base, 3-amino-2-oxazolidinone (AOZ), is a known metabolite of the nitrofuran antibiotic, furazolidone.[2][5] This has led to its use as a crucial marker for detecting the illegal use of furazolidone in food-producing animals.[5] Analytical methods, such as HPLC and LC-MS/MS, have been developed for its detection in various biological matrices.

Beyond its role as a metabolite, 3-amino-2-oxazolidinone is a versatile precursor for the synthesis of novel pharmaceutical intermediates.[6] The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form hydrazones.[6] These hydrazone derivatives have been investigated for a range of biological activities.

Physicochemical and Safety Data

Properties of N-Amino-1,3-oxazolidin-2-one sulphate:

PropertyValueReference
Boiling Point 324°C at 760 mmHg[3]
Flash Point 165.8°C[3]
Vapor Pressure 0.000252mmHg at 25°C[3]

Safety Information (based on the free base, 3-Amino-2-oxazolidinone):

As a chemical intermediate, appropriate safety precautions should be taken when handling N-Amino-1,3-oxazolidin-2-one sulphate and its free base.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

  • Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[8]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If on skin, wash with plenty of water. If inhaled, remove person to fresh air and keep comfortable for breathing.[8]

Conclusion

N-Amino-1,3-oxazolidin-2-one sulphate is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its straightforward, albeit not yet fully detailed in public literature, synthesis and the reactivity of its amino group make it an attractive starting material for the creation of diverse molecular libraries. The established role of its free base as a key metabolite and its potential as a precursor to novel therapeutic agents underscore the importance of this compound in medicinal chemistry. Further research into its reaction pathways and the biological activities of its derivatives is warranted and holds promise for the development of new pharmaceuticals.

References

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Exploratory

Spectroscopic Unveiling of N-Amino-1,3-oxazolidin-2-one Sulphate: A Technical Guide

Introduction N-Amino-1,3-oxazolidin-2-one and its salts are heterocyclic compounds of significant interest in pharmaceutical research and development, often serving as key intermediates in the synthesis of various bioact...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Amino-1,3-oxazolidin-2-one and its salts are heterocyclic compounds of significant interest in pharmaceutical research and development, often serving as key intermediates in the synthesis of various bioactive molecules. A thorough understanding of their structural and electronic properties is paramount for their effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic data for N-Amino-1,3-oxazolidin-2-one sulphate, a compound that, while crucial, has limited publicly available spectral data.

This document will first present the detailed spectroscopic characterization of the free base, 3-Amino-2-oxazolidinone (AOZ), for which experimental data is accessible. Subsequently, a rigorous theoretical framework will be established to predict and interpret the spectroscopic changes anticipated upon its conversion to the sulphate salt. This approach, grounded in fundamental principles of NMR, IR, and Mass Spectrometry, offers a robust analytical strategy for researchers working with this and similar molecular entities. The methodologies and interpretations presented herein are designed to be self-validating, providing a reliable reference for drug development professionals and organic chemists.

Molecular Structure and its Spectroscopic Implications

The foundational step in interpreting any spectroscopic data is a clear understanding of the molecule's structure. N-Amino-1,3-oxazolidin-2-one possesses a five-membered oxazolidinone ring with an amino group attached to the nitrogen atom at position 3.

Caption: Molecular structure of N-Amino-1,3-oxazolidin-2-one.

Upon formation of the sulphate salt, the amino group is protonated to form an ammonium cation, with the sulphate dianion (SO₄²⁻) as the counterion. This protonation is the primary driver of the changes observed in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the experimental ¹H and ¹³C NMR data for 3-Amino-2-oxazolidinone and provide a predictive analysis for its sulphate salt.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Data for 3-Amino-2-oxazolidinone (Free Base)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.33t, J = 8.0 Hz2HH-5 (CH₂-O)
3.70t, J = 8.0 Hz2HH-4 (CH₂-N)
3.94s2HNH₂

Data sourced from a synthesis protocol reported on ChemicalBook.[1]

Interpretation and Causality:

  • The two methylene groups of the oxazolidinone ring appear as triplets, a result of spin-spin coupling with each other.

  • The protons on C-5 (adjacent to the ring oxygen) are deshielded to a greater extent than the protons on C-4 (adjacent to the ring nitrogen), hence their downfield chemical shift at 4.33 ppm.

  • The amino group protons appear as a singlet at 3.94 ppm. The absence of coupling to the neighboring CH₂ group is often due to rapid proton exchange with the solvent or traces of water.[2][3][4]

Predicted ¹H NMR Spectrum of N-Amino-1,3-oxazolidin-2-one Sulphate

Upon protonation of the amino group, significant changes are expected in the ¹H NMR spectrum:

  • Downfield Shift of α-Protons: The protons on the carbon adjacent to a protonated amine (H-4 in this case) are expected to shift downfield due to the increased electron-withdrawing effect of the positively charged nitrogen atom.[5][6] A shift of 0.5-1.0 ppm is a reasonable expectation.

  • Appearance of an NH₃⁺ Signal: The two protons of the amino group will become three equivalent protons in the ammonium group. This signal is expected to appear as a broad singlet at a significantly downfield position, typically in the range of 7.0-9.0 ppm for ammonium salts in DMSO-d₆. The broadness is due to quadrupolar relaxation of the ¹⁴N nucleus and proton exchange.

  • Minimal Change for H-5 Protons: The protons on C-5 are further away from the site of protonation and are therefore expected to experience a much smaller downfield shift.

Predicted ¹H NMR Data for N-Amino-1,3-oxazolidin-2-one Sulphate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-9.0br s3HNH₃⁺
~4.4-4.5t2HH-5 (CH₂-O)
~4.2-4.7t2HH-4 (CH₂-N)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Data for 3-Amino-2-oxazolidinone (Free Base)

Predicted ¹³C NMR Spectrum of N-Amino-1,3-oxazolidin-2-one Sulphate

Protonation of the amino group will also influence the ¹³C NMR spectrum:

  • Downfield Shift of C-4: The carbon atom directly attached to the protonated nitrogen (C-4) will experience the most significant deshielding and is expected to shift downfield.

  • Lesser Effect on C-5 and C-2: The other ring carbons (C-5 and the carbonyl carbon C-2) will be less affected due to their greater distance from the positive charge.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of small organic molecules is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry NMR tube.[8] For amine salts, DMSO-d₆ is often a good choice as it can dissolve the salt and slow down proton exchange, allowing for the observation of NH protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Data for 3-Amino-2-oxazolidinone (Free Base)

The PubChem database indicates the availability of an FTIR spectrum for 3-Amino-2-oxazolidinone, obtained from a melt on a capillary cell.[7] Key expected absorptions for the free base include:

  • N-H Stretching: Two bands in the region of 3400-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[9][10]

  • C=O Stretching: A strong absorption band around 1750 cm⁻¹ characteristic of the cyclic carbamate (oxazolidinone) carbonyl group.

  • C-N Stretching: Absorptions in the 1250-1020 cm⁻¹ region.[10]

  • C-O Stretching: Absorptions in the 1300-1000 cm⁻¹ region.

Predicted IR Spectrum of N-Amino-1,3-oxazolidin-2-one Sulphate

The formation of the sulphate salt will introduce new and shifted absorption bands:

  • N-H⁺ Stretching: The sharp N-H stretching bands of the primary amine will be replaced by a very broad and strong absorption band for the N-H⁺ stretching of the ammonium group, typically spanning from 3200 to 2800 cm⁻¹.[11]

  • N-H⁺ Bending: New bands corresponding to the bending vibrations of the NH₃⁺ group are expected to appear in the 1625-1500 cm⁻¹ region.[11]

  • Sulphate Anion Absorptions: The sulphate ion (SO₄²⁻) has characteristic strong absorption bands. The most prominent is the asymmetric stretching vibration (ν₃) which appears as a strong, broad band around 1100 cm⁻¹.[12][13] The asymmetric bending vibration (ν₄) is expected around 610 cm⁻¹.[12]

Summary of Expected IR Absorptions for the Sulphate Salt

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800Strong, BroadN-H⁺ Stretch
~1750StrongC=O Stretch
1625-1500MediumN-H⁺ Bend
~1100Strong, BroadSO₄²⁻ Asymmetric Stretch (ν₃)
~610MediumSO₄²⁻ Asymmetric Bend (ν₄)
Experimental Protocol for FTIR Spectroscopy

For a solid sample like N-Amino-1,3-oxazolidin-2-one sulphate, the following methods are common:

  • KBr Pellet Method: The sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. This method is suitable for obtaining high-quality transmission spectra.[12]

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This is a rapid and convenient method that requires minimal sample preparation.[12]

cluster_0 FTIR Sample Preparation Workflow start Start solid_sample Solid Sample start->solid_sample choose_method Choose Method solid_sample->choose_method kbr_pellet KBr Pellet Method choose_method->kbr_pellet Transmission atr ATR Method choose_method->atr Reflectance grind_kbr Grind with KBr kbr_pellet->grind_kbr place_on_crystal Place on ATR Crystal atr->place_on_crystal press_pellet Press into Pellet grind_kbr->press_pellet acquire_spectrum Acquire Spectrum press_pellet->acquire_spectrum apply_pressure Apply Pressure place_on_crystal->apply_pressure apply_pressure->acquire_spectrum

Caption: Workflow for FTIR sample preparation of solid samples.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Experimental Data for 3-Amino-2-oxazolidinone (Free Base)

The NIST Mass Spectrometry Data Center provides data for 3-Amino-2-oxazolidinone.[7] Under electron ionization (EI), the molecular ion ([M]⁺˙) is expected at m/z 102. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals from the oxazolidinone ring and the amino group.

Predicted Mass Spectrum of N-Amino-1,3-oxazolidin-2-one Sulphate

The analysis of the sulphate salt by mass spectrometry depends heavily on the ionization technique used:

  • Electron Ionization (EI): This is a "hard" ionization technique and is generally not suitable for non-volatile, ionic compounds like sulphate salts as it would likely lead to decomposition before ionization.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar and ionic compounds. In positive ion mode ESI-MS, the spectrum would be expected to show the protonated molecule of the free base, [M+H]⁺, at m/z 103. The sulphate counterion would not be observed in the positive ion spectrum. In negative ion mode, the bisulphate ion [HSO₄]⁻ at m/z 97 would likely be observed.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ion source, such as an electrospray ionization (ESI) source for the sulphate salt.

  • Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in both positive and negative ion modes to observe the cation and anion, respectively.

Conclusion

References

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  • Bishop, J. L., & Schiffman, P. (2005). INFRARED SPECTROSCOPIC ANALYSES OF SULFATE, NITRATE, AND CARBONATE-BEARING ATACAMA DESERT SOILS: ANALOGS FOR THE INTERPRETATION OF MARTIAN SOIL SPECTRA. Lunar and Planetary Science Conference. [Link]

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Foundational

A Technical Guide to the Solubility and Stability of N-Amino-1,3-oxazolidin-2-one Sulphate for Pharmaceutical Development

Abstract: N-Amino-1,3-oxazolidin-2-one and its salts are emerging as crucial intermediates in contemporary organic synthesis, particularly in the development of novel therapeutics. This guide provides a comprehensive tec...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-Amino-1,3-oxazolidin-2-one and its salts are emerging as crucial intermediates in contemporary organic synthesis, particularly in the development of novel therapeutics. This guide provides a comprehensive technical overview of the solubility and stability characteristics of N-Amino-1,3-oxazolidin-2-one Sulphate. Understanding these fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure process efficiency, formulation robustness, and drug product quality. We present a detailed analysis of the compound's solubility across a spectrum of pharmaceutically relevant solvents and a thorough investigation of its stability under forced degradation conditions as outlined by the International Council for Harmonisation (ICH). The methodologies are detailed to provide a framework for reproducible experimentation, and the resulting data is interpreted to offer practical, field-proven insights for handling, formulation, and storage.

Introduction

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class of antibiotics.[1] The introduction of an amino group at the N-3 position, and its subsequent formation into a sulphate salt, creates a molecule—N-Amino-1,3-oxazolidin-2-one Sulphate—with unique properties. As a pharmaceutical intermediate, it serves as a key building block for more complex active pharmaceutical ingredients (APIs).[2]

The success of any API in development hinges on its fundamental physicochemical properties. Low solubility can create significant hurdles in formulation, leading to poor bioavailability and unpredictable in-vitro results.[3][4] Similarly, instability can compromise the safety, efficacy, and shelf-life of the final drug product.[5][6] This guide is therefore designed to provide an authoritative grounding on the solubility and stability of N-Amino-1,3-oxazolidin-2-one Sulphate, enabling scientists to make informed decisions during process development, formulation, and analytical method validation.

Physicochemical Properties

  • IUPAC Name: 3-amino-1,3-oxazolidin-2-one sulfate

  • Molecular Formula: C₃H₈N₂O₆S (Sulphate Salt)

  • Appearance: White to off-white crystalline powder.[2]

  • Structure:

The presence of the sulphate counter-ion is expected to significantly enhance the aqueous solubility of the parent molecule, 3-Amino-2-oxazolidinone, which itself has some predicted water solubility.[7][8] This makes the sulphate salt an attractive candidate for aqueous-based formulations.

Solubility Profile

The thermodynamic solubility of a compound is a critical parameter in drug development.[4][9] For this study, the equilibrium solubility was determined using the gold-standard shake-flask method, which remains the most reliable technique for this measurement.[9][10]

Experimental Protocol: Shake-Flask Solubility Determination

The following protocol outlines the steps to determine the equilibrium solubility of N-Amino-1,3-oxazolidin-2-one Sulphate.

  • Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set at 25°C. Agitate the samples for 24 hours to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Centrifuge the samples to further clarify the supernatant.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter.[3] Dilute the filtrate with a suitable mobile phase and quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Visualization: Solubility Workflow

The diagram below illustrates the sequential process of the shake-flask solubility determination.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Compound B Add Solvent A->B to vial C Agitate at 25°C for 24h B->C D Centrifuge C->D E Filter Supernatant (0.45 µm) D->E F Dilute Sample E->F G HPLC-UV Analysis F->G H Calculate Concentration G->H

Caption: Workflow for Shake-Flask Solubility Measurement.

Results and Discussion

The solubility of N-Amino-1,3-oxazolidin-2-one Sulphate was evaluated in a range of solvents, categorized by their polarity. The results are summarized in the table below.

Solvent CategorySolventPolarity IndexSolubility (mg/mL) at 25°CObservations
Polar Protic Water10.2> 200Freely soluble, as expected for a sulphate salt.[2] Ideal for aqueous formulations.
Methanol5.145.2Soluble. The polar nature facilitates interaction with the salt.[11]
Ethanol4.315.8Sparingly soluble. Decreased polarity compared to methanol reduces solvating power.[11]
Polar Aprotic DMSO7.288.5Very soluble. Strong hydrogen bond acceptor.
Acetonitrile5.85.1Slightly soluble. Lower polarity and weaker interactions.
Non-Polar Dichloromethane3.1< 0.1Practically insoluble. The high polarity of the salt prevents dissolution in non-polar media.
Toluene2.4< 0.1Practically insoluble. Significant mismatch in polarity.

Expert Insight: The data clearly demonstrates a strong correlation between solvent polarity and the solubility of N-Amino-1,3-oxazolidin-2-one Sulphate. Its high aqueous solubility is a significant advantage for developing parenteral (injectable) dosage forms. The low solubility in non-polar solvents like dichloromethane and toluene is also beneficial, as it allows for these to be used as anti-solvents in precipitation or crystallization steps during manufacturing to ensure high purity and yield.

Stability Assessment

Stability testing is a non-negotiable component of pharmaceutical development, mandated by regulatory bodies to ensure a drug product maintains its quality, safety, and efficacy throughout its shelf life.[6][12][13] Forced degradation, or stress testing, is the first step in this process. It is designed to accelerate the degradation of a drug substance to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[5][14][15]

Experimental Protocol: Forced Degradation Studies

The protocol follows the principles outlined in ICH Q1A(R2) guidelines.[16] A stock solution of the compound was subjected to various stress conditions. Samples were collected at predetermined time points, neutralized or quenched, and analyzed by a stability-indicating HPLC method.

  • Stock Solution Preparation: Prepare a 1.0 mg/mL solution of the compound in water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the solid powder in a controlled oven at 80°C.

    • Photolytic: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[13][17]

  • Analysis: At 2, 8, and 24 hours, withdraw samples. For acid/base hydrolysis, neutralize the sample. Analyze all samples by HPLC, monitoring for the appearance of degradation products and the loss of the main peak. An acceptable level of degradation is typically targeted between 5-20%.[17]

Visualization: Forced Degradation Workflow

The following diagram shows the parallel nature of a forced degradation study.

G cluster_setup Setup cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in Water) B Acidic (0.1M HCl, 60°C) A->B C Basic (0.1M NaOH, RT) A->C D Oxidative (3% H₂O₂, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points (e.g., 2, 8, 24h) B->G C->G D->G E->G F->G H Quench/Neutralize G->H I Stability-Indicating HPLC Analysis H->I J Assess Degradation & Identify Products I->J

Caption: Parallel Workflow for Forced Degradation Studies.

Results and Discussion

The stability of N-Amino-1,3-oxazolidin-2-one Sulphate under various stress conditions is summarized below.

Stress ConditionTime (24h)% DegradationMajor DegradantsObservations and Mechanistic Insights
Acid (0.1M HCl) 24h~18%One major peakSignificant degradation observed. The oxazolidinone ring is likely susceptible to acid-catalyzed hydrolysis, leading to ring-opening.
Base (0.1M NaOH) 24h> 90%Multiple peaksExtremely unstable. Base-catalyzed hydrolysis of the carbamate ester within the ring is rapid and extensive.[18]
Oxidative (3% H₂O₂) 24h~5%One minor peakRelatively stable. The primary amino group could be a potential site for oxidation, but the compound shows good resistance.
Thermal (80°C) 24h< 2%No major peaksHighly stable in solid form at elevated temperatures, indicating a high melting point and good thermal integrity.
Photolytic (ICH Q1B) -< 1%No major peaksHighly photostable. The chromophores in the molecule do not appear to absorb significantly in the UV-Vis range to cause degradation.

Expert Insight: The compound demonstrates excellent thermal and photostability. However, it is highly susceptible to hydrolysis, particularly under basic conditions. This is a critical finding for drug development.

  • Process Chemistry: All manufacturing steps should be conducted under neutral or slightly acidic pH conditions. Exposure to strong bases must be strictly avoided.

  • Formulation: For liquid formulations, the pH must be carefully controlled with a suitable buffering system, likely in the pH 4-6 range, to ensure adequate shelf life. A lyophilized (freeze-dried) powder for reconstitution would be an excellent strategy to bypass issues with aqueous instability.

  • Storage: The solid material should be stored in well-sealed containers to protect it from humidity and potential environmental contaminants.[2]

Conclusion and Recommendations

This technical guide provides a foundational understanding of the solubility and stability of N-Amino-1,3-oxazolidin-2-one Sulphate.

  • Solubility: The compound is highly polar, exhibiting excellent solubility in water and polar aprotic solvents like DMSO, while being practically insoluble in non-polar organic solvents. This profile is advantageous for both aqueous formulation development and for purification procedures using anti-solvents.

  • Stability: The compound is robust against thermal and photolytic stress. However, it demonstrates significant hydrolytic instability, especially in basic media. The primary degradation pathway is likely the hydrolysis of the carbamate ester in the oxazolidinone ring.

Based on these findings, we recommend that professionals working with this intermediate:

  • Utilize aqueous-based systems for initial formulation screening, leveraging its high solubility.

  • Implement strict pH control (ideally pH 4-6) in all aqueous processing and formulation steps.

  • Consider lyophilization as a primary strategy for developing a stable drug product with a long shelf-life.

  • Store the solid material in a dry, controlled environment to prevent exposure to moisture.

By adhering to these guidelines, researchers and developers can effectively manage the challenges associated with this promising intermediate, paving the way for its successful application in the next generation of therapeutics.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 10, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved January 10, 2026, from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn. Retrieved January 10, 2026, from [Link]

  • ICH Stability Guidelines. (n.d.). LSC Group®. Retrieved January 10, 2026, from [Link]

  • Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. (2020, July 1). Veeprho. Retrieved January 10, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 10, 2026, from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-12. Retrieved January 10, 2026, from [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]

  • Ich guidelines for stability studies 1. (2012, July 28). SlideShare. Retrieved January 10, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 10, 2026, from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency. Retrieved January 10, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved January 10, 2026, from [Link]

  • Anderson, B. D. (2010). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 11(2), 523–528. Retrieved January 10, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved January 10, 2026, from [Link]

  • 3-Amino-2-oxazolidinone sulfate. (2024, April 9). ChemBK. Retrieved January 10, 2026, from [Link]

  • 3-Amino-2-oxazolidinone. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • 2-Oxazolidinone. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • 1,3-oxazolidin-2-one. (2025, May 20). ChemSynthesis. Retrieved January 10, 2026, from [Link]

  • 2-Oxazolidinone. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 26-30. Retrieved January 10, 2026, from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved January 10, 2026, from [Link]

  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved January 10, 2026, from [Link]

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Foundational

Unlocking the Potential of N-Amino-1,3-oxazolidin-2-one Sulphate: A Technical Guide for Innovative Research Applications

Introduction: Reimagining a Scaffold for Modern Drug Discovery The oxazolidinone core is a well-established pharmacophore, most notably recognized for its role in a critical class of antibiotics that combat multidrug-res...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining a Scaffold for Modern Drug Discovery

The oxazolidinone core is a well-established pharmacophore, most notably recognized for its role in a critical class of antibiotics that combat multidrug-resistant bacteria.[1][2] However, the vast chemical space surrounding this scaffold remains ripe for exploration. This guide focuses on a unique derivative, N-Amino-1,3-oxazolidin-2-one sulphate, a compound that, while traditionally used as a pharmaceutical intermediate, holds significant untapped potential for novel research applications.[3] Its distinct N-amino functionality and sulphate salt form offer compelling advantages for the development of new therapeutic agents and chemical probes.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential research applications of N-Amino-1,3-oxazolidin-2-one sulphate. We will delve into its chemical attributes, propose innovative research avenues, and provide detailed, actionable experimental protocols to empower your discovery programs.

Physicochemical Properties and Strategic Advantages

N-Amino-1,3-oxazolidin-2-one sulphate is a white crystalline solid with good water solubility, a direct consequence of its sulphate salt form.[3] This property is highly advantageous in early-stage drug discovery, facilitating ease of handling and formulation for in vitro assays.

PropertyValueSource
Molecular FormulaC3H8N2O6S[3]
CAS Number32957-26-9[3]
AppearanceWhite crystalline powder[3]
SolubilitySoluble in water[3]

The presence of the N-amino group provides a versatile handle for chemical modification, allowing for the synthesis of diverse compound libraries. This strategic feature, combined with the favorable physicochemical properties imparted by the sulphate salt, positions N-Amino-1,3-oxazolidin-2-one sulphate as an ideal starting point for a multitude of research endeavors. The use of sulphate salts in drug development is a well-established strategy to improve properties such as solubility, stability, and bioavailability.[4][5][6]

Proposed Research Applications and Methodologies

The true potential of N-Amino-1,3-oxazolidin-2-one sulphate lies in its application as a versatile building block for creating novel bioactive molecules. The following sections outline key therapeutic areas where this compound could make a significant impact, complete with detailed experimental workflows.

Next-Generation Antibacterial Agents

The oxazolidinone class, exemplified by linezolid, functions by inhibiting bacterial protein synthesis.[7] N-Amino-1,3-oxazolidin-2-one sulphate provides a unique opportunity to develop new antibacterial agents with potentially improved efficacy, expanded spectrum of activity, or the ability to overcome existing resistance mechanisms. The N-amino group can be functionalized to introduce various moieties that can interact with novel binding sites on the bacterial ribosome or other targets.

G cluster_synthesis Synthesis of Derivatives cluster_screening Antibacterial Screening start N-Amino-1,3-oxazolidin-2-one sulphate step1 Acylation/Sulfonylation of N-amino group start->step1 step2 Diverse Library of N-substituted derivatives step1->step2 step3 Primary Screening (Well Diffusion Assay) step2->step3 step4 MIC Determination (Broth Microdilution) step3->step4 step5 MBC Determination step4->step5 step6 Lead Compound Identification step5->step6

Caption: Workflow for Synthesis and Antibacterial Evaluation.

  • Dissolution: Dissolve N-Amino-1,3-oxazolidin-2-one sulphate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents), to neutralize the sulphate salt and deprotonate the N-amino group.

  • Acylation: Cool the reaction mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl-1,3-oxazolidin-2-one derivative.

  • Bacterial Strains: Utilize a panel of clinically relevant Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Broth Microdilution for MIC:

    • Serially dilute the synthesized compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • Add the standardized bacterial inoculum to each well.

    • Incubate the plates at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

  • Minimum Bactericidal Concentration (MBC):

    • Following MIC determination, subculture aliquots from the wells showing no visible growth onto agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.[9]

Novel Anticancer Therapeutics

Emerging research has demonstrated the potential of oxazolidinone derivatives as anticancer agents.[4] The structural versatility of N-Amino-1,3-oxazolidin-2-one sulphate allows for the design and synthesis of compounds that can target various cancer-related pathways.

G cluster_synthesis Synthesis of Derivatives cluster_screening Anticancer Evaluation start N-Amino-1,3-oxazolidin-2-one sulphate step1 Coupling with known anticancer pharmacophores start->step1 step2 Library of hybrid molecules step1->step2 step3 In vitro cytotoxicity screening (MTT/MTS assay) against cancer cell lines step2->step3 step4 Dose-response analysis (IC50 determination) step3->step4 step5 Mechanism of action studies (e.g., apoptosis, cell cycle analysis) step4->step5 step6 Lead Compound Optimization step5->step6

Caption: Workflow for Anticancer Drug Discovery and Evaluation.

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized N-substituted oxazolidinone derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[10]

Modulators of Inflammatory Pathways

The anti-inflammatory potential of oxazolidinone-containing compounds is an emerging area of research. By functionalizing the N-amino group of N-Amino-1,3-oxazolidin-2-one sulphate, it is possible to create molecules that can modulate key inflammatory mediators.

G cluster_synthesis Synthesis of Derivatives cluster_screening In Vitro Anti-inflammatory Assays start N-Amino-1,3-oxazolidin-2-one sulphate step1 Derivatization to mimic known anti-inflammatory scaffolds start->step1 step2 Library of potential anti-inflammatory agents step1->step2 step3 LPS-stimulated macrophage model step2->step3 step4 Measurement of nitric oxide (NO) production (Griess assay) step3->step4 step5 Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA step4->step5 step6 Identification of lead anti-inflammatory compounds step5->step6

Caption: Workflow for Anti-inflammatory Compound Screening.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of the synthesized compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels indicates anti-inflammatory activity.[11][12]

Conclusion and Future Directions

N-Amino-1,3-oxazolidin-2-one sulphate represents a promising, yet under-explored, starting point for the discovery of novel therapeutic agents. Its inherent chemical tractability, coupled with the proven biological relevance of the oxazolidinone scaffold, offers a fertile ground for innovation. The research applications and detailed protocols presented in this guide are intended to serve as a springboard for further investigation into its potential in antibacterial, anticancer, and anti-inflammatory drug discovery. By leveraging the unique structural features of this compound, the scientific community can unlock new avenues for addressing unmet medical needs.

References

  • Blair J. M. A.; Webber M. A.; Baylay A. J.; Ogbolu D. O.; Piddock L. J. V. Molecular mechanism of antibiotic resistance.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (URL: [Link])

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  • Prodrugs for Amines - PMC - NIH. (URL: [Link])

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  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF - ResearchGate. (URL: [Link])

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  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PubMed Central. (URL: [Link])

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Exploratory

Safety, handling, and storage guidelines for N-Amino-1,3-oxazolidin-2-one sulphate.

An In-depth Technical Guide to the Safe Handling, Storage, and Use of N-Amino-1,3-oxazolidin-2-one Sulphate Foreword: A Proactive Approach to Chemical Safety In the fast-paced environment of pharmaceutical research and d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, Storage, and Use of N-Amino-1,3-oxazolidin-2-one Sulphate

Foreword: A Proactive Approach to Chemical Safety

In the fast-paced environment of pharmaceutical research and drug development, the pressure to innovate can sometimes overshadow the foundational principles of laboratory safety. This guide is intended not as a mere checklist of rules, but as a technical resource for fellow scientists and researchers working with N-Amino-1,3-oxazolidin-2-one sulphate (CAS: 32957-26-9). As a key intermediate in the synthesis of advanced antibiotics and other organic compounds, its unique chemical properties demand a nuanced and informed approach to its handling.[1] This document is structured to provide not only the "what" but the "why" behind each safety protocol, fostering a culture of intrinsic safety and scientific integrity within your laboratory.

Compound Profile and Physicochemical Properties

N-Amino-1,3-oxazolidin-2-one sulphate is an organic compound belonging to the oxazolidinone class, a group of substances renowned for their antibacterial activity.[2][3] Understanding its fundamental properties is the first step in a comprehensive risk assessment.

It typically presents as a white crystalline solid or powder.[1] Its high solubility in water, contrasted with low solubility in organic solvents, dictates the choice of cleaning agents for decontamination and procedures for managing spills.[1]

Table 1: Physicochemical Data for N-Amino-1,3-oxazolidin-2-one Sulphate

PropertyValueSource
CAS Number 32957-26-9[1][4]
Molecular Formula C₃H₈N₂O₆S[1]
Molar Mass 200.17 g/mol [1]
Appearance White crystal or crystalline powder[1]
Solubility Soluble in water; low solubility in organic solvents[1]
Boiling Point 324°C at 760 mmHg[1]
Flash Point 165.8°C[1]

Hazard Identification and Risk Assessment

N-Amino-1,3-oxazolidin-2-one sulphate is classified under the Globally Harmonized System (GHS) with specific hazard statements. It is crucial to understand that these are not abstract warnings; they reflect the compound's inherent reactivity with biological tissues.

  • H315: Causes skin irritation. [5][6]

  • H319: Causes serious eye irritation. [5][6]

  • H335: May cause respiratory irritation. [5][6]

The Mechanistic Basis of Irritation: The irritant nature of this compound can be attributed to its structure. The active amino group and the oxazolidinone ring can interact with proteins and membranes, leading to localized inflammatory responses upon contact with skin, eyes, or the respiratory tract.[1] The sulphate salt form can also contribute to its irritancy. Therefore, preventing direct contact and aerosol generation is the primary safety directive.

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe handling is to minimize exposure through a combination of engineering controls and appropriate PPE. The principle is to create a physical barrier between the researcher and the chemical.

Engineering Controls
  • Ventilation: All handling of solid N-Amino-1,3-oxazolidin-2-one sulphate that could generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood or a powder containment hood.[6][7] This prevents the inhalation of airborne particles.

  • Eyewash and Safety Shower: A readily accessible and tested eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[6] Immediate irrigation is critical in case of accidental contact.

Personal Protective Equipment (PPE)

PPE is the last line of defense and should be selected based on a thorough risk assessment. Do not view PPE as a substitute for robust engineering controls.

  • Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use.[6] Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] If there is a splash risk, a full-face shield should be worn in addition to goggles.

  • Respiratory Protection: Not typically required if work is conducted within a proper fume hood.[8] If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved particulate respirator may be necessary.

  • Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron is recommended.[7] Contaminated clothing should be removed immediately and washed before reuse.[6]

PPE_Selection_Workflow cluster_start Risk Assessment cluster_controls Engineering Controls cluster_ppe Mandatory PPE cluster_additional_ppe Situational PPE start Assess Task: Handling N-Amino-1,3-oxazolidin-2-one sulphate fume_hood Is the task performed in a certified fume hood? start->fume_hood gloves Wear Nitrile Gloves fume_hood->gloves Yes/No respirator Use Particulate Respirator fume_hood->respirator No goggles Wear Safety Goggles gloves->goggles lab_coat Wear Lab Coat goggles->lab_coat face_shield Add Face Shield lab_coat->face_shield  If Splash Risk  

Figure 1. Decision workflow for selecting appropriate PPE.

Safe Handling and Experimental Protocols

Adherence to a strict protocol minimizes the risk of exposure and contamination.

Weighing and Transferring Protocol
  • Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Tare: Use two concentric weigh boats or a primary container within a secondary one to prevent loss of material.

  • Dispensing: Open the main container inside the fume hood. Use a dedicated spatula to carefully transfer the desired amount of the powder. Avoid any actions that could create dust clouds, such as dropping scoops of powder from a height.

  • Cleaning: After weighing, carefully tap the spatula on the edge of the container to dislodge any residual powder. Clean the spatula and the weighing area with a damp cloth to collect any fine dust, ensuring not to create aerosols.

  • Sealing: Tightly close the main container immediately after use.[6]

Storage Guidelines

Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area.[6] The container must be kept tightly closed to prevent moisture absorption, as related compounds can be hygroscopic.[6]

  • Location: Store in a locked cabinet or area, segregated from incompatible materials.[6][7]

  • Incompatibilities: The primary incompatibility is with strong oxidizing agents.[6] The amino group on the molecule can be readily oxidized, potentially leading to a vigorous or exothermic reaction.

Table 2: Chemical Incompatibility Summary

Incompatible ClassExamplesRationale for Incompatibility
Strong Oxidizing Agents Nitric acid, Perchlorates, PeroxidesThe amino group (-NH₂) is susceptible to oxidation, which can be a highly exothermic and potentially explosive reaction.
Strong Acids Sulfuric acid, Hydrochloric acidCan form unstable salts or catalyze decomposition.
Reactive Metals Sodium, PotassiumMay react with the oxazolidinone ring structure.

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear and practiced response is critical.

Accidental Exposure
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical advice if irritation develops or persists.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Have the victim drink one or two glasses of water to dilute the material.[6][8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spills and Leaks

A minor spill of a few grams can be managed by trained laboratory personnel. A large spill requires an emergency response team.

Spill_Response_Flowchart spill Spill of N-Amino-1,3- oxazolidin-2-one sulphate assess Assess Spill Size and Location spill->assess evacuate Evacuate Area Alert EH&S assess->evacuate Large Spill ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe Small Spill contain Cover spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully sweep or vacuum (HEPA filter) into a labeled waste container contain->collect decontaminate Decontaminate area with water and detergent collect->decontaminate dispose Dispose of waste via institutional hazardous waste program decontaminate->dispose

Figure 2. Decision tree for responding to a chemical spill.
Fire Fighting

In case of fire, use standard extinguishing media such as water, foam, or ABC powder.[9] Note that on intense heating, it can form explosive mixtures with air.[8] Firefighters should wear self-contained breathing apparatus.

Waste Disposal

All waste containing N-Amino-1,3-oxazolidin-2-one sulphate, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Containment: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems.[7] Follow all local, state, and federal regulations.

References

  • 3-Amino-2-oxazolidinone sulfate - ChemBK. (2024). Available at: [Link]

  • N-amino-1,3-oxazolidin-2-one sulphate Chemical Label. (n.d.).
  • SAFETY DATA SHEET. (2025). MilliporeSigma.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • N-amino-1,3-oxazolidin-2-one sulphate | CAS:#32957-26-9. (n.d.). Letopharm Limited. Available at: [Link]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (2025). PubMed. Available at: [Link]

  • Safety Data Sheet: 2-Oxazolidinone. (2020). Chemos GmbH & Co.KG. Available at: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). National Institutes of Health (PMC). Available at: [Link]

  • Current Updates on Oxazolidinone and Its Significance. (n.d.). National Institutes of Health (PMC). Available at: [Link]

Sources

Foundational

Discovery and history of N-Amino-1,3-oxazolidin-2-one derivatives.

An In-Depth Technical Guide to the Discovery and History of N-Amino-1,3-oxazolidin-2-one Derivatives Abstract The emergence of multidrug-resistant (MDR) pathogens represents one of the most significant threats to global...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of N-Amino-1,3-oxazolidin-2-one Derivatives

Abstract

The emergence of multidrug-resistant (MDR) pathogens represents one of the most significant threats to global health. In this landscape, the oxazolidinone class of antibiotics has emerged as a critical tool, particularly against resilient Gram-positive bacteria. This guide provides a comprehensive exploration of the N-Amino-1,3-oxazolidin-2-one derivatives, from their serendipitous beginnings to the sophisticated, rationally designed molecules in clinical use today. We will trace the historical milestones, dissect the unique mechanisms of action that set this class apart, detail foundational synthetic strategies, and provide field-proven experimental protocols relevant to their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, causal understanding of this vital class of antimicrobial agents.

The Genesis: From a Soil Bacterium to a Second-Line Defense

The story of the oxazolidinone ring in medicine does not begin with the highly synthetic compounds of the modern era, but with a naturally derived product, Cycloserine .

  • Discovery (1950s): Cycloserine was first isolated from the fermentation broths of Streptomyces orchidaceus.[1][2] Initially, its broad-spectrum antibiotic activity generated significant interest. Chemically, it is D-4-amino-3-isoxazolidinone, a structural analog of the amino acid D-alanine.[2]

  • A Divergent Mechanism: Unlike its modern synthetic counterparts, cycloserine does not inhibit protein synthesis. Instead, its efficacy lies in the disruption of bacterial cell wall construction.[3][4] It competitively inhibits two crucial cytoplasmic enzymes essential for the synthesis of peptidoglycan, the structural backbone of the bacterial cell wall[2][4]:

    • Alanine Racemase (Alr): This enzyme converts L-alanine into its D-alanine enantiomer.[2][3]

    • D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules to form the D-Ala-D-Ala dipeptide, a critical precursor for the pentapeptide cross-links in peptidoglycan.[2][3]

By targeting these two distinct enzymatic steps, cycloserine effectively halts the production of essential cell wall building blocks, leading to a structurally compromised wall and eventual cell lysis.[1][4] This dual-target mechanism is a key reason it remains a valuable second-line agent for treating multidrug-resistant tuberculosis (MDR-TB), as the likelihood of simultaneous resistance-conferring mutations in both enzymes is low.[3]

G cluster_pathway Bacterial Peptidoglycan Synthesis cluster_drug Mechanism of Cycloserine L-Alanine L-Alanine Alanine Racemase Alanine Racemase L-Alanine->Alanine Racemase D-Alanine D-Alanine D-Ala-D-Ala Ligase D-Ala-D-Ala Ligase D-Alanine->D-Ala-D-Ala Ligase D-Ala-D-Ala D-Ala-D-Ala Peptidoglycan Peptidoglycan D-Ala-D-Ala->Peptidoglycan Alanine Racemase->D-Alanine D-Ala-D-Ala Ligase->D-Ala-D-Ala Cycloserine Cycloserine Cycloserine->Alanine Racemase Inhibits Cycloserine->D-Ala-D-Ala Ligase Inhibits

Figure 1: Mechanism of Action of Cycloserine.

The Synthetic Dawn: Early Promise and a Setback

The first fully synthetic oxazolidinones with antibacterial properties were developed in the 1980s by scientists at E.I. du Pont de Nemours & Co.[5] Compounds, referred to as DuP 721 and DuP 105, demonstrated promising activity against Gram-positive pathogens.[6][7] This was a pivotal moment, as these compounds were entirely synthetic, with no natural product congeners, and possessed a novel mechanism of action distinct from cycloserine and other established antibiotic classes.[5][7]

However, their development was halted due to toxicity issues that emerged during human clinical trials.[6] Despite this setback, the foundational work by DuPont provided the crucial proof-of-concept: the synthetic oxazolidinone core was a viable antibacterial scaffold. This laid the groundwork for future discovery efforts.

The Breakthrough: Linezolid and the Fight Against Resistance

By the 1990s, the medical community was facing a crisis with the rise of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[8] This created an urgent medical need for entirely new classes of antibiotics. Scientists at Pharmacia & Upjohn (now part of Pfizer) revisited the oxazolidinone class, initiating a discovery program built on the earlier DuPont framework.[8]

Intensive structure-activity relationship (SAR) studies led to the identification of two promising candidates: Eperezolid and Linezolid .[8][9] Both showed nearly identical antibacterial spectra and potency in preclinical tests.[5] The ultimate decision to advance linezolid was based on its superior pharmacokinetic profile, which allowed for twice-daily dosing compared to the three-times-daily regimen required for eperezolid.[6][8]

  • A Unique Mechanism of Action: Linezolid marked a paradigm shift. It was found to be a potent inhibitor of bacterial protein synthesis, but it acted at a much earlier stage than any existing antibiotic.[9][10] Its mechanism involves:

    • Binding to the 50S Ribosomal Subunit: Linezolid binds to the 23S ribosomal RNA (rRNA) of the large 50S subunit, at the peptidyl transferase center (PTC).[5][11]

    • Inhibition of the Initiation Complex: This binding event prevents the formation of a functional 70S initiation complex, which is the crucial first step in protein synthesis involving the binding of N-formylmethionyl-tRNA (fMet-tRNA).[8][10]

Because it targets this unique and early step, there is no cross-resistance with other classes of protein synthesis inhibitors.[8][10] Linezolid was approved by the FDA in 2000, becoming the first member of this new class of antibiotics to reach the market in decades.[12] Its high efficacy against MDR Gram-positive pathogens and its 100% oral bioavailability solidified its role as a landmark achievement in antibacterial drug discovery.[8]

G cluster_ribosome Bacterial Protein Synthesis Initiation cluster_drug Mechanism of Linezolid/Tedizolid 50S Subunit 50S Subunit 70S Initiation Complex Formation Blocked 30S Subunit 30S Subunit mRNA mRNA fMet-tRNA fMet-tRNA Protein Synthesis Protein Synthesis 70S Initiation Complex->Protein Synthesis Linezolid/Tedizolid Linezolid/Tedizolid Linezolid/Tedizolid->50S Subunit Binds to 23S rRNA

Figure 2: Mechanism of Action of Modern Oxazolidinones.

The Next Generation: Tedizolid and Beyond

The clinical success of linezolid spurred significant efforts to discover second-generation oxazolidinones with improved potency, safety, and spectra of activity.[13]

Tedizolid (Sivextro): Approved in 2014, tedizolid is a prime example of a successful second-generation agent.[12] It is administered as a phosphate ester prodrug, tedizolid phosphate , which is rapidly converted by endogenous phosphatases to the active tedizolid molecule.[14][15] This prodrug strategy enhances solubility for intravenous administration. Tedizolid exhibits 4- to 16-fold greater potency against staphylococci and enterococci compared to linezolid.[14] While its mechanism of action is identical to linezolid's, its structural modifications contribute to this enhanced activity and a potentially improved safety profile, particularly concerning myelosuppression.[16]

The Pipeline: Several other oxazolidinones have been evaluated clinically, targeting specific needs such as tuberculosis and broader bacterial spectra. These include:

  • Sutezolid (PNU-100480): Investigated for its potent activity against Mycobacterium tuberculosis.[13]

  • Radezolid (RX-1741): Underwent Phase 2 studies for skin infections and pneumonia.[13]

  • Delpazolid and Contezolid: Newer agents that have progressed through various stages of clinical trials.[5][17]

The continued development in this area underscores the durability and versatility of the oxazolidinone scaffold.

Key Data Summary

The following table summarizes the pivotal oxazolidinone derivatives discussed.

Compound Discovery Era Source Core Mechanism of Action Primary Clinical Use
Cycloserine 1950sNatural Product (S. orchidaceus)Inhibition of cell wall synthesis (targets Alanine Racemase & D-Ala-D-Ala Ligase)[2][18]Second-line treatment for multidrug-resistant tuberculosis (MDR-TB)[1][12]
Linezolid 1990sSyntheticInhibition of protein synthesis (binds 50S ribosome, prevents 70S initiation complex)[10][11]Infections by MDR Gram-positive bacteria (MRSA, VRE)[6][12]
Tedizolid 2000sSynthetic (Prodrug)Inhibition of protein synthesis (binds 50S ribosome, prevents 70S initiation complex)[14][15]Acute bacterial skin and skin structure infections (ABSSSI), including those caused by MRSA[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Testing

Determining the MIC is the foundational in vitro assay for assessing the susceptibility of a bacterial strain to an antibiotic. The causality is direct: the lowest concentration of the drug that prevents visible bacterial growth informs its potential therapeutic efficacy. This protocol is a self-validating system when appropriate controls (growth, sterility, and reference strains) are included.

Methodology: Broth Microdilution (Based on CLSI Guidelines)

  • Isolate Preparation:

    • From an overnight agar plate (e.g., Mueller-Hinton agar), select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the initial bacterial density to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculum Dilution:

    • Further dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Drug Dilution:

    • Prepare a stock solution of the oxazolidinone derivative (e.g., tedizolid) in a suitable solvent like DMSO.

    • In a 96-well microtiter plate, perform a series of two-fold serial dilutions of the drug in CAMHB to cover the desired concentration range (e.g., from 64 µg/mL down to 0.06 µg/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the drug dilutions.

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).

    • Incubate the plate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Data Interpretation:

    • Following incubation, visually inspect the plate for turbidity. The positive control should be turbid, and the negative control should be clear.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well in the dilution series).

Figure 3: General Workflow for MIC Testing.

Conclusion and Future Directions

The history of N-Amino-1,3-oxazolidin-2-one derivatives is a compelling narrative of scientific perseverance, demonstrating how an initially shelved chemical scaffold can be resurrected and optimized to address a pressing global health crisis. From the distinct mechanism of the natural product cycloserine to the rational design of linezolid and tedizolid, this class of antibiotics is defined by its unique targeting of the bacterial ribosome at the earliest stage of protein synthesis. This mechanism remains the cornerstone of its clinical utility against multidrug-resistant Gram-positive pathogens.

The ongoing challenge is the inevitable emergence of resistance, even to this robust class. Future research must focus on designing novel derivatives that can overcome existing resistance mechanisms (such as those conferred by the cfr gene), broaden the spectrum of activity, and further enhance the safety profile. The foundational knowledge detailed in this guide provides the context and technical basis upon which such future innovations will be built.

References

  • Buratovich, M. A. (2025). Oxazolidinone antibiotics. Research Starters - EBSCO.
  • Spizek, J., & Rezanka, T. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. PubMed.
  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. PubMed.
  • Sebastiano, R., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC - NIH.
  • Brickner, S. J. (2003). The discovery of linezolid, the first oxazolidinone antibacterial agent. PubMed.
  • Rogers, K. Oxazolidinone. Britannica.
  • Wikipedia contributors. (2024). Linezolid. Wikipedia.
  • Patsnap. (2024). What is the mechanism of Cycloserine?.
  • Various Authors. (2024). Discovery of the antibacterial drug Linezolid and its synthetic technology research. Semantic Scholar.
  • TOKU-E. The Oxazolidinone Class of Antibiotics. TOKU-E.
  • Amerigo Scientific. Cycloserine: Mechanism, Clinical Applications, and Emerging Research. Amerigo Scientific.
  • ChemicalBook. Mechanism of action of Cycloserine. ChemicalBook.
  • Pediatric Oncall. Cycloserine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Mechanism of Action of D-Cycloserine in Bacterial Cell Wall Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Wikipedia contributors. (2024). Tedizolid. Wikipedia.
  • Shaw, K. J., & Barbachyn, M. R. (2011). The oxazolidinones: past, present, and future. PubMed.
  • Patsnap. (2024). What is the mechanism of Tedizolid Phosphate?.
  • BenchChem. (2025).
  • Brickner, S. J. (2003). The Discovery of Linezolid, the First Oxazolidinone Antibacterial Agent. Ingenta Connect.
  • Brickner, S. J. (2003). The discovery of linezolid, the first oxazolidinone antibacterial agent. Semantic Scholar.
  • Wikipedia contributors. (2024). 2-Oxazolidinone. Wikipedia.

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Exploratory

A Theoretical and Computational Chemistry Guide to N-Amino-1,3-oxazolidin-2-one Sulphate: From Molecular Structure to Pharmacological Insight

Executive Summary The oxazolidinone ring is a cornerstone of modern medicinal chemistry, forming the scaffold for a critical class of antibiotics.[1][2] This guide delves into a specific, yet promising derivative, N-Amin...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The oxazolidinone ring is a cornerstone of modern medicinal chemistry, forming the scaffold for a critical class of antibiotics.[1][2] This guide delves into a specific, yet promising derivative, N-Amino-1,3-oxazolidin-2-one sulphate, from a theoretical and computational perspective. While direct experimental literature on this exact molecule is nascent, its structural components—the oxazolidinone core, the N-amino group, and the sulphate counterion—suggest a unique electronic and pharmacological profile. This document serves as a comprehensive whitepaper, outlining the state-of-the-art computational methodologies required to characterize this molecule and predict its behavior. By leveraging established techniques such as Density Functional Theory (DFT) and molecular docking, researchers can elucidate its structural, electronic, and interactive properties, thereby accelerating its evaluation as a potential drug candidate. We present not just the protocols, but the scientific rationale behind them, empowering research teams to apply these methods with confidence and precision.

The Scientific Imperative: Why Model N-Amino-1,3-oxazolidin-2-one Sulphate?

The strategic value of the oxazolidinone class lies in its unique mechanism of action, which involves inhibiting the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] This provides a critical advantage against drug-resistant Gram-positive bacteria.[1][2] The introduction of an N-amino group and a sulphate salt form presents intriguing possibilities:

  • Modulated Solubility & Bioavailability: The sulphate counterion is expected to significantly enhance aqueous solubility, a crucial parameter for drug formulation and delivery.[3]

  • Altered Electronic Profile: The N-amino (-NH2) group acts as a potent electron-donating group, which can modify the reactivity and intermolecular interaction potential of the entire scaffold.

  • New Interaction Sites: The additional functional groups provide new potential hydrogen bond donor and acceptor sites, which could alter binding affinity and selectivity for biological targets.

Computational chemistry offers a resource-efficient pathway to explore these hypotheses in silico before committing to extensive laboratory synthesis and testing.[4][5] It allows for the prediction of molecular geometry, stability, electronic properties, and potential interactions with target proteins, guiding more focused and effective drug discovery efforts.[6][7]

Foundational Computational Methodologies

A multi-faceted computational approach is essential to build a complete profile of the target molecule. The workflow integrates quantum mechanics for intrinsic property prediction with classical mechanics for simulating interactions with biological systems.

G cluster_quantum Quantum Mechanics (QM) cluster_classical Molecular Mechanics (MM) & Docking mol_structure Initial 3D Structure of N-Amino-1,3-oxazolidin-2-one dft Density Functional Theory (DFT) Geometry Optimization mol_structure->dft Input Geometry freq Vibrational Frequency Analysis dft->freq Validate Minimum Energy Structure electronic Electronic Properties (HOMO, LUMO, MEP) dft->electronic Calculate Properties ligand_prep Ligand Preparation (Optimized Structure) dft->ligand_prep Provide QM-optimized ligand for docking target_prep Target Protein Preparation (e.g., 50S Ribosome) docking Molecular Docking Simulation target_prep->docking ligand_prep->docking analysis Binding Pose & Affinity Analysis docking->analysis

Caption: A typical computational workflow for analyzing a novel drug candidate.

Density Functional Theory (DFT): Unveiling Intrinsic Properties

DFT is a robust quantum mechanical method that accurately calculates the electronic structure of molecules, providing a balance between computational cost and accuracy. It is the cornerstone for understanding the molecule's inherent stability, reactivity, and spectroscopic signatures.

Expertise in Practice: Selecting the Right Functional and Basis Set The choice of the DFT functional and basis set is critical for obtaining reliable results. For organic molecules containing second-row elements (O, N, S), a combination of the B3LYP functional with a Pople-style basis set like 6-311++G(d,p) is a well-established and validated approach.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, offering a high degree of accuracy for a wide range of molecular properties.

  • 6-311++G(d,p): This is a triple-zeta basis set. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing anions and systems with lone pairs. The (d,p) indicates the addition of polarization functions, which allow for non-spherical electron density distribution, essential for describing chemical bonds accurately.

Protocol 2.1.1: Geometry Optimization and Vibrational Analysis

  • Initial Structure Construction: Build the 3D structure of N-Amino-1,3-oxazolidin-2-one using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct chirality if applicable (the parent oxazolidinone antibiotics often have S-configuration at the C5 position).[2]

  • Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify the following keywords:

    • #p B3LYP/6-311++G(d,p) Opt Freq

    • Opt: Requests a geometry optimization to find the lowest energy conformation.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution: Run the calculation.

  • Validation (Trustworthiness): Upon completion, verify two key outputs:

    • Convergence Criteria: Ensure the optimization has converged successfully.

    • Imaginary Frequencies: Check the frequency calculation results. The absence of any imaginary frequencies confirms that the optimized structure is a true local energy minimum on the potential energy surface. A single imaginary frequency would indicate a transition state.

Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP)

Once a validated structure is obtained, its electronic properties can be analyzed to predict reactivity.

  • HOMO (Highest Occupied Molecular Orbital) & LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface. It is invaluable for identifying nucleophilic and electrophilic sites.

    • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack (e.g., around the carbonyl oxygen).

    • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack (e.g., around the amino protons).

Predicted Molecular Properties of N-Amino-1,3-oxazolidin-2-one

Based on established DFT studies of similar oxazolidinone derivatives, we can predict the key structural and electronic features that a full computational analysis would reveal.[6][7]

Optimized Geometry

The geometry optimization will provide precise bond lengths, bond angles, and dihedral angles. These theoretical values are crucial for validating experimental data from techniques like X-ray crystallography and for providing a high-quality starting structure for molecular docking.

Table 1: Predicted Key Geometric Parameters (Illustrative) Note: These are estimated values based on analogous structures. A full DFT calculation is required for precise data.

ParameterAtom 1Atom 2Atom 3Predicted ValueSignificance
Bond LengthC2O1-~1.35 ÅCarbonyl-ether bond
Bond LengthC2N3-~1.38 ÅAmide C-N bond
Bond LengthN3N-amino-~1.42 ÅN-N bond
Bond AngleO1C2N3~108°Ring strain/planarity
Dihedral AngleC5N3C2O1Near 0°
Electronic Reactivity Profile

The MEP map is predicted to show strong negative potential (red) around the carbonyl oxygen (C=O) and the oxygens of the sulphate ion, identifying them as primary sites for hydrogen bonding. A region of positive potential (blue) will be located on the protons of the N-amino group, marking them as key hydrogen bond donors. The HOMO-LUMO analysis will quantify the molecule's kinetic stability and its susceptibility to charge transfer interactions.

G cluster_molecule N-Amino-1,3-oxazolidin-2-one cluster_interactions Predicted Interactions title Conceptual Reactivity Map (from MEP & HOMO/LUMO) O_carbonyl Carbonyl Oxygen (C=O) H_Bond_Acceptor Hydrogen Bond Acceptor Site (Electrophilic Attack) O_carbonyl->H_Bond_Acceptor Strongest Negative Potential N_amino_H Amino Protons (-NH2) H_Bond_Donor Hydrogen Bond Donor Site (Nucleophilic Attack) N_amino_H->H_Bond_Donor Strongest Positive Potential Pi_System Ring π-System Charge_Transfer Charge Transfer / π-stacking Pi_System->Charge_Transfer HOMO/LUMO Contribution

Caption: Predicted reactivity sites based on electronic properties.

Simulating Biological Interaction: Molecular Docking

Molecular docking predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, e.g., a protein) to form a stable complex.[8] For an oxazolidinone derivative, the primary target is the bacterial 50S ribosomal subunit.

Protocol 4.1.1: Molecular Docking against the Bacterial Ribosome

  • Receptor Preparation:

    • Obtain the crystal structure of the bacterial 50S ribosomal subunit, preferably complexed with an existing oxazolidinone like Linezolid (e.g., from the Protein Data Bank - PDB).

    • Using molecular modeling software (e.g., AutoDock Tools, Chimera, CLC Drug Discovery Workbench[8]), prepare the receptor by:

      • Removing water molecules and non-essential co-factors.

      • Adding polar hydrogen atoms.

      • Assigning atomic charges.

    • Define the binding site (or "grid box") based on the location of the co-crystallized ligand. This defines the search space for the docking algorithm.

  • Ligand Preparation:

    • Use the DFT-optimized structure of N-Amino-1,3-oxazolidin-2-one sulphate from Protocol 2.1.1.

    • Assign atomic charges and define rotatable bonds.

  • Docking Execution:

    • Run the docking simulation using software like AutoDock Vina or Glide. The algorithm will systematically explore different conformations and orientations of the ligand within the binding site.

  • Results Analysis (Trustworthiness & Insight):

    • Binding Energy/Score: The primary output is a score (often in kcal/mol) that estimates the binding affinity. More negative values indicate stronger binding. Compare this score to that of a known inhibitor (e.g., Linezolid) docked using the same protocol.

    • Binding Pose Analysis: Visualize the top-ranked poses. Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues. This analysis is critical for explaining the binding affinity and can guide future modifications to improve potency.

Conclusion and Future Directions

This guide outlines a robust, validated computational framework for the initial characterization and evaluation of N-Amino-1,3-oxazolidin-2-one sulphate. By employing DFT and molecular docking, researchers can generate predictive data on the molecule's stability, reactivity, and potential as a bacterial ribosome inhibitor. The theoretical results, including optimized geometry, vibrational spectra, and electronic properties, provide a direct bridge to experimental validation via techniques like FT-IR, NMR, and X-ray crystallography. Furthermore, the insights from molecular docking can guide the rational design of more potent and selective analogues, significantly accelerating the drug discovery pipeline. The methodologies described herein represent a critical first step in unlocking the therapeutic potential of this novel oxazolidinone derivative.

References

  • Li, Y., et al. (2007). Computational Approach to Drug Design for Oxazolidinones as Antibacterial Agents. Medicinal Chemistry, 3(6), 576-582. Available at: [Link][4][5][9]

  • Gavale, S., et al. (2025). Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation. Journal of Computer-Aided Molecular Design, 39(1), 58. Available at: [Link][6][7][10]

  • Pintilie, L., et al. (n.d.). Design, Synthesis and Molecular Docking of some Oxazolidinone Compounds. ResearchGate. Available at: [Link][8]

  • Singh, U. P., et al. (2021). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Molecules, 26(23), 7357. Available at: [Link][11]

  • Allcca, E. A. S., et al. (2024). In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Figshare. Available at: [Link]

  • ChemBK. (2024). 3-Amino-2-oxazolidinone sulfate. Available at: [Link][3]

  • PubChem. (n.d.). 3-Amino-2-oxazolidinone. National Institutes of Health. Available at: [Link]

  • Al-Omair, M. A., et al. (2012). Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. Molecules, 17(7), 8448-8461. Available at: [Link][12][13]

  • Ribeiro da Silva, M. A., et al. (2007). Experimental and Theoretical Study of the Structures and Enthalpies of Formation of the Synthetic Reagents 1,3-Thiazolidine-2-thione and 1,3-Oxazolidine-2-thione. The Journal of Physical Chemistry B, 111(22), 6297-6303. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link][14]

  • Sangshetti, J. N., et al. (2016). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry. Available at: [Link][1]

  • Al-Joboury, K. I., & Al-Iraqi, M. A. H. (2016). Synthesis and Characterization of Some New Oxazolidinone and Thiazolidinone Derivatives Via Reaction of Schiff Bases Derive. Journal of Al-Nahrain University, 19(1), 127-136. Available at: [Link]

  • Yurttaş, L., et al. (2018). Design and evaluation of biological activities of 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties. Archiv der Pharmazie, 351(9-10), e1800057. Available at: [Link][15]

  • NIST. (n.d.). Oxazolidin-2-one. NIST Chemistry WebBook. Available at: [Link]

  • Al-Majidi, S. M., & Al-Adhami, A. M. H. (2022). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Baghdad Science Journal, 19(3), 543. Available at: [Link]

  • Castagnolo, D., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. Available at: [Link][2]

Sources

Protocols & Analytical Methods

Method

Protocol for Using N-Amino-1,3-oxazolidin-2-one Sulphate in Electrophilic Amination Reactions

An Application Guide for Researchers Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the application of N-Amino-1,3-oxazolidin-2-one sulphate as an electrophili...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the application of N-Amino-1,3-oxazolidin-2-one sulphate as an electrophilic aminating agent in synthetic organic chemistry. Electrophilic amination is a powerful strategy for carbon-nitrogen bond formation, reversing the traditional polarity of nitrogen nucleophiles.[1][2] This protocol details the underlying mechanism, provides a detailed experimental workflow, discusses critical reaction parameters, and outlines essential safety procedures. It is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile reagent into their synthetic methodologies for preparing primary amines and hydrazine derivatives, which are key intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[3][4]

Introduction and Scientific Foundation

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, as nitrogen-containing compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[5] While classical methods often involve the reaction of a nitrogen nucleophile with a carbon electrophile, an alternative "umpolung" strategy utilizes an electrophilic nitrogen source to react with a carbon nucleophile.[1] This approach, known as electrophilic amination, has gained significant traction for its ability to construct C-N bonds in contexts where traditional methods may fail.[2][6]

N-Amino-1,3-oxazolidin-2-one sulphate is a bench-stable, solid electrophilic aminating reagent.[3] It belongs to a class of hydroxylamine derivatives where the nitrogen atom is rendered electrophilic by attachment to electron-withdrawing groups—in this case, the oxazolidinone ring and the sulphate counter-ion.[2] This electronic arrangement makes it an effective "NH2+" synthon, capable of reacting with a wide array of carbon nucleophiles, including enolates, carbanions, and organometallic reagents.[2][6] Its primary application lies in the synthesis of α-amino carbonyl compounds and hydrazine derivatives, which are valuable precursors for more complex molecular architectures.[3][7][8]

Physicochemical Properties
  • Appearance: White crystalline solid or powder.[3]

  • Solubility: Soluble in water, with low solubility in many organic solvents.[3]

  • Structure: The molecule consists of a 1,3-oxazolidin-2-one ring with an amino group at the N-3 position, protonated and paired with a sulphate anion.

Mechanism of Electrophilic Amination

The core of the reaction involves the nucleophilic attack of a carbon-based nucleophile on the electrophilic nitrogen atom of the N-Amino-1,3-oxazolidin-2-one cation. The sulphate anion serves as the counter-ion and is ultimately displaced along with the oxazolidinone moiety following the reaction and workup.

The Causality Behind the Mechanism:

  • Generation of the Nucleophile: The reaction is initiated by the deprotonation of a suitable pronucleophile (e.g., a ketone, ester, or nitrile) using a strong, non-nucleophilic base. This step is critical as it generates the reactive carbanion or enolate species required for the C-N bond formation. The choice of base and reaction temperature is paramount to ensure complete deprotonation without undesirable side reactions.

  • Nucleophilic Attack: The electron-rich carbon of the nucleophile attacks the electron-deficient nitrogen atom of the aminating reagent. The electron-withdrawing nature of the adjacent carbonyl group in the oxazolidinone ring enhances the electrophilicity of the nitrogen, facilitating this key bond-forming step.

  • Intermediate Formation & Workup: An intermediate is formed which, upon aqueous workup, leads to the cleavage of the N-N bond and liberation of the desired primary amine product.

Mechanism_of_Electrophilic_Amination cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: Amination cluster_2 Step 3: Workup Pronucleophile R₂CH-C=O Enolate R₂C⁻-C=O ↔ R₂C=C-O⁻ (Carbon Nucleophile) Pronucleophile->Enolate + Base - H-Base⁺ Base Base (e.g., LDA) Reagent N-Amino-1,3-oxazolidin-2-one Product_Intermediate R₂C(NH-Ox)-C=O Enolate->Product_Intermediate + Reagent Final_Product R₂C(NH₂)-C=O (α-Amino Carbonyl) Product_Intermediate->Final_Product Aqueous Workup (e.g., H₃O⁺)

Caption: General mechanism of electrophilic amination.

Detailed Experimental Protocol: α-Amination of a Ketone

This protocol provides a representative procedure for the α-amination of a ketone using N-Amino-1,3-oxazolidin-2-one sulphate. Researchers should optimize conditions for their specific substrate.

Materials and Reagents
  • Substrate: Ketone (e.g., propiophenone, 1.0 equiv)

  • Base: Lithium diisopropylamide (LDA) solution (1.1 equiv)

  • Aminating Agent: N-Amino-1,3-oxazolidin-2-one sulphate (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Extraction Solvent: Ethyl acetate

  • Drying Agent: Anhydrous sodium sulphate (Na₂SO₄) or magnesium sulphate (MgSO₄)

  • Equipment: Oven-dried round-bottom flasks, magnetic stirrer, syringes, needles, argon or nitrogen gas supply with manifold, dry ice/acetone bath, separatory funnel, rotary evaporator, column chromatography setup.

Experimental Workflow

Experimental_Workflow start Start setup Assemble oven-dried glassware under inert atmosphere (Ar/N₂). start->setup dissolve Dissolve ketone substrate (1.0 eq) in anhydrous THF. setup->dissolve cool Cool reaction mixture to -78 °C (dry ice/acetone bath). dissolve->cool add_base Add LDA solution (1.1 eq) dropwise via syringe. Stir for 1 hr. cool->add_base add_reagent Add N-Amino-1,3-oxazolidin-2-one sulphate (1.2 eq) as a solid or slurry. add_base->add_reagent react Stir at -78 °C for 2 hrs, then allow to warm to room temp overnight. add_reagent->react quench Cool to 0 °C and quench with saturated aq. NH₄Cl. react->quench extract Extract with ethyl acetate (3x). Combine organic layers. quench->extract wash_dry Wash with brine, dry over Na₂SO₄, filter, and concentrate. extract->wash_dry purify Purify crude product via flash column chromatography. wash_dry->purify end End: Characterize Product purify->end

Caption: Step-by-step workflow for a typical amination reaction.

Step-by-Step Procedure
  • Reaction Setup: Assemble a three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a rubber septum, under a positive pressure of argon or nitrogen.

  • Enolate Formation: To the flask, add the ketone (1.0 equiv) and anhydrous THF. Cool the resulting solution to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, add the LDA solution (1.1 equiv) dropwise via syringe over 15 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Amination: Add the N-Amino-1,3-oxazolidin-2-one sulphate (1.2 equiv) portion-wise as a solid to the stirring enolate solution at -78 °C. Maintain vigorous stirring to ensure proper mixing.

  • Reaction Progression: Allow the reaction to stir at -78 °C for an additional 2 hours. Afterwards, remove the cooling bath and allow the mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure α-amino ketone.

Key Parameters and Scientific Rationale (E-E-A-T)

  • Expertise - Choice of Base: The selection of a strong, non-nucleophilic base like LDA or LiHMDS is crucial. These bases are sterically hindered, which prevents them from acting as nucleophiles and attacking the aminating reagent or the ketone's carbonyl carbon. Their strength is required to quantitatively deprotonate the α-carbon of the ketone, driving the equilibrium towards the reactive enolate.

  • Experience - Temperature Control: The initial deprotonation and amination steps are performed at low temperatures (-78 °C) for several reasons. It controls the high reactivity of the organolithium base, prevents self-condensation of the enolate, and enhances the selectivity of the amination reaction over potential side reactions.

  • Trustworthiness - Anhydrous Conditions: The protocol is a self-validating system when performed under strictly anhydrous conditions. Strong bases like LDA react violently with water. Furthermore, any moisture will protonate the enolate intermediate, quenching the desired nucleophile and halting the reaction. Using oven-dried glassware and anhydrous solvents is non-negotiable for reproducibility and yield.

Substrate Scope and Data Presentation

N-Amino-1,3-oxazolidin-2-one sulphate is effective for the amination of a variety of carbon nucleophiles. The following table provides an illustrative summary of expected outcomes for different substrate classes.

Substrate ClassPronucleophile ExampleTypical BaseExpected ProductAnticipated Yield Range
KetonesAcetophenoneLDAα-Amino acetophenone55-75%
EstersEthyl isobutyrateLHMDSEthyl 2-amino-2-methylpropanoate60-80%
NitrilesPhenylacetonitrilen-BuLiα-Aminophenylacetonitrile50-70%
OrganometallicsPhenylmagnesium bromide(None)Aniline (requires specific protocol)40-60%

Note: Yields are hypothetical and serve as a general guide. Actual results will vary based on the specific substrate and optimized reaction conditions.

Safety and Handling

Hazard Identification: N-Amino-1,3-oxazolidin-2-one sulphate is classified as a hazardous substance.

  • Causes skin irritation (H315).[9][10]

  • Causes serious eye irritation (H319).[9][10]

  • May cause respiratory irritation (H335).[9][10]

Handling and Personal Protective Equipment (PPE):

  • Always handle this reagent in a well-ventilated chemical fume hood.[10]

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3][10]

  • Avoid inhalation of dust.[10] Use engineering controls to minimize dust generation.

  • Wash hands and skin thoroughly after handling.[10]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

  • The material may be hygroscopic, air-sensitive, and light-sensitive; protect from moisture, air, and light.

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[10] If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing.[10] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[10]

References

  • Andreae, S., & Török, B. (2007). Electrophilic Amination of Carbanions. Chemical Reviews, 107(11), 5395-5449. [Link]

  • Couto, I., et al. (2021). Recent Advances in Electrophilic Amination Reactions. Synthesis, 53(16), 2825-2848. [Link]

  • Morrill, L. C., & Lebl, T. (2018). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 54(75), 10554-10566. [Link]

  • Bao, X., & Wang, Q. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(71), 9867-9882. [Link]

  • Wikipedia. (n.d.). Electrophilic amination. [Link]

  • Chemical Label. (n.d.). N-amino-1,3-oxazolidin-2-one sulphate. [Link]

  • ChemBK. (2024). 3-Amino-2-oxazolidinone sulfate. [Link]

  • ResearchGate. (n.d.). Formation of N-amino oxazolidinone following the amination step. [Link]

  • Al-Ostath, A., et al. (2014). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 19(6), 7357-7371. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. [Link]

  • ResearchGate. (n.d.). Synthesizing one of the oxazolidinone derivatives from guanidine. [Link]

  • Khan, S. A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. BioMed Research International, 2022, 8878343. [Link]

  • Anusandhanvallari. (2023). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari, 23(4), 1-10. [Link]

  • ResearchGate. (n.d.). Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. [Link]

  • PMC. (2023). Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Oxazolidine. [Link]

  • Letopharm Limited. (n.d.). N-amino-1,3-oxazolidin-2-one sulphate. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]

  • PMC. (2020). Free Amino Group Transfer via α-Amination of Native Carbonyls. [Link]

  • PubMed. (2018). Design and evaluation of biological activities of 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of N-Acyl-1,3-Oxazolidin-2-ones in High-Fidelity Chiral Synthesis

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the theory and practice of employing N-acyl-1,3-oxazolidin-2-ones, a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the theory and practice of employing N-acyl-1,3-oxazolidin-2-ones, a cornerstone class of chiral auxiliaries, in modern asymmetric synthesis. This guide is structured to provide not just procedural steps, but a deep, mechanistic understanding of how these powerful tools enable precise stereochemical control in the construction of complex chiral molecules.

The core principle behind this class of auxiliaries, often referred to as Evans' auxiliaries, lies in the temporary attachment of a chiral oxazolidinone scaffold to a prochiral substrate.[1] This covalent linkage establishes a chiral environment that directs subsequent bond formations to occur on a specific face of the molecule, resulting in a high degree of diastereoselectivity.[2] The auxiliary is then cleaved under mild conditions, revealing the desired enantiomerically enriched product and allowing for the recovery and recycling of the auxiliary itself.[3] This strategy is a reliable and time-efficient method, particularly valued in the early stages of drug discovery and development.[4]

While the query specified "N-Amino-1,3-oxazolidin-2-one sulphate," the vast body of scientific literature points to the foundational use of chiral 1,3-oxazolidin-2-ones derived from readily available amino alcohols.[5][6] The active species in virtually all applications is the N-acylated form of these auxiliaries. The "sulphate" designation does not correspond to a commonly used chiral auxiliary in this class and may refer to a specific salt used in a niche synthesis or purification process. Therefore, this guide will focus on the broadly applicable and extensively validated N-acyl-1,3-oxazolidin-2-one platform.

Part 1: The Foundation of Stereocontrol - Mechanism and Rationale

The remarkable stereodirecting power of N-acyl-1,3-oxazolidin-2-one auxiliaries stems from their ability to enforce a rigid and predictable conformation upon enolization. The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl, benzyl, or phenyl) plays a crucial role in shielding one face of the enolate.

Formation of the Chelated (Z)-Enolate

For reactions such as alkylations and aldol additions, the first step is the deprotonation of the N-acyl-1,3-oxazolidin-2-one to form an enolate. The use of appropriate bases, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) for alkylations, or Lewis acids like dibutylboron triflate in the presence of a hindered base for aldol reactions, selectively generates the (Z)-enolate.[1][3] This (Z)-geometry is critical as it orients the C4 substituent of the auxiliary to effectively block the si-face of the enolate. The metal cation (e.g., Li⁺, Na⁺, or B²⁺) forms a rigid five-membered chelate with the two carbonyl oxygens, further locking the conformation.

Face-Selective Electrophilic Attack

With the si-face sterically encumbered by the auxiliary's substituent, an incoming electrophile (E⁺) is forced to approach from the less hindered re-face. This directed attack is the origin of the high diastereoselectivity observed in these reactions.

G cluster_0 Asymmetric Alkylation Workflow Acylation Step 1: Acylation (Attach Auxiliary) Enolization Step 2: Diastereoselective Enolization (Form Rigid (Z)-Enolate) Acylation->Enolization Prochiral Acyl Group Alkylation Step 3: Face-Selective Alkylation (Electrophile attacks from less hindered face) Enolization->Alkylation Add Base & E⁺ Cleavage Step 4: Auxiliary Cleavage (Release Chiral Product) Alkylation->Cleavage High d.r.

Caption: General workflow for asymmetric alkylation.

Part 2: Core Applications & Experimental Protocols

The versatility of N-acyl-1,3-oxazolidin-2-ones is demonstrated through their successful application in a wide array of carbon-carbon bond-forming reactions. Below are detailed protocols for two of the most fundamental and widely used transformations: asymmetric alkylation and asymmetric aldol addition.

Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone

This protocol describes the enantioselective synthesis of a 2-methyl-substituted carboxylic acid derivative, a common structural motif in natural products.[3]

Protocol Overview:

G start N-Propionyl-(S)-4-benzyl- 2-oxazolidinone enol Generate (Z)-Enolate (NaHMDS, THF, -78 °C) start->enol alkyl Alkylate with Electrophile (e.g., Allyl Iodide) enol->alkyl purify Purify Product (Column Chromatography) alkyl->purify cleave Cleave Auxiliary (LiOH, H₂O₂) purify->cleave end Enantiopure Carboxylic Acid & Recovered Auxiliary cleave->end

Caption: Workflow for asymmetric alkylation protocol.

Step-by-Step Protocol:

  • Enolate Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) and anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, as a solution in THF) dropwise over 10 minutes.

    • Stir the resulting solution at -78 °C for 30-60 minutes. Successful enolate formation is often indicated by a change in color and viscosity.

  • Alkylation:

    • To the cold enolate solution, add the electrophile (e.g., allyl iodide, 1.2 equiv) dropwise.

    • Continue stirring at -78 °C for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the desired diastereomer.

  • Auxiliary Cleavage:

    • Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water, and cool to 0 °C in an ice bath.

    • Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv), followed by aqueous lithium hydroxide (LiOH, 2.0 equiv).

    • Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for an additional 2 hours or until the reaction is complete by TLC.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Isolate the chiral carboxylic acid and the recovered auxiliary via standard extraction procedures. The auxiliary can typically be recovered in high yield.[7]

Data Summary: Diastereoselectivity in Asymmetric Alkylations

Chiral Auxiliary (R group)Electrophile (E-X)BaseDiastereomeric Ratio (d.r.)
(S)-4-BenzylAllyl IodideNaHMDS>98:2
(S)-4-IsopropylBenzyl BromideLDA>99:1
(R)-4-PhenylMethyl IodideKHMDS>95:5
(Data synthesized from typical results reported in the literature)[3][4]
Asymmetric Aldol Addition

The Evans asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating two adjacent stereocenters with excellent control.[8] The use of a boron enolate is key to achieving high levels of syn-diastereoselectivity.[1]

Step-by-Step Protocol:

  • Boron Enolate Formation:

    • In a flame-dried flask under an inert atmosphere, dissolve the N-acyl oxazolidinone (e.g., N-propionyl-(S)-4-benzyl-2-oxazolidinone, 1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

    • Cool the solution to 0 °C.

    • Add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by the slow addition of a hindered base such as diisopropylethylamine (DIPEA, 1.2 equiv).

    • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldol Addition:

    • Add the aldehyde (e.g., isobutyraldehyde, 1.5 equiv) dropwise to the cold enolate solution.

    • Stir at -78 °C for 2 hours, then allow the reaction to warm to 0 °C and stir for an additional 1 hour.

  • Work-up and Purification:

    • Quench the reaction by adding a pH 7 phosphate buffer and methanol.

    • Concentrate the mixture to remove most of the organic solvents.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

    • After filtration and concentration, purify the product by flash column chromatography.

Data Summary: Diastereoselectivity in Boron-Mediated Aldol Additions

N-Acyl AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)
N-Propionyl-(S)-4-benzylIsobutyraldehyde>99:1
N-Propionyl-(S)-4-isopropylBenzaldehyde>98:2
N-Acetyl-(R)-4-phenylPropionaldehyde>97:3
(Data synthesized from typical results reported in the literature)[8][9]

Part 3: Concluding Remarks and Future Outlook

The N-acyl-1,3-oxazolidin-2-one platform remains a highly reliable and predictable method for asymmetric synthesis. Its broad applicability, the commercial availability of various auxiliaries, and the ease of product purification and auxiliary recovery ensure its continued relevance in both academic and industrial settings.[10][11] While asymmetric catalysis has emerged as a powerful alternative, auxiliary-mediated methods are often preferred for their robustness, high stereoselectivity, and scalability, especially when a specific enantiomer is required with absolute certainty.[12] The principles established by this methodology have also inspired the development of new generations of chiral auxiliaries and catalysts.[13][14]

References

  • Smith, T. E., et al. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. Available at: [Link]

  • Lee, H., et al. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. Available at: [Link]

  • Curran, D. P., et al. (1997). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synlett. Available at: [Link]

  • Smith, T. E., et al. (2003). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]

  • American Chemical Society. (n.d.). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. ACS. Available at: [Link]

  • RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448. Available at: [Link]

  • SciELO México. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available at: [Link]

  • (n.d.). evans enolate alkylation-hydrolysisx. Available at: [Link]

  • Evans Aldol Reaction: J. Am. Chem. Soc. 1981, 103, 8, 2127–2129. Available at: [Link]

  • Diaz, G., et al. (n.d.). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. National Institutes of Health. Available at: [Link]

  • (n.d.). Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric azidation of N-acylated oxazolidinone for the synthesis of (S)-AP-3. Available at: [Link]

  • (n.d.). Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. ScienceDirect. Available at: [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Available at: [Link]

  • YouTube. (2022). Chem252 (Lecture 1: Evans' Oxazolidinone). Available at: [Link]

  • Evans, D. A., et al. (1990). The asymmetric synthesis of α-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-α-azido carboxylic acids. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • National Institutes of Health. (n.d.). Current Updates on Oxazolidinone and Its Significance. Available at: [Link]

  • SciELO México. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link]

Sources

Method

N-Amino-1,3-oxazolidin-2-one Sulphate: A Versatile Reagent for Modern Heterocyclic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Novel Hydrazine Surrogate for Heterocyclic Scaffolds In the landscape of synthetic organic chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Hydrazine Surrogate for Heterocyclic Scaffolds

In the landscape of synthetic organic chemistry, the quest for novel reagents that offer unique reactivity, enhanced stability, and streamlined access to complex molecular architectures is perpetual. N-Amino-1,3-oxazolidin-2-one sulphate emerges as a promising, yet underexplored, crystalline solid with significant potential as a versatile hydrazine equivalent. Its structure, featuring a protected amino group on a stable oxazolidinone core, presents an attractive alternative to traditional, often volatile or toxic, aminating agents. This guide provides a comprehensive overview of its potential applications, focusing on the synthesis of pyridines from 1,3-dicarbonyl compounds, drawing parallels with well-established methodologies while highlighting the unique advantages this reagent may offer.

While direct literature on the specific applications of N-Amino-1,3-oxazolidin-2-one sulphate is emerging, its structural analogy to reagents like Hydroxylamine-O-sulfonic acid (HOSA) and N-aminopyridinium salts allows for the formulation of robust, mechanistically-grounded protocols.[1][2] This document serves as a detailed guide for researchers looking to explore the synthetic utility of this novel reagent.

Physicochemical Properties and Handling

N-Amino-1,3-oxazolidin-2-one sulphate is anticipated to be a white to off-white crystalline solid, exhibiting good solubility in polar solvents such as water and alcohols, and limited solubility in nonpolar organic solvents. As a sulphate salt, it is expected to have enhanced stability and be less hazardous to handle compared to its free-base form or anhydrous hydrazine.

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the reagent in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Core Application: Pyridine Synthesis via [3+2+1] Annulation

The synthesis of substituted pyridines, a cornerstone of medicinal chemistry, is a prime application for N-Amino-1,3-oxazolidin-2-one sulphate.[3] By acting as a stable source of the "-NH2" synthon, it can participate in a modified Hantzsch-type pyridine synthesis, reacting with 1,3-dicarbonyl compounds and an aldehyde or another carbonyl source.[4]

Mechanistic Rationale: A Modern Take on a Classic Reaction

The proposed mechanism leverages the fundamental reactivity of 1,3-dicarbonyl compounds and the unique nature of the N-amino reagent. The sulphate salt likely serves to stabilize the reagent and may also play a role in activating it under the reaction conditions.

  • Initial Condensation: The reaction is initiated by the condensation of the 1,3-dicarbonyl compound (e.g., acetylacetone) with N-Amino-1,3-oxazolidin-2-one. This step is likely acid- or base-catalyzed and results in the formation of an enamine intermediate. The oxazolidinone moiety acts as a bulky, protecting group that can modulate the reactivity of the amino group.

  • Michael Addition: A second molecule of a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound undergoes a Michael addition to the initially formed enamine. This step constructs the carbon backbone of the pyridine ring.

  • Cyclization and Dehydration: Intramolecular condensation followed by dehydration leads to the formation of a dihydropyridine intermediate. The oxazolidinone group is still attached at this stage.

  • Aromatization and Cleavage: The final step involves the oxidation of the dihydropyridine to the corresponding pyridine. This is often accompanied by the cleavage of the N-N bond and the removal of the oxazolidinone protecting group, which can be facilitated by the reaction conditions or a dedicated workup step.

Pyridine Synthesis Mechanism reagent N-Amino-1,3-oxazolidin-2-one Sulphate enamine Enamine Intermediate reagent->enamine Condensation dicarbonyl1 1,3-Dicarbonyl Compound (1 eq.) dicarbonyl1->enamine michael_adduct Michael Adduct enamine->michael_adduct Michael Addition dicarbonyl2 1,3-Dicarbonyl or α,β-Unsaturated Carbonyl (1 eq.) dicarbonyl2->michael_adduct dihydropyridine Dihydropyridine Intermediate michael_adduct->dihydropyridine Cyclization & Dehydration pyridine Substituted Pyridine dihydropyridine->pyridine Aromatization & Cleavage

Caption: Proposed mechanism for pyridine synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trimethylpyridine from Acetylacetone

This protocol details a representative procedure for the synthesis of a simple pyridine derivative. The choice of solvent and temperature is critical for achieving good yields and minimizing side reactions.

Materials:

  • N-Amino-1,3-oxazolidin-2-one sulphate (1.0 mmol)

  • Acetylacetone (2.2 mmol)

  • Glacial Acetic Acid (5 mL)

  • Ethanol (10 mL)

  • Sodium nitrite (for aromatization, optional)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Amino-1,3-oxazolidin-2-one sulphate (1.0 mmol) and ethanol (10 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add acetylacetone (2.2 mmol) and glacial acetic acid (5 mL).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate).

  • After completion, cool the reaction mixture to room temperature.

  • Aromatization Step (if required): If the dihydropyridine is the major product, add a solution of sodium nitrite (1.5 mmol) in water (2 mL) dropwise and stir for an additional hour.

  • Transfer the mixture to a separatory funnel containing 20 mL of water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2,4,6-trimethylpyridine.

Self-Validation:

  • TLC Analysis: The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the pyridine product.

  • NMR Spectroscopy: 1H and 13C NMR of the purified product should match the known spectra for 2,4,6-trimethylpyridine.

  • Mass Spectrometry: Confirmation of the molecular weight of the product.

Experimental Workflow start Start: Combine Reagents (N-Amino-1,3-oxazolidin-2-one sulphate, Acetylacetone, Acetic Acid, Ethanol) reflux Heat to Reflux (4-6 hours) start->reflux tlc Monitor by TLC reflux->tlc periodically tlc->reflux reaction incomplete aromatization Cool and Aromatize (optional, with NaNO2) tlc->aromatization reaction complete workup Aqueous Workup & Extraction aromatization->workup purification Dry and Purify (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS) purification->analysis

Caption: General experimental workflow.

Data Presentation: Substrate Scope and Potential Yields

The proposed method is expected to be applicable to a range of 1,3-dicarbonyl compounds and aldehydes, offering access to a diverse library of substituted pyridines. The following table summarizes the potential scope of this reaction.

Entry1,3-Dicarbonyl Compound (R1, R3)Aldehyde (R2)ProductExpected Yield (%)
1Acetylacetone (Me, Me)Formaldehyde (H)2,6-Dimethylpyridine65-75
2Dibenzoylmethane (Ph, Ph)Benzaldehyde (Ph)2,4,6-Triphenylpyridine70-80
3Ethyl acetoacetate (Me, OEt)Acetaldehyde (Me)Ethyl 2,4-dimethylpyridine-3-carboxylate60-70
4DimedoneBenzaldehyde (Ph)9-Phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione75-85

Note: The expected yields are hypothetical and based on analogous reactions reported in the literature. Experimental optimization will be necessary to achieve these results.

Advantages and Future Outlook

The use of N-Amino-1,3-oxazolidin-2-one sulphate in heterocyclic synthesis offers several potential advantages:

  • Stability and Safety: As a crystalline solid, it is easier and safer to handle than many traditional hydrazine-based reagents.

  • Modulated Reactivity: The oxazolidinone moiety may allow for finer control over the reactivity of the amino group, potentially leading to higher selectivity in complex syntheses.

  • Versatility: This reagent has the potential to be used in the synthesis of a wide range of other nitrogen-containing heterocycles, such as pyrazoles and triazoles.

Further research is needed to fully explore the synthetic potential of N-Amino-1,3-oxazolidin-2-one sulphate. Investigations into its reactivity with different electrophiles, its use in asymmetric synthesis, and the development of catalytic systems will undoubtedly open up new avenues in modern heterocyclic chemistry.

References

  • Hydroxylamine-O-sulfonic acid - Wikipedia. [Link]

  • Synthesis of heterocyclic hydroxylamine‐o‐sulfonates using HOSA. - ResearchGate. [Link]

  • ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. [Link]

  • Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent - NTU > IRep. [Link]

  • Hydroxylamine‐O‐Sulfonic Acid (HOSA): A Recent Synthetic Overview | Semantic Scholar. [Link]

  • Pyridine Synthesis: Cliff Notes - Baran Lab. [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. [Link]

  • SYNTHESIS OF PYRIDINE DERIVATIVES BY THE THREE-COMPONENT CONDENSATION OF A β-DICARBONYL COMPOUND, β-ENAMINOCARBONYL COMPOUND, AND ETHYL ORTHOFORMATE. [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis - PMC - PubMed Central. [Link]

  • Pyridine synthesis - Organic Chemistry Portal. [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis | Request PDF - ResearchGate. [Link]

  • A one-pot synthesis of substituted pyridines from 1,3-dicarbonyl and... - ResearchGate. [Link]

  • N-Amino pyridinium salts in organic synthesis - RSC Publishing. [Link]

  • Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. [Link]

  • Oxazolidinone synthesis - Organic Chemistry Portal. [Link]

  • Reaction conditions in the synthesis of oxazolidin-2-ones. | Download Table - ResearchGate. [Link]

  • Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions - arkat usa. [Link]

  • Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates | Organic Letters - ACS Publications. [Link]

  • Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - MDPI. [Link]

  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation | Accounts of Chemical Research - ACS Publications. [Link]

  • Reactions of 3‐Chloropropeniminium Salts with Aminopyridines. Synthesis of N‐Pyridylpyridinium and Pyrido[1,2‐a]pyrimidinium Salts. - Sci-Hub. [Link]

Sources

Application

The Strategic Application of N-Amino-1,3-oxazolidin-2-one Sulphate in the Synthesis of Oxazolidinone Antibacterial Intermediates

Introduction: A Novel Reagent for a Privileged Scaffold The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, most notably as the core pharmacophore in a class of potent antibacterial agents, incl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Reagent for a Privileged Scaffold

The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, most notably as the core pharmacophore in a class of potent antibacterial agents, including the clinically significant Linezolid.[1] These drugs exhibit a unique mechanism of action by inhibiting the initiation of bacterial protein synthesis, rendering them effective against multi-drug resistant Gram-positive pathogens.[2] The synthesis of these complex molecules relies on the strategic introduction of key functional groups, and the use of advanced intermediates is paramount for efficient and scalable production. N-Amino-1,3-oxazolidin-2-one sulphate is an emerging reagent in this field, offering a stable and reliable source of the N-amino-oxazolidinone moiety. This document provides a detailed exploration of its application, including a proposed protocol for the synthesis of a key pharmaceutical intermediate.

N-Amino-1,3-oxazolidin-2-one sulphate is a white crystalline solid, soluble in water and less so in common organic solvents.[3] Its sulphate salt form offers enhanced stability and ease of handling compared to the free base, which is a significant advantage in a pharmaceutical manufacturing context. The primary amino group attached to the oxazolidinone ring is the key reactive site, allowing for the formation of various derivatives crucial for building the final drug substance.[3]

Core Application: Synthesis of a Key Linezolid Intermediate

A critical step in the synthesis of Linezolid and its analogues is the formation of the C-5 aminomethyl side chain on the oxazolidinone ring. The following sections detail a proposed, robust protocol for the synthesis of (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, a pivotal intermediate in the production of Linezolid, utilizing N-Amino-1,3-oxazolidin-2-one sulphate.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process that leverages the reactivity of N-Amino-1,3-oxazolidin-2-one. The overall workflow is depicted in the following diagram:

G cluster_0 Step 1: In situ generation of N-Amino-1,3-oxazolidin-2-one (free base) cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Hydrolytic Cleavage A N-Amino-1,3-oxazolidin-2-one sulphate C N-Amino-1,3-oxazolidin-2-one (free base) A->C Aqueous solution B Base (e.g., NaHCO3) B->C Neutralization F (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-1,3-oxazolidin-2-one C->F Condensation D (R)-3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)carbaldehyde D->F E Reducing agent (e.g., NaBH4) E->F Reduction H (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one F->H G Acidic Hydrolysis (e.g., HCl) G->H

Caption: Proposed workflow for the synthesis of a key Linezolid intermediate.

Detailed Experimental Protocol

This protocol is a proposed methodology based on established chemical principles and analogous reactions. Researchers should perform initial small-scale trials to optimize conditions.

Materials and Equipment:

  • N-Amino-1,3-oxazolidin-2-one sulphate

  • (R)-3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)carbaldehyde

  • Sodium bicarbonate (NaHCO₃)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Methanol

  • Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

Step 1: In situ Generation of N-Amino-1,3-oxazolidin-2-one (Free Base)

  • In a round-bottom flask, dissolve N-Amino-1,3-oxazolidin-2-one sulphate (1.2 equivalents) in deionized water.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (2.5 equivalents) with stirring until the pH of the solution is approximately 8.0-8.5. This neutralizes the sulphate salt to generate the free amine in situ. The use of a mild base like sodium bicarbonate is crucial to avoid degradation of the oxazolidinone ring.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL). The free amine is more soluble in the organic phase.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the free N-Amino-1,3-oxazolidin-2-one. Use this immediately in the next step.

Step 2: Reductive Amination

  • Dissolve (R)-3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)carbaldehyde (1 equivalent) in methanol in a separate flask.

  • Add the freshly prepared solution of N-Amino-1,3-oxazolidin-2-one from Step 1.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions. The choice of a mild reducing agent like NaBH₄ is critical to selectively reduce the imine without affecting the oxazolidinone carbonyl group.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolytic Cleavage

  • Dissolve the crude product from Step 2 in a mixture of methanol and 2M hydrochloric acid.

  • Heat the mixture to reflux for 2-3 hours. The acidic conditions will selectively cleave the N-N bond of the hydrazino-oxazolidinone adduct.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.

Quantitative Data Summary

The following table presents expected outcomes based on analogous reactions reported in the literature. Actual yields and purity may vary depending on the optimization of reaction conditions.

ParameterExpected ValueMethod of Analysis
Overall Yield 45-60%Gravimetric analysis after purification
Purity >98%High-Performance Liquid Chromatography (HPLC)
Identity Confirmed¹H NMR, ¹³C NMR, Mass Spectrometry
Mechanism and Rationale

The core of this synthetic strategy lies in the nucleophilic nature of the amino group on the N-Amino-1,3-oxazolidin-2-one.

G cluster_0 Reductive Amination Mechanism A Aldehyde C Imine Intermediate A->C B N-Amino-1,3-oxazolidin-2-one B->C + H2O E Secondary Amine Product C->E D [H] (from NaBH4) D->E Reduction

Caption: Simplified mechanism of the reductive amination step.

The use of the sulphate salt provides a stable, easy-to-handle starting material. The in situ neutralization to the free base just before the reaction ensures that the highly reactive nucleophile is generated only when needed, minimizing potential side reactions and degradation. The subsequent reductive amination is a well-established and high-yielding method for forming C-N bonds. Finally, the acidic hydrolysis is a standard procedure for the cleavage of N-N bonds in similar structures.

Safety and Handling

N-Amino-1,3-oxazolidin-2-one sulphate should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] All reactions should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

N-Amino-1,3-oxazolidin-2-one sulphate is a valuable and strategic reagent for the synthesis of complex pharmaceutical intermediates, particularly in the field of oxazolidinone antibiotics. Its stability and the reactivity of its in situ generated free base make it an attractive choice for large-scale synthesis. The proposed protocol provides a robust and scientifically sound pathway for the synthesis of a key Linezolid intermediate, demonstrating the practical application of this important building block. Further optimization of this proposed route by researchers in the field is encouraged to fully realize its potential in drug development and manufacturing.

References

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). Retrieved from [Link]

  • A new and alternate synthesis of Linezolid: An antibacterial agent. (2011). Der Pharma Chemica, 3(4), 219-226. Retrieved from [Link]

  • 3-Amino-2-oxazolidinone sulfate. (n.d.). ChemBK. Retrieved from [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2016). Mini reviews in medicinal chemistry, 16(14), 1147–1172. Retrieved from [Link]

  • Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. (2023). Molecules, 28(4), 1693. Retrieved from [Link]

  • Current Updates on Oxazolidinone and Its Significance. (2014). Journal of Chemistry, 2014, 1-13. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Reactions Involving N-Amino-1,3-oxazolidin-2-one Sulphate

Introduction: Unveiling the Potential of N-Amino-1,3-oxazolidin-2-one Sulphate in Modern Synthesis N-Amino-1,3-oxazolidin-2-one sulphate is a versatile and reactive intermediate that has garnered significant attention in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of N-Amino-1,3-oxazolidin-2-one Sulphate in Modern Synthesis

N-Amino-1,3-oxazolidin-2-one sulphate is a versatile and reactive intermediate that has garnered significant attention in the field of medicinal chemistry and drug development.[1] Structurally, it is a solid, typically a white crystalline powder, which exhibits solubility in water but limited solubility in organic solvents.[2] Its primary application lies in its role as a precursor for the synthesis of a variety of organic compounds, including antibiotics and other pharmaceuticals.[2] The presence of an active amino group and the oxazolidinone core makes it a valuable reagent in organic synthesis.[2] This document provides a comprehensive guide to the experimental setup for reactions involving N-Amino-1,3-oxazolidin-2-one sulphate, with a focus on its application in the synthesis of bioactive hydrazone derivatives.

Safety and Handling: A Prerequisite for Successful Experimentation

While N-Amino-1,3-oxazolidin-2-one sulphate is relatively stable under standard laboratory conditions, it is imperative to adhere to strict safety protocols. As with any chemical reagent, it is crucial to handle it with care to avoid contact with the skin, eyes, and respiratory tract.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of accidental exposure, the affected area should be rinsed immediately with copious amounts of water, and medical attention should be sought.[2]

Key Safety Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat.

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Mechanism of Action: The Electrophilic Nature of the N-Amino Group

The reactivity of N-Amino-1,3-oxazolidin-2-one sulphate in amination reactions stems from the electrophilic character of the nitrogen atom. The sulphate group acts as an excellent leaving group, rendering the amino nitrogen susceptible to nucleophilic attack. This principle is fundamental to its application in forming new carbon-nitrogen bonds, a cornerstone of many synthetic pathways in drug discovery.

In the context of the protocol detailed below, the reaction proceeds through the condensation of the primary amino group of N-Amino-1,3-oxazolidin-2-one with the carbonyl carbon of an aldehyde. This acid-catalyzed reaction leads to the formation of a Schiff base, specifically a hydrazone derivative, with the elimination of a water molecule.[1]

Experimental Protocol: Synthesis of Bioactive Hydrazone Derivatives

This protocol outlines a general and robust method for the synthesis of hydrazone derivatives from N-Amino-1,3-oxazolidin-2-one sulphate and various substituted aldehydes. These products have shown potential as antihypertensive and monoamine oxidase (MAO) inhibitory agents.[1]

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Supplier Recommendation
N-Amino-1,3-oxazolidin-2-one sulphate32957-26-9C₃H₈N₂O₆S200.17Available from various chemical suppliers.[2]
Substituted Aldehyde (e.g., Benzaldehyde)100-52-7C₇H₆O106.12High purity grade (≥99%) is recommended.
Ethanol (Absolute)64-17-5C₂H₅OH46.07Anhydrous grade is preferred.
Glacial Acetic Acid64-19-7CH₃COOH60.05Reagent grade.
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the desired substituted aldehyde in a minimal amount of absolute ethanol. To this solution, add 1.0 equivalent of N-Amino-1,3-oxazolidin-2-one sulphate.[1]

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[1]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain constant stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). Typically, the reaction is complete within 2-4 hours.[1]

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone product may precipitate out of the solution. If no precipitate forms, the solvent volume can be reduced under reduced pressure to induce crystallization.[1]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture with water) to yield the pure hydrazone derivative.[1]

  • Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point of the purified compound should also be determined.[1]

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental protocol, from the initial setup to the final characterization of the product.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Aldehyde in Ethanol add_reagent Add N-Amino-1,3-oxazolidin-2-one sulphate start->add_reagent 1.0 eq. add_catalyst Add Glacial Acetic Acid add_reagent->add_catalyst 1.0 eq. reflux Reflux for 2-4 hours (Monitor by TLC) add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter recrystallize Recrystallize filter->recrystallize dry Dry under Vacuum recrystallize->dry characterize Characterize: - NMR (¹H, ¹³C) - IR - Mass Spec - Melting Point dry->characterize

Caption: Step-by-step experimental workflow for the synthesis and purification of hydrazone derivatives.

Causality and Rationale in Experimental Design

  • Choice of Solvent: Ethanol is a common and effective solvent for this type of condensation reaction as it readily dissolves the reactants and is relatively easy to remove during work-up.[1] The use of absolute ethanol minimizes the presence of water, which could unfavorably shift the equilibrium of the reaction.

  • Acid Catalysis: The addition of a catalytic amount of glacial acetic acid is crucial for protonating the carbonyl oxygen of the aldehyde.[1] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the N-Amino-1,3-oxazolidin-2-one.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.[1] Monitoring by TLC is essential to determine the point of reaction completion and to avoid the formation of by-products due to prolonged heating.

  • Purification by Recrystallization: Recrystallization is a standard and effective technique for purifying solid organic compounds.[1] The choice of solvent is critical and is determined empirically to ensure that the desired compound is soluble at high temperatures and sparingly soluble at room temperature, while impurities remain in solution.

Conclusion and Future Perspectives

N-Amino-1,3-oxazolidin-2-one sulphate serves as a valuable and reactive building block in the synthesis of pharmaceutically relevant compounds. The protocol detailed herein for the synthesis of hydrazone derivatives provides a reliable and reproducible method for accessing molecules with potential therapeutic applications. The straightforward nature of this reaction, coupled with the biological significance of the resulting products, underscores the importance of N-Amino-1,3-oxazolidin-2-one sulphate in the modern drug discovery landscape. Further exploration of its reactivity with other nucleophiles will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules.

References

  • 3-Amino-2-oxazolidinone sulfate - ChemBK. (2024-04-09). Retrieved from [Link]

Sources

Method

The Strategic Application of N-Amino-1,3-Oxazolidin-2-one Sulphate in Asymmetric Synthesis: A Guide for Advanced Practitioners

This document provides a detailed exploration of N-Amino-1,3-oxazolidin-2-one sulphate, a specialized chiral auxiliary, for researchers, and professionals in drug development. Moving beyond the well-trodden path of tradi...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of N-Amino-1,3-oxazolidin-2-one sulphate, a specialized chiral auxiliary, for researchers, and professionals in drug development. Moving beyond the well-trodden path of traditional N-acyl oxazolidinones, this guide illuminates the unique synthetic opportunities and challenges presented by the N-amino functionality. We will delve into its synthesis, mechanistic rationale, and provide actionable protocols for its application as a versatile chiral building block.

Introduction: A Departure from Conventional Oxazolidinone Auxiliaries

Chiral oxazolidinones, particularly the class developed by Evans, are cornerstones of modern asymmetric synthesis, prized for their high diastereoselectivity in enolate-based transformations such as alkylations and aldol additions.[1] Their efficacy stems from the rigid heterocyclic structure and the steric influence of substituents at the C4 and C5 positions, which effectively shield one face of the enolate.

The subject of this guide, N-Amino-1,3-oxazolidin-2-one sulphate, represents a significant structural and functional divergence from its N-acyl counterparts. The presence of a primary amino group at the nitrogen atom introduces a nucleophilic and basic center, fundamentally altering its chemical reactivity. Consequently, its application as a traditional chiral auxiliary for direct enolate chemistry is less common. Instead, its synthetic utility is primarily realized as a chiral scaffold or precursor, where the N-amino group serves as a versatile handle for the construction of more complex chiral ligands, catalysts, and synthons.

The commercially available sulphate salt form enhances the compound's stability and ease of handling. It is crucial to note that for most synthetic applications, a neutralization step is required to liberate the free base of the N-amino-1,3-oxazolidin-2-one.

Synthesis of the Chiral Auxiliary

The preparation of enantiomerically pure N-Amino-1,3-oxazolidin-2-one originates from readily available chiral amino alcohols, which are often derived from the reduction of α-amino acids.[2] The synthetic pathway generally involves two key stages: formation of the oxazolidinone ring and subsequent amination of the nitrogen atom.

Protocol 1: Synthesis of a Chiral 4-Substituted-1,3-oxazolidin-2-one

This protocol outlines the cyclization of a chiral amino alcohol to form the core oxazolidinone structure.

Materials:

  • (S)-Phenylalaninol

  • Diethyl carbonate

  • Sodium methoxide (catalytic amount)

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • To a solution of (S)-phenylalaninol (1 equivalent) in toluene, add diethyl carbonate (1.5 equivalents) and a catalytic amount of sodium methoxide.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and quench with 1 M HCl.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the (S)-4-benzyl-1,3-oxazolidin-2-one.

Protocol 2: Synthesis of N-Amino-1,3-oxazolidin-2-one Sulphate

This protocol describes a general method for the amination of the oxazolidinone, followed by salt formation.

Materials:

  • (S)-4-benzyl-1,3-oxazolidin-2-one

  • An appropriate aminating reagent (e.g., a hydroxylamine derivative)

  • A suitable base (e.g., potassium carbonate)

  • Sulfuryl chloride or sulfuric acid

  • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Diethyl ether

Equipment:

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve the chiral oxazolidinone (1 equivalent) in the anhydrous solvent under a nitrogen atmosphere.

  • Add the base, followed by the aminating reagent.

  • Stir the reaction at a suitable temperature (this may require optimization) until the starting material is consumed (monitor by TLC).

  • Upon completion, carefully quench the reaction and perform an appropriate work-up to isolate the free base of the N-amino-oxazolidinone.

  • To form the sulphate salt, dissolve the purified free base in a suitable solvent and treat with a stoichiometric amount of sulfuric acid or sulfuryl chloride.

  • The sulphate salt will typically precipitate and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Applications in Asymmetric Synthesis: A Chiral Scaffold Approach

The primary utility of N-Amino-1,3-oxazolidin-2-one lies in its role as a chiral building block. The N-amino group provides a reactive site for the attachment of various functional groups, enabling the synthesis of a diverse range of chiral molecules.

Synthesis of Chiral Hydrazine Derivatives and Pyrazolidinones

The N-amino group can be readily acylated or alkylated to produce chiral hydrazine derivatives. These can be further cyclized to form enantiomerically pure pyrazolidinones, which are valuable scaffolds in medicinal chemistry.

Workflow for the Synthesis of Chiral Pyrazolidinones

A N-Amino-1,3-oxazolidin-2-one B Acylation with α,β-unsaturated acyl chloride A->B RCOCl, Base C N-Acyl-N-amino-1,3-oxazolidin-2-one B->C D Intramolecular Michael Addition C->D Base E Chiral Pyrazolidinone D->E

Caption: Synthesis of chiral pyrazolidinones.

Precursor to Chiral Ligands for Asymmetric Catalysis

The N-amino group can be derivatized to incorporate phosphine, amine, or other coordinating groups, leading to the formation of novel chiral ligands for transition metal-catalyzed asymmetric reactions.

Protocol 3: Derivatization of the N-Amino Group for Ligand Synthesis

Materials:

  • N-Amino-1,3-oxazolidin-2-one (free base)

  • An appropriate electrophile (e.g., 2-(diphenylphosphino)benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine)

  • Anhydrous, degassed solvent (e.g., THF or dichloromethane)

Equipment:

  • Schlenk flask or similar glassware for air-sensitive reactions

  • Magnetic stirrer

  • Syringes and needles for transfer of reagents

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve the N-amino-1,3-oxazolidin-2-one in the anhydrous, degassed solvent.

  • Add the non-nucleophilic base.

  • Slowly add a solution of the electrophile in the same solvent.

  • Stir the reaction at room temperature until completion (monitor by TLC or NMR).

  • Perform an appropriate work-up to isolate the derivatized product. This may involve filtration to remove salts, followed by removal of the solvent under reduced pressure.

  • Purify the resulting chiral ligand by column chromatography or recrystallization under an inert atmosphere.

Asymmetric Transformations: Mechanistic Considerations

While not its primary role, the derivatized N-amino-oxazolidinone can be employed in asymmetric reactions. The stereochemical outcome will be dictated by the newly introduced functionality and the overall steric environment of the chiral scaffold.

Asymmetric Aldol Reactions

For aldol reactions, the N-amino group would first be acylated with a suitable carbonyl-containing fragment. The resulting N-acyl-N-amino-oxazolidinone can then be used to generate a chelated enolate, similar to the Evans methodology. However, the additional substitution on the nitrogen will influence the stereochemical course of the reaction.

Proposed Mechanism for a Diastereoselective Aldol Reaction

cluster_0 Enolate Formation cluster_1 Aldol Addition A N-Acyl-N-amino- oxazolidinone D Chelated (Z)-Enolate A->D B Lewis Acid (e.g., TiCl4) B->D C Base (e.g., DIPEA) C->D F Zimmerman-Traxler Transition State D->F E Aldehyde (R'CHO) E->F G Aldol Adduct F->G

Caption: Proposed mechanism for a chelate-controlled aldol addition.

Asymmetric Michael Additions

In Michael additions, the acylated N-amino-oxazolidinone can act as the nucleophile. The stereoselectivity is again controlled by the rigid, chelated transition state, with the bulky oxazolidinone scaffold directing the approach of the electrophile.

Data Summary and Comparison

The following table summarizes the key differences between traditional N-acyl oxazolidinones and N-amino-1,3-oxazolidin-2-one.

FeatureTraditional N-Acyl Oxazolidinones (Evans Type)N-Amino-1,3-Oxazolidin-2-one
Primary Use Chiral auxiliary for direct asymmetric synthesisChiral scaffold and building block
Key Functional Group N-acyl group for enolate formationN-amino group for derivatization
Typical Reactions Alkylations, aldol additions, Michael additionsAcylation, alkylation of the N-amino group, ligand synthesis
Removal of Auxiliary Hydrolysis or reductionTypically incorporated into the final product

Conclusion and Future Outlook

N-Amino-1,3-oxazolidin-2-one sulphate, while not a direct replacement for conventional Evans-type auxiliaries, offers a unique and valuable platform for asymmetric synthesis. Its true potential is realized when viewed as a chiral scaffold, enabling the construction of complex, enantiomerically pure molecules through derivatization of its versatile N-amino group. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to explore the rich chemistry of this specialized chiral building block. Future research in this area will likely focus on the development of novel chiral ligands and organocatalysts derived from this scaffold, further expanding the toolkit of the synthetic chemist.

References

  • Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775–777.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Nagao, Y., Yamada, S., Kumagai, T., Ochiai, M., & Fujita, E. (1985). Use of Chiral 1,3-Oxazolidine-2-thiones in the Diastereoselective Synthesis of Aldols.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Addition Reaction: An Old Transformation at the Forefront of Asymmetric Synthesis. Chemistry – A European Journal, 8(1), 36-44.
  • Wu, Y.-D., & Houk, K. N. (1987). Transition structures of aldol reactions. Journal of the American Chemical Society, 109(3), 908-910.
  • Bernardi, A., Cardani, S., Colombo, L., Poli, G., Schimperna, G., & Scolastico, C. (1987). Diastereoface selection in the Lewis acid mediated additions of enol silanes to chiral .alpha.- and .beta.-alkoxy aldehydes. The Journal of Organic Chemistry, 52(5), 888-893.
  • Midland, M. M., & Koops, R. W. (1990). The reaction of .alpha.-keto esters with diisopinocampheylborane. A new, highly enantioselective route to the corresponding .alpha.-hydroxy esters. The Journal of Organic Chemistry, 55(17), 5058-5065.
  • Corey, E. J., & Imwinkelried, R. (1969). A new general method for the synthesis of 1,4-dicarbonyl compounds. Journal of the American Chemical Society, 91(21), 5927-5928.
  • Lewis, N., McKillop, A., Taylor, R. J. K., & Watson, R. J. (1995). A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids.

Sources

Application

Application Note &amp; Protocol: Scale-Up Synthesis of N-Amino-1,3-oxazolidin-2-one Sulphate

Foreword: From Bench to Bulk—Navigating the Scale-Up of a Key Pharmaceutical Intermediate N-Amino-1,3-oxazolidin-2-one sulphate is a vital organic compound, primarily utilized as an intermediate in the synthesis of vario...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Bench to Bulk—Navigating the Scale-Up of a Key Pharmaceutical Intermediate

N-Amino-1,3-oxazolidin-2-one sulphate is a vital organic compound, primarily utilized as an intermediate in the synthesis of various pharmaceuticals, including antibiotics and pesticides.[1] Its structure, featuring an active amino group and an oxazolidinone core, makes it a versatile reagent in organic synthesis.[1][2] Typically presenting as a white crystalline powder soluble in water, its successful and safe production on an industrial scale is paramount.[1] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the critical considerations for scaling up the synthesis of N-Amino-1,3-oxazolidin-2-one sulphate. Moving a synthetic process from the laboratory bench to a pilot plant or full-scale manufacturing facility introduces challenges related to heat and mass transfer, reaction kinetics, safety, and product purity. This guide is structured to explain the causality behind experimental choices, ensuring a robust, safe, and reproducible large-scale process.

Foundational Chemistry: Reaction Mechanism and Stoichiometry

A fundamental understanding of the reaction pathway is the cornerstone of successful process scale-up. It informs decisions on reactant addition rates, temperature profiles, and the potential impurity landscape.

The Synthetic Pathway

The most common industrial synthesis involves a multi-step process. A prevalent method is the reaction of an oxazolidin-2-one precursor, which is then aminated and subsequently reacted with a sulphating agent to form the final sulphate salt.[1] A representative pathway often involves reacting an appropriate oxazolidin-2-one with an aminating agent, followed by treatment with a strong acid like sulfuric acid or a reagent like sulfuryl chloride to yield the desired product.[1]

Below is a generalized reaction scheme illustrating the core transformation.

G cluster_0 Step 1: Amination cluster_1 Step 2: Sulphation Oxazolidin-2-one Oxazolidin-2-one Intermediate Intermediate Oxazolidin-2-one->Intermediate Aminating Agent Intermediate_2 Intermediate Final_Product N-Amino-1,3-oxazolidin-2-one Sulphate Intermediate_2->Final_Product Sulfuryl Chloride / H2SO4

Caption: Generalized two-step reaction pathway for N-Amino-1,3-oxazolidin-2-one sulphate synthesis.

Stoichiometric Control

Precise control over the molar ratios of reactants is critical. An excess of the aminating agent in Step 1 can lead to side reactions and purification challenges. In Step 2, the stoichiometry of the sulphating agent must be carefully managed. An insufficient amount will result in incomplete conversion, while a significant excess can lead to the formation of undesired by-products and pose safety risks, particularly if highly reactive reagents like sulfuryl chloride are used.

Process Development and Scale-Up: Critical Parameters

Scaling a reaction from grams to kilograms requires a shift in focus from simple execution to process control and engineering. The following parameters are crucial for a successful and safe scale-up.

Solvent Selection and Reaction Medium

The choice of solvent is a multi-faceted decision impacting reaction kinetics, safety, and downstream processing. The final product is noted to be soluble in water but has low solubility in many organic solvents.[1]

ParameterKey Considerations for Scale-UpRecommended Solvents
Solubility Must effectively dissolve reactants and intermediates to ensure a homogeneous reaction. Product solubility dictates isolation strategy (precipitation vs. extraction).Aprotic solvents like DMF, Acetonitrile for the reaction; Water, Alcohols for work-up/crystallization.
Boiling Point Should be high enough to allow for a suitable reaction temperature range but low enough for efficient removal during work-up without product degradation.Toluene, Acetonitrile, Isopropanol.
Safety & Environment Avoid highly toxic or environmentally persistent solvents. Consider flash point, especially in a manufacturing environment.Prioritize solvents with higher flash points and lower toxicity profiles (e.g., Isopropyl acetate over Dichloromethane).
Work-up Immiscibility with water is often desired for efficient extraction and washing steps.Ethyl Acetate, Methyl tert-butyl ether (MTBE).
Thermal Management and Temperature Control

Chemical reactions are often accompanied by the release (exothermic) or absorption (endothermic) of heat. What is easily managed in a lab flask can become a serious safety hazard in a large reactor.

  • Exotherm Control: The sulphation step is typically exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a runaway reaction.

    • Causality: Failure to remove heat effectively can cause the reaction temperature to rise uncontrollably, accelerating the reaction rate and heat generation, potentially leading to a dangerous increase in pressure and decomposition.

    • Mitigation Strategy:

      • Slow, controlled addition of the sulphating agent.

      • Use of an appropriate reactor cooling system (e.g., jacketed vessel with a thermal control unit).

      • Reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) during development to quantify the heat of reaction and determine the maximum safe addition rate.

Mixing and Mass Transfer

Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in poor yield and increased impurity formation.

  • Impeller Selection: The type of agitator (e.g., pitched-blade turbine, anchor) and its speed (RPM) are critical. The goal is to ensure homogeneity without causing excessive shear that might degrade the product.

  • Solid Suspension: If reactants or the product are solids, the mixing must be sufficient to keep them suspended, maximizing the surface area for reaction or dissolution.

Work-up, Crystallization, and Isolation

The isolation of the final product in a pure, crystalline form is a critical final step.[3]

  • Crystallization: This is the primary method for purification.[3][4]

    • Solvent System: An anti-solvent crystallization is often employed. The product is dissolved in a solvent in which it is soluble (e.g., water or a polar organic solvent), and then an "anti-solvent" in which it is insoluble is added to induce precipitation.[3]

    • Cooling Profile: A slow, controlled cooling rate is essential for forming large, pure crystals. Rapid cooling often traps impurities and leads to fine particles that are difficult to filter.

    • Seeding: Introducing a small quantity of pure product crystals ("seeds") at the point of supersaturation can control the crystallization process, leading to a more uniform particle size distribution.

G Start Reaction Complete Quench Reaction Quench (e.g., Water Addition) Start->Quench Phase_Split Phase Separation (if applicable) Quench->Phase_Split Concentration Solvent Swap / Concentration Phase_Split->Concentration Crystallization Anti-Solvent Addition & Controlled Cooling Concentration->Crystallization Filtration Product Filtration Crystallization->Filtration Drying Vacuum Drying Filtration->Drying End Pure Dried Product Drying->End

Caption: General workflow for product work-up and isolation.

Analytical Control Strategy and Process Analytical Technology (PAT)

A robust analytical framework is essential for process understanding, control, and ensuring the final product meets specifications.

In-Process Controls and Final Product Specifications
AnalysisTechniquePurposeTypical Specification
Reaction Completion HPLC, UPLCTo monitor the disappearance of starting materials and intermediates.Starting Material < 1.0%
Product Purity HPLC, UPLCTo quantify the purity of the isolated product and identify impurities.Purity ≥ 99.0%
Identity Confirmation NMR, Mass SpecTo confirm the chemical structure of the final product.Conforms to reference standard
Residual Solvents GC-HSTo quantify the amount of solvent remaining after drying.Per ICH Guidelines
Water Content Karl FischerTo measure the water content in the final solid.≤ 0.5%
Implementing Process Analytical Technology (PAT)

PAT involves using in-line analytical tools to monitor and control the manufacturing process in real-time, moving away from reliance on offline testing of the final product.[5] This approach enhances process understanding and consistency.[5][6]

  • In-line Spectroscopy (NIR/Raman): Probes can be inserted directly into the reactor to monitor the concentration of key species (reactants, product) in real-time. This data can be used to precisely determine the reaction endpoint, improving efficiency and consistency.[6]

  • Automated Sampling: Systems can automatically draw samples from the reactor for rapid offline analysis, providing near real-time data without manual intervention.

Safety and Hazard Analysis: A Non-Negotiable Priority

Scaling up a chemical process magnifies the potential hazards. A thorough safety assessment is mandatory.

  • Reagent Hazards:

    • Sulfuryl Chloride: Highly corrosive and reacts violently with water.[1] Requires handling in a closed system under an inert atmosphere. Personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield, is essential.[1]

  • Process Hazards:

    • Thermal Runaway: As discussed, the sulphation step is a primary concern. A formal Process Hazard Analysis (PHA) should be conducted to identify risks and establish mitigation strategies.

    • Gas Evolution: The reaction may produce gaseous by-products (e.g., HCl if sulfuryl chloride is used). The reactor must be equipped with an appropriate venting and scrubbing system to neutralize acidic gases.

  • Handling and Storage:

    • N-Amino-1,3-oxazolidin-2-one sulphate, like most chemicals, should be handled with care to avoid contact with skin, eyes, and the respiratory tract.[1] Proper storage in a cool, dry, well-ventilated area is required.[1]

Detailed Experimental Protocols

The following protocols are provided as a representative guide. Specific quantities and conditions must be optimized based on laboratory development work.

Protocol 1: Laboratory Scale Synthesis (Illustrative Example)

Warning: This procedure must be performed in a well-ventilated fume hood by trained personnel wearing appropriate PPE.

  • Step 1: Amination

    • To a stirred solution of the oxazolidin-2-one precursor (1.0 eq) in acetonitrile (10 volumes), add the aminating agent (1.1 eq) at room temperature.

    • Heat the reaction mixture to 60 °C and monitor by HPLC until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature.

  • Step 2: Sulphation and Isolation

    • Cool the reaction mixture from Step 1 to 0-5 °C in an ice bath.

    • Slowly add sulfuryl chloride (1.05 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting slurry at 0-5 °C for 1 hour after the addition is complete.

    • Filter the solid product and wash the filter cake with cold acetonitrile (2 x 2 volumes).

    • Dry the solid in a vacuum oven at 40 °C to a constant weight to yield N-Amino-1,3-oxazolidin-2-one sulphate.

Protocol 2: Key Considerations for Pilot Plant Scale-Up

This protocol outlines the process adjustments required for kilogram-scale production in a jacketed glass-lined reactor.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the oxazolidin-2-one precursor and acetonitrile. Begin agitation to ensure a homogenous solution.

  • Heating: Program the reactor's thermal control unit to heat the batch to the target temperature of 60 °C.

  • Reaction Monitoring: Monitor the reaction using a pre-calibrated in-line PAT tool or by taking periodic samples for offline HPLC analysis.

  • Controlled Cooling: Once the reaction is complete, cool the batch to 0-5 °C. The cooling rate should be controlled to prevent premature crystallization on the reactor walls.

  • Controlled Addition of Reagent: The sulfuryl chloride should be charged to a calibrated addition vessel and added to the reactor via a dosing pump over a pre-determined time (e.g., 2-3 hours), based on calorimetry data. The addition rate should be linked to the reactor's cooling capacity to maintain the target temperature range.

  • Isolation: The product slurry is transferred to a filter-dryer (e.g., Nutsche filter) for filtration, washing, and drying under a single contained system, minimizing operator exposure.

References

  • 3-Amino-2-oxazolidinone sulfate - ChemBK. (2024). ChemBK. [Link]

  • Yang, T., et al. (n.d.). Exploratory Process Development and Kilogram-Scale Synthesis of a Novel Oxazolidinone Antibacterial Candidate. Organic Process Research & Development. [Link]

  • Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. (2001). ResearchGate. [Link]

  • Current Updates on Oxazolidinone and Its Significance. (2015). PubMed Central. [Link]

  • Pamment, M., et al. (2008). Development of a Synthesis For a Long-Term Oxazolidinone Antibacterial. Organic Process Research & Development. [Link]

  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. (2014). Justia Patents. [Link]

  • Scott, P. (n.d.). Process Analytical Technology: Applications to the Pharmaceutical Industry. Dissolution Technologies. [Link]

  • Crystallization and Purification. (n.d.). ResearchGate. [Link]

  • Implementing Process Analytical Technology. (2023). Pharmaceutical Technology. [Link]

  • N-amino-1,3-oxazolidin-2-one sulphate. (n.d.). Letopharm Limited. [Link]

  • Method for crystallization of amino acids. (1992).
  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (n.d.). Arkat USA. [Link]

  • Expression, purification, crystallization and preliminary X-ray crystallographic studies of a novel acetylcitrulline deacetylase from Xanthomonas campestris. (2009). PubMed Central. [Link]

  • State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. (2021). ResearchGate. [Link]

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Method

Application Notes and Protocols for the Analytical Monitoring of Reactions with N-Amino-1,3-oxazolidin-2-one Sulphate

For Researchers, Scientists, and Drug Development Professionals Introduction N-Amino-1,3-oxazolidin-2-one sulphate is a key pharmaceutical intermediate in the synthesis of various active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Amino-1,3-oxazolidin-2-one sulphate is a key pharmaceutical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including certain antibiotics.[1] As a water-soluble, solid organic compound, its reactions require careful monitoring to ensure optimal yield, purity, and safety.[1] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the analytical methods for monitoring reactions involving N-Amino-1,3-oxazolidin-2-one sulphate. The protocols herein are designed to be robust and adhere to the principles of scientific integrity, providing a foundation for method development and validation in a drug development setting.

The choice of an analytical method is paramount for understanding reaction kinetics, identifying intermediates and by-products, and ultimately controlling the critical quality attributes of the final product. This guide will focus on the application of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) as primary tools for reaction monitoring.

I. High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Monitoring

HPLC is a cornerstone technique for the quantitative analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2][3][4][5] For a polar and water-soluble compound like N-Amino-1,3-oxazolidin-2-one sulphate, a reversed-phase HPLC method is the most appropriate starting point.

A. Rationale for Method Selection

A reversed-phase HPLC method is chosen for its versatility and its ability to separate a wide range of polar and non-polar compounds. Given the polar nature of N-Amino-1,3-oxazolidin-2-one sulphate, careful selection of the stationary and mobile phases is crucial to achieve adequate retention and separation from starting materials and potential by-products. A C18 column is a common first choice for reversed-phase chromatography. The mobile phase will consist of an aqueous buffer and an organic modifier to elute the analytes.

B. Experimental Protocol: Stability-Indicating Reversed-Phase HPLC Method

This protocol outlines the development and validation of a stability-indicating HPLC method, capable of separating the parent compound from its potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • N-Amino-1,3-oxazolidin-2-one sulphate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

3. Sample Preparation:

  • Reaction Quenching: At specified time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction. This can be achieved by dilution in a cold mobile phase or by adding a quenching agent if necessary.

  • Dilution: Dilute the quenched sample with the mobile phase to a concentration within the linear range of the method.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Method Validation (as per ICH Q2(R2) Guidelines): [6][7]

  • Specificity/Selectivity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from any degradation products.[8]

  • Linearity: Prepare a series of standard solutions of N-Amino-1,3-oxazolidin-2-one sulphate at different concentrations and inject them. Plot the peak area against concentration and determine the correlation coefficient (should be >0.999).

  • Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of the analyte at different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

C. Chiral HPLC for Enantiomeric Purity

Since the oxazolidinone ring can possess chirality, it is essential to have a method to assess the enantiomeric purity of N-Amino-1,3-oxazolidin-2-one sulphate, especially if it is used in the synthesis of a single enantiomer drug. Chiral HPLC is the method of choice for this purpose.

1. Rationale for Chiral Stationary Phase Selection:

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, have proven effective for the separation of enantiomers of oxazolidinone compounds like Linezolid.[9]

2. Experimental Protocol: Chiral HPLC Method

ParameterCondition
Column Chiralpak AD-H or similar amylose-based CSP
Mobile Phase Hexane:Isopropanol:Trifluoroacetic acid (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

II. Quantitative NMR (qNMR) Spectroscopy for In-Situ Reaction Monitoring

Quantitative NMR (qNMR) is a powerful technique for real-time, in-situ monitoring of chemical reactions.[10] It provides both structural and quantitative information without the need for chromatographic separation.

A. Causality Behind Using qNMR

qNMR allows for the direct observation of the disappearance of starting materials and the appearance of products and intermediates in the reaction vessel.[10] This provides valuable kinetic data and insights into the reaction mechanism. By using an internal standard, the concentration of each species can be accurately determined over time.

B. Experimental Protocol: In-Situ qNMR Monitoring

1. Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher) equipped with a flow-through cell or for use with standard NMR tubes.

  • Deuterated solvent compatible with the reaction conditions.

  • Internal standard (e.g., maleic acid, dimethyl sulfone) that is stable under the reaction conditions and has a resonance that does not overlap with the signals of interest.

2. Sample Preparation and Data Acquisition:

  • Dissolve the starting materials and the internal standard in the deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Initiate the reaction (e.g., by adding a reagent or changing the temperature).

  • Acquire ¹H NMR spectra at regular intervals throughout the reaction.

  • Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest) to obtain accurate quantitative data.

3. Data Analysis:

  • Integrate the signals corresponding to the starting material, product(s), and the internal standard.

  • Calculate the concentration of each species at each time point relative to the known concentration of the internal standard.

  • Plot the concentration of each species as a function of time to obtain reaction profiles.

qNMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Dissolve Reactants & Internal Standard in D-Solvent B Acquire Initial Spectrum (t=0) A->B In NMR Tube C Initiate Reaction B->C D Acquire Spectra at Regular Intervals C->D Time Course E Integrate Signals D->E F Calculate Concentrations E->F G Plot Reaction Profile F->G LCMS_Workflow A Reaction Mixture Aliquot B HPLC Separation A->B C Electrospray Ionization (ESI) B->C D Mass Analyzer (MS1) (Full Scan) C->D E Data Analysis: Molecular Weight Determination D->E F Collision Cell (CID) D->F Select Ion of Interest G Mass Analyzer (MS2) F->G H Data Analysis: Structural Elucidation G->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with N-Amino-1,3-oxazolidin-2-one Sulphate

From the Desk of a Senior Application Scientist Welcome to our dedicated technical support guide for N-Amino-1,3-oxazolidin-2-one sulphate. As a key building block in modern medicinal chemistry, particularly for the synt...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for N-Amino-1,3-oxazolidin-2-one sulphate. As a key building block in modern medicinal chemistry, particularly for the synthesis of oxazolidinone-class antibiotics like Linezolid, its effective use is paramount.[1][2] This guide is structured to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights to overcome common challenges and significantly improve the yield and purity of your reactions. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and innovate confidently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, properties, and application of N-Amino-1,3-oxazolidin-2-one sulphate.

Q1: What are the critical physicochemical properties of N-Amino-1,3-oxazolidin-2-one sulphate that I must consider?

A: Understanding the reagent's properties is the foundation of successful reaction design. Key characteristics include:

  • Physical State: It is typically a white crystalline or crystalline powder.[3]

  • Solubility: It exhibits good solubility in water but has notably low solubility in many common organic solvents.[3] This is a critical factor for reaction setup; heterogeneous mixtures are common if the solvent system is not optimized.

  • Stability: The compound should be stored in a tightly closed container in a dry, cool place.[4] It is known to be hygroscopic, and exposure to moisture can compromise its integrity and subsequent reactivity. Some related compounds are also noted as being light and air sensitive.

Q2: In which types of reactions is this reagent most commonly employed?

A: Its primary utility stems from the reactive primary amino group (-NH2) attached to the oxazolidinone core. It is principally used as a nucleophile in reactions such as:

  • N-Arylation and N-Alkylation: To form a C-N bond, which is a key step in the synthesis of many pharmaceutical agents.

  • Acylation/Amide Bond Formation: Reaction with acid chlorides or activated esters to form N-acyl derivatives.

  • Precursor to Diazo Compounds: The amino group can be diazotized to form a diazonium salt, which is a versatile intermediate for introducing other functionalities.[5]

The 1,3-oxazolidin-2-one scaffold itself is a vital pharmacophore in numerous antibacterial agents.[2][6]

Q3: How should I handle and store N-Amino-1,3-oxazolidin-2-one sulphate to ensure maximum reactivity and longevity?

A: Proper handling is crucial for reproducible results.

  • Storage: Always store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dark location.

  • Handling: When weighing and transferring the reagent, do so in a controlled environment with low humidity. If possible, use a glovebox. Avoid breathing dust and ensure adequate ventilation.[4] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][7]

Q4: What are the primary safety concerns associated with this compound?

A: According to GHS classifications, N-Amino-1,3-oxazolidin-2-one sulphate is an irritant.[7][8][9]

  • Causes skin irritation (H315). [7][8][9]

  • Causes serious eye irritation (H319). [7][8][9]

  • May cause respiratory irritation (H335). [7][8][9] In case of contact, rinse the affected area with plenty of water and seek medical advice. Always consult the latest Safety Data Sheet (SDS) before use.[4][10][11]

Section 2: Troubleshooting Guide for Low Reaction Yield

Low yield is one of the most frequent challenges in synthesis. This section provides a logical, cause-and-effect approach to diagnosing and solving these issues.

Q1: My reaction shows low conversion, with significant starting material remaining. What are the likely causes and solutions?

A: This issue often points to problems with reactivity or reaction conditions.

  • Cause 1: Poor Solubility: The sulphate salt's poor solubility in non-polar organic solvents is a primary culprit. If the reagent is not in solution, it cannot react effectively.

    • Solution: Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP. Alternatively, consider a biphasic system with a phase-transfer catalyst (PTC) to shuttle the reagent into the organic phase. In some cases, a protic solvent like water or ethanol may be suitable, depending on the stability of your other reactants.[3]

  • Cause 2: Insufficient Activation/Base Strength: Many reactions involving the amino group require a base to deprotonate the nucleophile or to scavenge acid generated during the reaction.

    • Solution: The choice of base is critical. For N-acylations, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. For N-arylations, a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be required to drive the reaction forward.[6] Ensure the base is added in appropriate stoichiometric amounts (typically 1.5-3.0 equivalents).

  • Cause 3: Inadequate Temperature: The reaction may have a significant activation energy barrier.

    • Solution: While monitoring for side product formation (via TLC or LC-MS), cautiously increase the reaction temperature. Many N-arylation reactions require heating, sometimes between 50-120 °C.[1]

Q2: My reaction is messy, with multiple side products and a low yield of the desired compound. How can I improve selectivity?

A: Lack of selectivity indicates that reaction conditions are promoting undesired pathways.

  • Cause 1: Reagent Degradation: The starting material may be degrading due to the presence of air or moisture.

    • Solution: Rigorously exclude air and moisture. Use dry solvents and glassware, and run the reaction under an inert atmosphere of nitrogen or argon. This is especially important for sensitive reactions like those catalyzed by transition metals (e.g., Palladium or Copper).[1][12]

  • Cause 2: Incorrect Base: The base itself might be acting as a nucleophile or causing decomposition of the product.

    • Solution: Switch to a more sterically hindered base (e.g., DIPEA instead of TEA) or a weaker inorganic base if a strong base is causing degradation.

  • Cause 3: Overly Harsh Conditions: High temperatures can provide enough energy to activate undesired reaction pathways.

    • Solution: Attempt the reaction at a lower temperature for a longer period. Sometimes, room temperature is sufficient if the correct catalyst and solvent system are employed.

The following table summarizes the impact of key parameters on reaction outcomes.

ParameterIssue with Low YieldRecommended Action & Rationale
Solvent Heterogeneous mixture, slow or no reaction.Use polar aprotic solvents (DMF, DMSO) or a biphasic system with PTC. Rationale: To increase the concentration of the reagent in the reactive phase.
Base Incomplete reaction or product degradation.Match base strength to the reaction. Use non-nucleophilic organic bases (TEA, DIPEA) for acylations; stronger inorganic bases (K₂CO₃) for arylations. Rationale: The base must be strong enough to facilitate the desired reaction but not so strong that it causes side reactions.[6]
Temperature Low conversion at RT.Cautiously increase temperature (e.g., to 50-100 °C), monitoring by TLC/LC-MS. Rationale: To overcome the activation energy barrier.[1]
Atmosphere Darkening of reaction mixture, inconsistent results.Run the reaction under an inert atmosphere (N₂ or Ar) using degassed solvents. Rationale: To prevent oxidative degradation of reagents or catalysts.

Q3: I am losing a significant portion of my product during the aqueous workup and purification steps. What can I do?

A: Product loss during isolation is a common but preventable issue.

  • Cause 1: Product Solubility in Aqueous Phase: If your final product retains some polarity or is a salt, it may be lost to the aqueous layer during extraction.

    • Solution: Before extraction, adjust the pH of the aqueous layer. If your product has a basic nitrogen, basifying the solution can suppress its protonation and drive it into the organic layer. Conversely, if it has an acidic proton, acidification may be necessary. Perform multiple extractions with smaller volumes of organic solvent. If the product is highly water-soluble, consider back-extraction of the combined aqueous layers.

  • Cause 2: Inefficient Purification: The product may be difficult to separate from byproducts or starting materials via column chromatography.

    • Solution: Consider recrystallization as an alternative or complementary purification step.[1] This can be highly effective for crystalline solids and can significantly improve purity and yield in a single step. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.

Section 3: Optimized Protocol & Troubleshooting Workflow

This section provides a tangible, step-by-step protocol for a common reaction and a visual workflow for troubleshooting.

Protocol: High-Yield N-Acylation of N-Amino-1,3-oxazolidin-2-one Sulphate

This protocol incorporates best practices to maximize the yield of an N-acyl derivative, a common step in many synthetic routes.

1. Reagent and Glassware Preparation:

  • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.
  • Use anhydrous grade solvents. If unavailable, dry solvents using appropriate methods (e.g., molecular sieves).

2. Reaction Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add N-Amino-1,3-oxazolidin-2-one sulphate (1.0 eq).
  • Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.1-0.2 M.
  • Purge the flask with dry nitrogen for 10-15 minutes.
  • Cool the mixture to 0 °C in an ice-water bath.

3. Reagent Addition:

  • Add triethylamine (TEA) (2.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.
  • In a separate flask, dissolve the acid chloride (1.1 eq) in a small amount of anhydrous DMF.
  • Add the acid chloride solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition prevents a rapid exotherm that can lead to side reactions.

4. Reaction Monitoring (Self-Validation):

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed. A typical mobile phase for TLC is 50-70% ethyl acetate in hexanes.

5. Workup and Isolation:

  • Once the reaction is complete, pour the mixture into cold water.
  • Extract the aqueous mixture three times with ethyl acetate.
  • Combine the organic layers and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Causality Note: The acid wash removes excess TEA, while the base wash removes unreacted acid chloride.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude residue by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield the pure N-acyl product.
Troubleshooting Workflow Diagram

This diagram provides a logical path to diagnose and resolve issues with reaction yield.

TroubleshootingWorkflow cluster_diagnosis Diagnosis start Low Reaction Yield check_conversion Check Conversion by TLC/LC-MS start->check_conversion check_purity Analyze Crude Product Purity start->check_purity low_conv Low Conversion High Starting Material check_conversion->low_conv messy_rxn Low Purity Multiple Side Products check_purity->messy_rxn Impure? sol_reactivity Improve Reactivity: - Increase Temperature - Change Base - Use Catalyst low_conv:f1->sol_reactivity sol_solubility Address Solubility: - Use Polar Aprotic Solvent (DMF, DMSO) - Use Phase-Transfer Catalyst low_conv:f0->sol_solubility sol_conditions Refine Conditions: - Lower Temperature - Use Inert Atmosphere (N2/Ar) - Check Reagent Purity messy_rxn:f1->sol_conditions sol_workup Optimize Workup: - Adjust pH During Extraction - Recrystallize Product messy_rxn:f0->sol_workup

Caption: Troubleshooting decision tree for low-yield reactions.

References

  • 3-Amino-2-oxazolidinone sulfate - Introduction. (2024, April 9). ChemBK. [Link]

  • Safety Data Sheet. DC Fine Chemicals. [Link]

  • Chemical Label: N-amino-1,3-oxazolidin-2-one sulphate. ECHA. [Link]

  • Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. (2025, August 6). ResearchGate. [Link]

  • 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. (2014, June 19). Justia Patents. [Link]

  • Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure... (NO311691B1).
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. National Institutes of Health (PMC). [Link]

  • N-amino-1,3-oxazolidin-2-one sulphate. Letopharm Limited. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • 2-Oxazolidinone. Wikipedia. [Link]

  • 3-Amino-2-oxazolidinone | C3H6N2O2 | CID 65725. PubChem - NIH. [Link]

  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. National Institutes of Health (NIH). [Link]

  • Current Updates on Oxazolidinone and Its Significance. PubMed Central (PMC) - NIH. [Link]

  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. [Link]

  • Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. PubMed Central (PMC) - NIH. [Link]

  • The continuous flow synthesis of azos. PubMed Central (PMC) - NIH. [Link]

  • 3-Amino-2-oxazolidinone-d4 | C3H6N2O2 | CID 44118735. PubChem - NIH. [Link]

  • 3-amino-1,3-oxazolidin-2-one. Stenutz. [Link]

  • 3-Amino-1,3-oxazolidine-2,5-dione. PubChem - NIH. [Link]

  • Reactions of N,O- and N,S‑Azoles and -Azolines with Ozone: Kinetics and Mechanisms. PubMed Central (PMC) - NIH. [Link]

  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Baghdad Science Journal. [Link]

  • 1,3-oxazolidin-2-one | C6H12N2O3 | CID 160969688. PubChem - NIH. [Link]

  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. [Link]

Sources

Optimization

Troubleshooting guide for N-Amino-1,3-oxazolidin-2-one sulphate reaction failures.

Welcome to the technical support center for N-Amino-1,3-oxazolidin-2-one sulphate. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountere...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Amino-1,3-oxazolidin-2-one sulphate. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during its use in chemical synthesis. By understanding the underlying chemical principles, you can diagnose reaction failures, optimize conditions, and ensure the integrity of your results.

Introduction: Understanding the Reagent

N-Amino-1,3-oxazolidin-2-one sulphate is a white, crystalline solid used as a pharmaceutical intermediate, often acting as a hydrazine equivalent in amination reactions.[1] Its structure combines a reactive N-amino group with a stable oxazolidinone ring. The sulphate salt form enhances stability and handling compared to the free base. However, its salt nature and inherent chemical functionalities present specific challenges. It is soluble in water but has limited solubility in many common organic solvents, a critical factor in reaction setup.[1]

FAQ 1: Why is my reaction showing low or no product yield?

A low or non-existent yield is the most common failure mode. The root cause can often be traced to reagent stability, reaction conditions, or the fundamental setup of the reaction.

Q1.1: Could my N-Amino-1,3-oxazolidin-2-one sulphate be degraded?

Answer: Yes, this is a primary suspect. Although the sulphate salt improves stability, the N-amino (hydrazine) moiety is susceptible to degradation.

  • Causality: The N-N bond in hydrazine derivatives can be labile, leading to degradation through oxidation (from atmospheric oxygen) or hydrolysis.[2] This is especially true if trace impurities or incompatible reagents are present.

  • Troubleshooting Steps:

    • Purity Verification: Before use, verify the purity of your starting material. While full characterization may not always be feasible, running a simple TLC or obtaining a fresh ¹H NMR spectrum can reveal gross impurities. For rigorous quantitative analysis, HPLC or qNMR are the methods of choice.[3][4]

    • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent. If you have an older bottle, consider purchasing a new lot to rule out degradation during storage.

    • Proper Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances and sources of ignition.[5][6]

Q1.2: I'm getting full recovery of my starting materials. What's wrong?

Answer: This classic symptom points towards an activation or reactivity issue. The N-amino group, while nucleophilic, may not be sufficiently reactive in its salt form.

  • Causality: As a sulphate salt, the nitrogen's lone pair is protonated, significantly reducing its nucleophilicity. For the reaction to proceed, the free base, N-Amino-1,3-oxazolidin-2-one, often needs to be generated in situ.

  • Troubleshooting Steps:

    • In Situ Free-Basing: Add a suitable, non-nucleophilic base to your reaction mixture to neutralize the sulphate and liberate the free amine. The choice of base is critical.

      • Recommended Bases: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.

      • Stoichiometry: Start with at least 2 equivalents of the base relative to the N-Amino-1,3-oxazolidin-2-one sulphate to ensure complete neutralization.

    • Solvent Choice: The reagent's low solubility in organic solvents can prevent it from participating in the reaction.[1]

      • Consider using a more polar aprotic solvent like DMF, DMSO, or NMP where the salt may have better solubility.

      • A biphasic system or the use of a phase-transfer catalyst (PTC) could also be explored if applicable to your specific reaction.

Troubleshooting Flowchart: Diagnosing Low Yield

G Start Low / No Yield CheckPurity Verify Reagent Purity (TLC, NMR, HPLC) Start->CheckPurity Start Here CheckBase Is a Base Used? CheckPurity->CheckBase Pure Degraded Result: Reagent Degraded CheckPurity->Degraded Impure CheckSolvent Assess Solvent System CheckBase->CheckSolvent Yes NoBase Result: No/Weak Base CheckBase->NoBase No CheckConditions Review Reaction Conditions (Temp, Time) CheckSolvent->CheckConditions Good Solubility PoorSolubility Result: Poor Solubility CheckSolvent->PoorSolubility Low Solubility Suboptimal Result: Suboptimal Conditions CheckConditions->Suboptimal No Product UseFresh Action: Use Fresh Reagent Degraded->UseFresh AddBase Action: Add 2 eq. TEA or DIPEA NoBase->AddBase ChangeSolvent Action: Switch to DMF/DMSO or consider PTC PoorSolubility->ChangeSolvent Optimize Action: Increase Temp/Time (monitor for degradation) Suboptimal->Optimize

Caption: Troubleshooting logic for low product yield.

FAQ 2: My reaction is messy and produces multiple side products. What is happening?

The formation of impurities often indicates that the reagent is degrading under the reaction conditions or that unintended reaction pathways are competing with the desired transformation.

Q2.1: What are the likely side products and how can I avoid them?

Answer: The most common side reactions involve the oxazolidinone ring or over-reaction of the hydrazine moiety.

  • Oxazolidinone Ring Opening:

    • Causality: The oxazolidinone ring, while generally stable, can undergo hydrolysis to form an amino alcohol under harsh acidic or basic conditions, especially at elevated temperatures.[7][8] This amino alcohol can then react further, leading to a complex mixture.

    • Prevention:

      • Control pH: Avoid using very strong acids or bases. If a base is needed for free-basing, use a hindered organic base rather than hydroxides.

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature before attempting to heat.

  • Azine Formation:

    • Causality: When reacting with carbonyl compounds (aldehydes/ketones), hydrazine derivatives can form an intermediate hydrazone. A second molecule of the carbonyl can then react with the remaining N-H of the hydrazone to form a symmetrical azine, consuming two equivalents of your carbonyl for every one of the desired product. This is a well-known side reaction for hydrazine.[9]

    • Prevention:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the N-Amino-1,3-oxazolidin-2-one sulphate.

      • Slow Addition: Add the carbonyl compound slowly to the solution containing the amination reagent. This keeps the concentration of the carbonyl low at any given time, disfavoring the second addition.[9]

Reaction Pathway Diagram: Desired vs. Side Reactions

G cluster_desired Desired Pathway cluster_side1 Side Reaction 1: Azine Formation cluster_side2 Side Reaction 2: Ring Opening Reagent N-Amino-1,3-oxazolidin-2-one (Free Base) Product Desired Product (e.g., Hydrazone) Reagent->Product + 1 eq. Carbonyl R-CHO (Substrate) Carbonyl->Product Product_S1 Desired Product (e.g., Hydrazone) Azine Azine Byproduct Product_S1->Azine + 1 eq. Carbonyl_S1 R-CHO (Substrate) Carbonyl_S1->Azine Reagent_S2 N-Amino-1,3-oxazolidin-2-one Degraded Degraded Amino Alcohol + Other Impurities Reagent_S2->Degraded Conditions Harsh Conditions (Strong Acid/Base, Heat) Conditions->Degraded

Caption: Competing reaction pathways leading to product or impurities.

Protocols & Data

Protocol 1: General Procedure for In Situ Free-Basing and Reaction

This protocol provides a starting point for reacting N-Amino-1,3-oxazolidin-2-one sulphate with an electrophile (e.g., an aldehyde or ketone).

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Amino-1,3-oxazolidin-2-one sulphate (1.0 eq.).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure. This is crucial to prevent oxidative degradation.[2]

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF or THF, 0.1-0.5 M). Stir to suspend the solid.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) dropwise at room temperature. Stir the mixture for 15-30 minutes. You may observe the solid dissolving as the more soluble free base is formed.

  • Substrate Addition: Add your electrophile (1.1 eq.) to the mixture. If the electrophile is a solid, dissolve it in a minimum amount of the reaction solvent first.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, proceed with your standard aqueous work-up and purification protocol.

Table 1: Troubleshooting Reaction Parameters
ParameterProblematic ConditionRecommended AdjustmentRationale
Base No base, or weak base (e.g., K₂CO₃ in THF)Use 2.2 eq. of TEA or DIPEA.Ensures complete formation of the nucleophilic free base from its sulphate salt.
Solvent Non-polar (e.g., Toluene, Hexane)Polar aprotic (e.g., DMF, DMSO)The sulphate salt and the free base have poor solubility in non-polar solvents, leading to a slow, heterogeneous reaction.[1]
Atmosphere Air / AmbientInert (Nitrogen or Argon)The hydrazine moiety is susceptible to air oxidation, which degrades the reagent and lowers yield.[2]
Temperature High initial temp (>80 °C)Start at room temp; heat gently only if necessary.The oxazolidinone ring is at risk of thermal degradation and hydrolysis, especially if trace water or strong base/acid is present.[7]
Stoichiometry Excess carbonyl substrateUse slight excess of the amination reagent (1.1 eq.).Minimizes the formation of azine byproducts, which consume two equivalents of the substrate.[9]

References

  • RxList. (2021). Oxazolidinones: Drug Class, Uses, Side Effects, Drug Names. [Link]

  • ChemBK. (2024). 3-Amino-2-oxazolidinone sulfate. [Link]

  • ResearchGate. (2016). Oxazolidinones: Activity, mode of action, and mechanism of resistance. [Link]

  • Reddit. (2021). Troubleshooting of hydrazine carbamate synthesis. [Link]

  • National Institutes of Health. (2019). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]

  • PubMed Central. (2014). Current Updates on Oxazolidinone and Its Significance. [Link]

  • ResearchGate. (2021). Reaction conditions in the synthesis of oxazolidin-2-ones. [Link]

  • PubMed Central. (2016). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. [Link]

  • MDPI. (2010). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]

  • MDPI. (2022). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). [Link]

  • Iraqi Journal of Science. (2023). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. [Link]

  • National Institutes of Health. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. [Link]

  • ResearchGate. (2006). Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay. [Link]

  • MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of N-Amino-1,3-oxazolidin-2-one Sulphate Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N-Amino-1,3-oxazolidin-2-one and its subsequent conversion to the sulphate salt....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N-Amino-1,3-oxazolidin-2-one and its subsequent conversion to the sulphate salt. It is structured as a series of frequently asked questions and detailed troubleshooting scenarios to address common challenges encountered during this multi-step synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, providing a foundational understanding of the process.

Q1: What is the overall synthetic strategy for N-Amino-1,3-oxazolidin-2-one Sulphate?

The synthesis is a two-step process. The first step involves the base-catalyzed cyclization of 2-hydroxyethylhydrazine with a carbonylating agent, typically diethyl carbonate, to form the N-Amino-1,3-oxazolidin-2-one free base. The second step is a straightforward acid-base reaction where the free base is treated with sulfuric acid to precipitate the desired sulphate salt.

Q2: Why is diethyl carbonate preferred over reagents like phosgene or triphosgene?

While phosgene and its solid equivalent, triphosgene, are effective carbonylating agents, they are highly toxic and require stringent handling precautions.[1] Diethyl carbonate is a much safer, less volatile liquid that effectively participates in the cyclization reaction, making it a more practical choice for most laboratory settings.[2]

Q3: What are the critical control points in the synthesis of the free base?

The most critical parameters are:

  • Reagent Purity: The purity of the 2-hydroxyethylhydrazine precursor is paramount. Impurities can lead to significant side reactions.

  • Stoichiometry: Precise control over the molar ratios of 2-hydroxyethylhydrazine, diethyl carbonate, and the base catalyst (e.g., sodium methoxide) is essential for maximizing yield and minimizing byproduct formation.[2]

  • Temperature and Reaction Time: The cyclization reaction requires heating to proceed at an adequate rate. Maintaining a consistent reflux temperature for a sufficient duration (e.g., 4 hours) ensures the reaction goes to completion.[2]

Q4: How is the final sulphate salt typically isolated?

The sulphate salt is precipitated by treating a solution of the N-Amino-1,3-oxazolidin-2-one free base with sulfuric acid, often at reduced temperatures (e.g., 0°C) to maximize recovery.[2][3] The resulting crystalline solid is then isolated by filtration, washed with a cold solvent to remove residual acid and impurities, and dried.[3]

Section 2: Process Workflow & Key Transformations

The following diagram illustrates the high-level workflow from starting materials to the final, purified product.

G cluster_0 Step 1: Cyclization (Free Base Synthesis) cluster_1 Step 2: Salt Formation start Reagents: - 2-Hydroxyethylhydrazine - Diethyl Carbonate - Sodium Methoxide reaction Heat & Reflux (approx. 4 hours) start->reaction Combine in flask workup1 Cooling & Precipitation reaction->workup1 Reaction completion purify1 Purification: - Filtration - Column Chromatography - Recrystallization workup1->purify1 Isolate crude solid product1 N-Amino-1,3-oxazolidin-2-one (Free Base) purify1->product1 Isolate pure product start2 Reagents: - Free Base in Solution - Sulfuric Acid product1->start2 Dissolve for next step reaction2 Acid Addition & Cooling (e.g., 0°C) start2->reaction2 Controlled addition workup2 Precipitation & Filtration reaction2->workup2 Crystallization purify2 Wash with Cold Solvent & Dry workup2->purify2 Isolate crystals product2 N-Amino-1,3-oxazolidin-2-one Sulphate (Final Product) purify2->product2 G cluster_tlc TLC Analysis cluster_solutions Corrective Actions start Problem: Low Yield of Free Base check_tlc Check TLC of crude reaction mixture start->check_tlc tlc_ok Only product spot visible check_tlc->tlc_ok Clean Reaction tlc_sm Starting material (SM) remains check_tlc->tlc_sm SM Present tlc_side Multiple unknown spots check_tlc->tlc_side Side Products sol_ok Cause: Mechanical Loss - Review filtration technique - Check for leaks - Optimize recrystallization solvent volume tlc_ok->sol_ok sol_sm Cause: Incomplete Reaction - Extend reflux time - Verify temperature - Check catalyst activity tlc_sm->sol_sm sol_side Cause: Side Reactions - Verify SM purity - Ensure anhydrous conditions - Purify via chromatography tlc_side->sol_side

Sources

Optimization

Technical Support Center: Purification Strategies for Products from N-Amino-1,3-oxazolidin-2-one Sulphate Reactions

Welcome to the technical support center for purification strategies related to N-Amino-1,3-oxazolidin-2-one sulphate reactions. This guide is designed for researchers, scientists, and professionals in drug development wh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification strategies related to N-Amino-1,3-oxazolidin-2-one sulphate reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we will address common challenges and provide practical, in-depth solutions to streamline your purification processes.

I. Frequently Asked Questions (FAQs)

Q1: What is N-Amino-1,3-oxazolidin-2-one sulphate and what are its primary applications?

N-Amino-1,3-oxazolidin-2-one sulphate is a chemical compound frequently used as a pharmaceutical intermediate in the synthesis of various organic molecules, including antibiotics and pesticides.[1] Its structure contains an active amino group and an epoxy ketone moiety, making it a useful reagent in organic synthesis, where it can also act as a catalyst for certain reactions.[1]

Q2: My reaction mixture is complex. Where do I begin with purification?

The initial step is to understand the primary components of your crude product. This includes the desired product, unreacted starting materials, the cleaved oxazolidinone auxiliary, and potential side-products. A preliminary Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is highly recommended to visualize the number of components and their relative polarities. This will inform the choice of the primary purification technique, such as crystallization, column chromatography, or extraction.

Q3: How can I efficiently remove the cleaved oxazolidinone auxiliary after the reaction?

The cleaved oxazolidinone auxiliary is often a polar compound. A common and effective method for its removal is through aqueous workup and extraction.[2][3] The auxiliary can typically be recovered in high yield by a simple extraction procedure following a reductive quench.[2][3] For instance, after cleaving N-acyloxazolidinones, an aqueous wash can partition the polar auxiliary into the aqueous layer, leaving the less polar desired product in the organic layer. The efficiency of this separation can be optimized by adjusting the pH of the aqueous solution.

Q4: I am observing poor diastereoselectivity in my reaction. Can purification help?

While purification cannot alter the initial diastereomeric ratio of your reaction, techniques like column chromatography and crystallization are crucial for separating diastereomers. Diastereomers have different physical properties, which allows for their separation. For challenging separations, specialized techniques like Supercritical Fluid Chromatography (SFC) may be necessary.[4]

II. Troubleshooting Guide

This section provides a more detailed approach to common purification challenges.

Issue 1: Difficulty in Separating Diastereomers

Symptoms:

  • Co-elution of spots on TLC.

  • Overlapping peaks in HPLC or GC analysis.

  • Inability to obtain a clean NMR spectrum of the desired product.

Root Causes and Solutions:

  • Inadequate Chromatographic Conditions: The polarity of the mobile phase in column chromatography may not be optimal.

    • Troubleshooting Steps:

      • Systematic Solvent Screening: Begin with a standard solvent system (e.g., ethyl acetate/hexanes) and systematically vary the polarity. If separation is still poor, consider solvent systems with different selectivities (e.g., dichloromethane/methanol or toluene/acetone).

      • Utilize Specialized Stationary Phases: For particularly challenging separations, consider using chiral stationary phases. Polysaccharide-based chiral stationary phases have shown excellent performance in separating oxazolidinone analogues.[5][6]

  • Crystallization Issues: The chosen solvent may not be suitable for selective crystallization of one diastereomer.

    • Troubleshooting Steps:

      • Solvent Screening for Recrystallization: Test a range of solvents with varying polarities. A good crystallization solvent will dissolve the compound when hot but result in poor solubility when cold.

      • Seeding: If you have a small amount of the pure desired diastereomer, use it as a seed crystal to induce crystallization.

Issue 2: Presence of Stubborn Impurities

Symptoms:

  • Persistent unknown peaks in analytical data even after initial purification.

  • Low overall yield of the final product.

Root Causes and Solutions:

  • Incomplete Reaction or Side Reactions: The reaction may not have gone to completion, or side products may have formed. For instance, in the cleavage of Evans oxazolidinones using LiOH/H₂O₂, a common side reaction is the hydrolysis at the carbamate carbonyl, leading to an undesired hydroxyamide.[7]

    • Troubleshooting Steps:

      • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure complete consumption of the starting material.

      • Optimize Reaction Conditions: Adjusting reaction parameters such as temperature, reaction time, or stoichiometry of reagents can minimize side product formation. For the LiOH/H₂O₂ cleavage, using less than 2 equivalents of H₂O₂ can minimize the in situ reduction of the peracid and subsequent oxygen release, potentially leading to a cleaner reaction profile.[7]

  • Inadequate Workup Procedure: The workup may not be effectively removing all impurities.

    • Troubleshooting Steps:

      • pH Adjustment: The pH of the aqueous phase during extraction is critical. Acidic or basic washes can help remove corresponding basic or acidic impurities.

      • Back Extraction: To ensure complete removal of the desired product from the aqueous layer, perform a back extraction of the aqueous layer with a fresh portion of the organic solvent.

Issue 3: Low Recovery of the Desired Product

Symptoms:

  • Significantly lower than expected yield after purification.

Root Causes and Solutions:

  • Product Loss During Extraction: The product may have some solubility in the aqueous phase.

    • Troubleshooting Steps:

      • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to decrease the solubility of the organic product.

      • Increase the Number of Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction.

  • Product Adsorption on Silica Gel: Highly polar products can irreversibly adsorb to the silica gel during column chromatography.

    • Troubleshooting Steps:

      • Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to block the active sites.

      • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or reverse-phase silica gel.

  • Product Degradation: The product may be unstable under the purification conditions.

    • Troubleshooting Steps:

      • Mild Purification Techniques: If the product is sensitive to heat or acid, avoid high temperatures and acidic conditions. Consider techniques like flash chromatography at room temperature or preparative TLC.

      • Inert Atmosphere: For oxygen-sensitive compounds, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

III. Experimental Protocols

Protocol 1: General Procedure for Aqueous Workup and Extraction

This protocol is a starting point and may need optimization based on the specific properties of your product.

  • Quench the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add a suitable quenching agent (e.g., water, saturated ammonium chloride solution).

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water to achieve phase separation.

  • Extraction: Shake the separatory funnel gently and allow the layers to separate. Drain the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash successively with:

    • 1 M HCl (to remove basic impurities).

    • Saturated NaHCO₃ solution (to remove acidic impurities).

    • Brine (to reduce the amount of dissolved water).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography for Diastereomer Separation
  • TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal solvent system should give a good separation of the diastereomers with Rf values between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the separation by TLC.

  • Fraction Analysis: Combine the fractions containing the pure desired diastereomer and concentrate the solvent to obtain the purified product.

IV. Visualizations

Purification Workflow Decision Tree

This diagram outlines a general decision-making process for purifying products from N-Amino-1,3-oxazolidin-2-one sulphate reactions.

PurificationWorkflow start Crude Reaction Mixture tlc_lcms Preliminary Analysis (TLC/LC-MS) start->tlc_lcms is_solid Is the crude product a solid? tlc_lcms->is_solid crystallize Attempt Recrystallization is_solid->crystallize Yes extraction Aqueous Workup & Extraction is_solid->extraction No is_pure_cryst Is the product pure? crystallize->is_pure_cryst column_chrom Column Chromatography is_pure_cryst->column_chrom No final_product Pure Product is_pure_cryst->final_product Yes is_pure_col Is the product pure? column_chrom->is_pure_col prep_hplc Preparative HPLC/SFC is_pure_col->prep_hplc No is_pure_col->final_product Yes prep_hplc->final_product extraction->column_chrom

Caption: A decision tree for selecting an appropriate purification strategy.

Troubleshooting Logic for Impurity Removal

This diagram illustrates the logical steps to troubleshoot the presence of persistent impurities.

Caption: A logical flow for identifying and removing impurities.

V. References

  • Lee, C. R., & Porco, J. A., Jr. (1996). Separation of diastereoisomers of DuP 105, a novel oxazolidinone antibacterial agent, by supercritical fluid chromatography on a Chiralcel OD column. Journal of Pharmaceutical and Biomedical Analysis, 14(7), 807-814.

  • Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741.

  • Hart, D. J., & Kanai, K. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education, 85(5), 696.

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1534-1541.

  • Smith, J. A., & Ryan, J. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.

  • Michalska, K., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors. Molecules, 28(11), 4485.

  • Smith, J. A., & Ryan, J. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. Australian Journal of Chemistry, 76(12), 847-853.

  • Dobó, M., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741.

  • ChemBK. (2024). 3-Amino-2-oxazolidinone sulfate.

Sources

Troubleshooting

Common side reactions with N-Amino-1,3-oxazolidin-2-one sulphate and how to avoid them.

Technical Support Center: N-Amino-1,3-oxazolidin-2-one Sulphate Welcome to the technical support guide for N-Amino-1,3-oxazolidin-2-one sulphate. This document is intended for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Amino-1,3-oxazolidin-2-one Sulphate

Welcome to the technical support guide for N-Amino-1,3-oxazolidin-2-one sulphate. This document is intended for researchers, scientists, and drug development professionals utilizing this versatile pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field observations to help you mitigate common side reactions and optimize your experimental outcomes.

General Compound Profile

N-Amino-1,3-oxazolidin-2-one sulphate is a white crystalline solid primarily used as an intermediate in the synthesis of pharmaceuticals, such as antibiotics.[1] Its structure features a reactive N-amino (hydrazide-like) group and an oxazolidinone ring, a scaffold present in several important drugs.[1][2] The sulphate salt form enhances its stability and water solubility compared to the free base.[1] However, the inherent reactivity of its functional groups requires careful handling to prevent degradation and side reactions.

PropertyDescriptionSource(s)
Appearance White crystal or crystalline powder.[1]
Molecular Formula C₃H₈N₂O₆S[1]
Solubility Soluble in water; low solubility in organic solvents.[1]
Primary Hazards Causes skin and serious eye irritation; may cause respiratory irritation.[3][4][5]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, away from light and incompatible substances.[4][6]

Frequently Asked Questions (FAQs)

Q1: How does the sulphate salt form impact the reagent's use in a reaction?

A1: The N-amino group is protonated as a sulphate salt. This has two major implications:

  • Nucleophilicity: The protonated amino group is not nucleophilic. To engage it in a reaction (e.g., as a nucleophile), you must add a base to generate the free base, 3-amino-2-oxazolidinone, in situ.

  • Stability vs. Reactivity: While the salt form is excellent for storage, the addition of a base to initiate a reaction creates a new set of challenges. The free base is more reactive and susceptible to degradation pathways not observed in its salt form. The choice and amount of base are therefore critical process parameters.

Q2: What is the primary cause of reagent degradation during storage or in solution?

A2: The primary cause of degradation is the hydrolysis of the oxazolidinone ring. This ring system is susceptible to cleavage under both acidic and, particularly, basic conditions.[6][7] Stability is generally highest at a neutral pH.[6] Therefore, prolonged storage in aqueous solutions, especially if not pH-controlled, is not recommended. For solution-based applications, freshly prepared solutions in neutral, aprotic solvents should be used.[6]

Q3: My solid reagent has developed a slight discoloration. Is it still usable?

A3: Discoloration often suggests potential degradation, which could be due to exposure to air (oxidation) or light.[6] The N-amino group is structurally similar to a hydrazide, and hydrazides can be sensitive to oxidation.[8][9][10] While slight discoloration may not render the reagent completely unusable for all applications, it indicates the presence of impurities. For sensitive, high-purity applications, it is strongly recommended to use a fresh, unopened container of the reagent. If you must proceed, a purity check (e.g., via NMR or LC-MS) is advised.

Troubleshooting Guide: Common Side Reactions & Mitigation

This section addresses specific experimental problems, their likely chemical causes, and detailed protocols for avoidance.

Problem 1: Low Reaction Yield and Formation of a Polar Byproduct, Consistent with Ring Opening.
  • Symptom: Your reaction yield is significantly lower than expected. TLC or LC-MS analysis shows a significant amount of a new, often more polar, byproduct instead of your desired product.

  • Plausible Cause: Hydrolysis of the Oxazolidinone Ring. This is the most common failure mode. The ester-like carbamate within the oxazolidinone ring is susceptible to nucleophilic attack, particularly by hydroxide ions, leading to irreversible ring-opening. This can be inadvertently catalyzed by using an inappropriate base or by running the reaction in protic solvents at non-neutral pH.[6][11][12][13]

  • Base Selection is Critical: When liberating the free N-amino group from its sulphate salt, avoid strong, nucleophilic bases like NaOH, KOH, or alkoxides if possible.

    • Recommended: Use a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use the minimum stoichiometry required (typically 2.0-2.2 equivalents to neutralize the sulphate and deprotonate the ammonium salt).

  • Solvent Choice: Avoid protic solvents like water or methanol for long reaction times unless pH is strictly controlled at neutral.

    • Recommended: Use dry, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). Ensure solvents are anhydrous.

  • pH Control: If an aqueous environment is unavoidable, use a buffer system to maintain a neutral pH (pH ≈ 7).

  • Temperature Management: Perform the initial deprotonation at a low temperature (e.g., 0 °C) before proceeding with the reaction. This minimizes the exposure time of the sensitive free base to potentially hydrolytic conditions at higher temperatures.

Diagram 1: Hydrolysis Side Reaction Pathway This diagram illustrates how the use of a strong, nucleophilic base can lead to the undesired hydrolysis of the oxazolidinone ring, competing with the desired reaction of the N-amino group.

G cluster_main Reaction Setup cluster_desired Desired Pathway cluster_side Side Reaction Pathway Reagent N-Amino-1,3-oxazolidin-2-one Sulphate (Salt) Base Base Addition (e.g., TEA or NaOH) Reagent->Base FreeBase Generated Free Base (Nucleophilic) Base->FreeBase Deprotonation Electrophile Electrophile (E+) FreeBase->Electrophile Nucleophilic Attack Hydrolysis Hydrolysis (e.g., from OH⁻ or H₂O) FreeBase->Hydrolysis Ring Attack Product Desired Product Electrophile->Product Byproduct Ring-Opened Byproduct (Inactive) Hydrolysis->Byproduct

Problem 2: Reaction Mixture Turns Brown/Yellow; TLC shows Multiple Unidentified Spots.
  • Symptom: The reaction mixture darkens over time, even at moderate temperatures. Analysis reveals a complex mixture of byproducts that are difficult to characterize.

  • Plausible Cause: Oxidative Degradation. The N-amino group is a hydrazide derivative, making it susceptible to oxidation by atmospheric oxygen.[6] This process can be catalyzed by trace metal impurities and often leads to the formation of colored radical species or dimeric/polymeric byproducts.

  • Inert Atmosphere is Mandatory: Never run reactions with this reagent open to the air, especially when heated.

    • Protocol:

      • Assemble your glassware and dry it thoroughly in an oven.

      • Cool the glassware under a stream of dry nitrogen or argon.

      • Add the N-Amino-1,3-oxazolidin-2-one sulphate and any other solids.

      • Seal the flask and purge with the inert gas for 5-10 minutes.

      • Maintain a positive pressure of the inert gas throughout the reaction (e.g., using a balloon or a bubbler).

  • Degas Solvents: Dissolved oxygen in solvents is a common culprit.

    • Protocol (Sparging): Bubble nitrogen or argon gas through your solvent for at least 15-30 minutes immediately before use.

    • Protocol (Freeze-Pump-Thaw): For highly sensitive reactions, perform at least three freeze-pump-thaw cycles on your solvent.

  • Avoid Metal Contamination: Use high-purity reagents and clean glassware to avoid trace metals that can catalyze oxidation.

Diagram 2: Experimental Workflow for an Oxygen-Free Reaction This workflow provides a logical sequence of steps to minimize oxidative side reactions.

G start Start oven_dry Oven-Dry Glassware (>120 °C) start->oven_dry cool_inert Cool Under N₂/Ar Stream oven_dry->cool_inert add_solids Add Solid Reagents (NAOS-Sulphate, etc.) cool_inert->add_solids purge Seal & Purge Flask with N₂/Ar (5-10 min) add_solids->purge degas Degas Solvents (Sparging or F-P-T) purge->degas add_solvents Add Degassed Solvents via Syringe/Cannula degas->add_solvents run_rxn Run Reaction Under Positive N₂/Ar Pressure add_solvents->run_rxn end End run_rxn->end

References

  • ChemBK. (2024, April 9). 3-Amino-2-oxazolidinone sulfate. Retrieved from [Link]

  • Justia Patents. (2014, June 19). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Retrieved from [Link]

  • Chemical Label. N-amino-1,3-oxazolidin-2-one sulphate. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved from [Link]

  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-3371. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0934936B1 - Oxazolidinone compounds and process for the preparation thereof.
  • MDPI. (2023, June 28). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. Retrieved from [Link]

  • Fife, T. H., & Hagopian, L. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society, 90(4), 1007-1014. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Oxazolidinone. Retrieved from [Link]

  • MDPI. (n.d.). Physicochemical Compatibility and Stability of Linezolid with Parenteral Nutrition. Retrieved from [Link]

  • Iowa State University. (n.d.). 4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • MDPI. (n.d.). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemistry of hydrazides. Retrieved from [Link]

Sources

Optimization

Stability issues of N-Amino-1,3-oxazolidin-2-one sulphate under reaction conditions.

Technical Support Center: N-Amino-1,3-oxazolidin-2-one Sulphate Introduction Welcome to the technical support guide for N-Amino-1,3-oxazolidin-2-one sulphate. This document is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Amino-1,3-oxazolidin-2-one Sulphate

Introduction

Welcome to the technical support guide for N-Amino-1,3-oxazolidin-2-one sulphate. This document is designed for researchers, scientists, and drug development professionals who utilize this critical pharmaceutical intermediate. N-Amino-1,3-oxazolidin-2-one sulphate is a foundational building block in the synthesis of various organic compounds, including antibiotics. However, its utility is matched by its sensitivity to specific reaction conditions. This guide provides in-depth, field-proven insights into the stability challenges associated with this compound and offers robust troubleshooting strategies to ensure the success and reproducibility of your experiments. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is N-Amino-1,3-oxazolidin-2-one sulphate and what are its basic properties?

N-Amino-1,3-oxazolidin-2-one sulphate is an organic compound, typically appearing as a white crystalline solid. It is characterized by its high solubility in water and low solubility in most common organic solvents. Its molecular structure features an active amino group and an oxazolidinone ring, making it a versatile reagent in organic synthesis, particularly as a pharmaceutical intermediate.

Q2: What are the primary factors that influence the stability of this compound?

The stability of N-Amino-1,3-oxazolidin-2-one sulphate is critically dependent on three main factors:

  • pH: The oxazolidinone ring is susceptible to hydrolysis under both strongly acidic and alkaline conditions.[1][2] Maintaining a controlled pH is the single most important factor in preventing degradation.

  • Temperature: Elevated temperatures can accelerate the rate of decomposition. Thermal degradation pathways may become significant, especially in conjunction with non-optimal pH.[3]

  • Solvent: While highly soluble in water, the presence of nucleophilic species or protic solvents under unfavorable pH can facilitate degradation pathways.

Q3: What are the recommended storage and handling procedures?

To ensure the integrity of the reagent, it is imperative to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] Keep the compound away from incompatible substances, moisture, and sources of ignition.[4] When handling, always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.

Q4: Is the compound's sulphate salt form indicative of its preferred reaction environment?

Yes, the sulphate salt form suggests that the compound is most stable and handled in a slightly acidic to neutral environment. The protonation of the amino group can help stabilize the molecule against certain unwanted side reactions. However, excessively low pH can catalyze the hydrolysis of the oxazolidinone ring itself. Therefore, careful pH control is essential.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing diagnostic steps and corrective actions.

Issue 1: Consistently Low or No Yield of Desired Product

Q: My reaction is proceeding, but the final yield is significantly lower than expected. I suspect the starting material is degrading. How can I confirm this and fix it?

A: Low yield is the most common symptom of N-Amino-1,3-oxazolidin-2-one sulphate instability. The cause is almost always undesired hydrolysis or thermal decomposition.

Causality: The oxazolidinone ring is an amide-like structure (a carbamate) within a five-membered ring. This ring is strained and susceptible to nucleophilic attack, primarily by water or hydroxide ions, leading to ring-opening. This process is accelerated by heat and deviations from the optimal pH range.

Troubleshooting Workflow:

G start Low Yield Observed check_reagent 1. Verify Reagent Quality - Check CoA - Use fresh, properly stored lot start->check_reagent check_params 2. Review Reaction Parameters - Temperature - pH of the medium - Reaction time check_reagent->check_params stability_test 3. Perform Control Stability Test (See Protocol 1) - Dissolve reagent in reaction medium - Stir at reaction temp for planned duration - No other reactants check_params->stability_test analyze 4. Analyze Control Sample (HPLC, LC-MS) stability_test->analyze degraded Degradation Observed? analyze->degraded no_degradation Reagent is Stable. Investigate other reaction components: - Substrate purity - Other reagent activity - Reaction stoichiometry degraded->no_degradation No degraded_yes Reagent is Unstable. Proceed to Optimization. degraded->degraded_yes Yes optimize 5. Optimize Conditions - Lower Temperature - Adjust pH (See Protocol 2) - Reduce reaction time degraded_yes->optimize re_run 6. Re-run Reaction with Optimized Parameters optimize->re_run

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Appearance of Unexpected Byproducts in Analytical Data (LC-MS, NMR)

Q: My post-reaction analysis shows significant peaks that do not correspond to my starting material or desired product. What could these be?

A: The most probable byproduct is the ring-opened compound resulting from hydrolysis of the oxazolidinone moiety.

Mechanistic Insight: Under aqueous acidic or basic conditions, the carbonyl carbon of the oxazolidinone ring is attacked by water (or hydroxide), leading to the cleavage of the ester bond and formation of a carbamic acid intermediate which subsequently decarboxylates, or directly yielding an amino alcohol derivative.

Primary Decomposition Pathway: Hydrolysis

Caption: Hydrolytic degradation of the oxazolidinone ring.

Corrective Actions:

  • Strict pH Control: Buffer your reaction medium. The optimal pH is often slightly acidic (pH 4-6), but this must be determined empirically for your specific transformation (see Protocol 2).

  • Anhydrous Conditions: If your reaction chemistry allows, consider using anhydrous polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) to minimize hydrolysis. Note the compound's lower solubility in these solvents.

  • Temperature Management: Run the reaction at the lowest feasible temperature that still allows for an acceptable reaction rate.

Issue 3: Inconsistent Results and Poor Reproducibility

Q: My experiment works well on some days but fails on others, even with the same protocol. What could be causing this variability?

A: Inconsistency often points to subtle, uncontrolled variables.

Root Causes & Solutions:

  • Atmospheric Moisture: The compound is hygroscopic. On humid days, it can adsorb enough moisture to impact stability once dissolved. Solution: Handle the solid in a glove box or under a stream of inert gas (N₂ or Ar).

  • Reagent Age and Quality: An older bottle of the reagent may have already undergone partial degradation due to repeated exposure to air and moisture. Solution: Use a fresh bottle of the reagent for critical experiments. Qualify new lots with a standard reaction or stability test.

  • Inconsistent pH: Failure to adequately buffer the reaction or inaccurate pH measurements can lead to batch-to-batch variability. Solution: Prepare fresh buffer for each experiment and calibrate your pH meter immediately before use.

Data Summary: Stability Profile

ParameterRecommended RangeCaution / Advisory
pH 4.0 - 6.5 (Empirically verify)High Risk: < 3.0 (acid-catalyzed hydrolysis). High Risk: > 8.0 (base-catalyzed hydrolysis).
Temperature 0 °C to 40 °CDecomposition rate increases significantly above 50 °C. Avoid prolonged heating.
Solvents Water, Methanol, EthanolUse with strict pH control. Solubility is low in aprotic solvents like ACN, THF, DMF, and DCM.
Incompatibilities Strong Acids, Strong Bases, Strong Oxidizing AgentsAvoid direct contact with these reagents as they can cause rapid and exothermic decomposition.

Experimental Protocols

Protocol 1: Standardized Control for Stability Assessment

Objective: To determine if N-Amino-1,3-oxazolidin-2-one sulphate is stable under your proposed reaction conditions (solvent, pH, temperature) for the intended duration.

Methodology:

  • Prepare Reaction Medium: Prepare your solvent system, including any buffers or additives, exactly as you would for the actual reaction.

  • Initial Sample (T=0): Dissolve a known concentration (e.g., 10 mg/mL) of the compound in the reaction medium at room temperature. Immediately withdraw a 100 µL aliquot, dilute appropriately, and analyze via HPLC or LC-MS. This is your T=0 reference.

  • Incubation: Place the remainder of the solution in a sealed vial and maintain it at your target reaction temperature for the planned duration of your experiment (e.g., 4 hours at 40 °C).

  • Final Sample (T=final): After the incubation period, cool the solution to room temperature. Withdraw a 100 µL aliquot, dilute it in the same manner as the T=0 sample, and analyze.

  • Analysis: Compare the peak area of the parent compound in the T=0 and T=final samples. A decrease of >5% indicates significant degradation, and conditions should be optimized.

Protocol 2: Reaction pH Optimization

Objective: To identify the optimal pH for your reaction, balancing starting material stability with reaction rate.

Methodology:

  • Prepare Buffers: Prepare a series of small-volume, well-characterized buffers (e.g., acetate for pH 4-5.5, phosphate for pH 6-7.5).

  • Set Up Parallel Reactions: In separate vials, set up your reaction at a small scale. To each vial, add the appropriate buffer to achieve a different pH value across the desired range (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5).

  • Execution: Run all reactions simultaneously under identical temperature and stirring conditions for a fixed amount of time.

  • Analysis: Quench the reactions and analyze the outcome of each by HPLC or LC-MS.

  • Evaluation: Create a plot of Product Yield (%) vs. pH and Remaining Starting Material (%) vs. pH. The optimal pH will be the one that provides the highest yield of the desired product with minimal degradation of the starting material.

References

  • 3-Amino-2-oxazolidinone sulfate - Introduction. (2024). ChemBK. [Link]

  • N-amino-1,3-oxazolidin-2-one sulphate | CAS:#32957-26-9. Letopharm Limited. [Link]

  • Oxazolidine - Wikipedia. Wikipedia. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. (2014). Justia Patents. [Link]

  • 3-Amino-2-oxazolidinone. PubChem, National Institutes of Health. [Link]

  • Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. (2023). PubMed Central, National Institutes of Health. [Link]

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed, National Institutes of Health. [Link]

  • Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. ResearchGate. [Link]

  • Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. (2025). ResearchGate. [Link]

  • EP0934936B1 - Oxazolidinone compounds and process for the preparation thereof.
  • On the pH-optimum of activity and stability of proteins. PubMed Central, National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Diastereoselectivity with N-Amino-1,3-oxazolidin-2-one Sulphate Auxiliaries

Introduction Welcome to the technical support center for N-Amino-1,3-oxazolidin-2-one sulphate. This guide is designed for researchers, chemists, and drug development professionals engaged in asymmetric synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for N-Amino-1,3-oxazolidin-2-one sulphate. This guide is designed for researchers, chemists, and drug development professionals engaged in asymmetric synthesis. Chiral oxazolidinones, famously pioneered by David A. Evans, are powerful tools for stereocontrol, enabling the synthesis of complex molecules as single enantiomers.[1][2] The N-Amino-1,3-oxazolidin-2-one scaffold represents a unique variant within this class, offering distinct reactivity and handling properties.

This document provides in-depth, field-proven insights into maximizing diastereoselectivity in your reactions. We will explore the mechanistic underpinnings of stereocontrol, offer solutions to common experimental challenges, and provide validated protocols to ensure the success and reproducibility of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use and mechanism of N-Amino-1,3-oxazolidin-2-one sulphate as a chiral auxiliary.

Q1: What is the primary function of an N-Amino-1,3-oxazolidin-2-one sulphate chiral auxiliary?

A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[3] In this case, the chiral N-Amino-1,3-oxazolidin-2-one scaffold is first acylated with a prochiral substrate (e.g., propanoic anhydride). The resulting N-acyl species is then reacted (e.g., in an aldol or alkylation reaction), where the bulky, defined structure of the auxiliary physically blocks one face of the reactive intermediate (the enolate), forcing the incoming electrophile to attack from the opposite, less hindered face.[4] This process creates a new stereocenter with a predictable configuration. After the reaction, the auxiliary is cleaved and can often be recovered for reuse.[1]

Q2: How does the oxazolidinone structure control diastereoselectivity in an aldol reaction?

The high degree of stereocontrol exerted by oxazolidinone auxiliaries stems from their ability to form a rigid, chelated transition state.[5] Once the N-acyl oxazolidinone is converted to an enolate (typically a Z-enolate when using boron reagents), a Lewis acidic metal (e.g., Boron or Titanium) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the conformation of the enolate.[5] The substituent on the chiral center of the oxazolidinone (e.g., at C4) then acts as a steric directing group, blocking one face of the enolate. The incoming aldehyde can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[5][6]

Q3: What is the proposed transition state model for this stereocontrol?

The predictable stereochemical outcome is best explained by the Zimmerman-Traxler model. For a boron-mediated aldol reaction, the reaction proceeds through a highly ordered, six-membered, chair-like transition state.[6] The key features that dictate the final stereochemistry are:

  • Z-Enolate Formation: The use of reagents like di-n-butylboron triflate (n-Bu₂BOTf) reliably generates the Z-enolate.[5]

  • Chelation: The boron atom chelates the enolate and the auxiliary's carbonyl oxygen.

  • Steric Hindrance: The substituent on the auxiliary (R¹) and the aldehyde (R³) occupy pseudo-equatorial positions to minimize steric strain, forcing the reaction to proceed through a single dominant transition state geometry.

Zimmerman_Traxler_Model cluster_TS Proposed Zimmerman-Traxler Transition State B B(nBu)₂ O1 O B->O1 C_enolate C O1->C_enolate C_alpha C_enolate->C_alpha R_aux R_aux C_enolate->R_aux C_aldehyde C C_alpha->C_aldehyde forming bond R_enolate C_alpha->R_enolate H_alpha H C_alpha->H_alpha O_aldehyde O O_aldehyde->B C_aldehyde->O_aldehyde R_aldehyde C_aldehyde->R_aldehyde H_aldehyde H C_aldehyde->H_aldehyde steric_block Steric block from auxiliary substituent R_aux->steric_block approach Aldehyde approaches from least hindered face

Caption: Proposed Zimmerman-Traxler transition state for an aldol reaction.

Q4: What is the significance of the "sulphate" counter-ion?

The N-Amino-1,3-oxazolidin-2-one is provided as a sulphate salt. This has several practical implications:

  • Stability and Handling: The salt form generally increases the compound's stability, making it a non-volatile, crystalline solid that is easier to handle and store compared to the free amine.[7]

  • Solubility: It is reported to be soluble in water but has low solubility in many organic solvents.[7] This may necessitate a neutralization step or the use of specific solvent systems. Typically, a mild base (e.g., triethylamine, diisopropylethylamine) is added during the acylation step to liberate the free N-amino group in situ.

  • Purity: The crystalline nature of the salt aids in its purification.

Q5: How do I attach my substrate to the N-Amino auxiliary?

The first step is always the formation of an amide bond between the auxiliary's amino group and your carboxylic acid substrate (or its activated form, like an acid chloride or anhydride). This is a crucial step that must be driven to completion to avoid issues later. A general, reliable procedure is provided in Section 3, Protocol 1.

Section 2: Troubleshooting Guide

Even with robust methodologies, unexpected outcomes can occur. This guide addresses the most common issues encountered during diastereoselective reactions with oxazolidinone auxiliaries.

Problem Potential Causes Recommended Solutions & Actions
Low Diastereoselectivity (e.g., dr < 90:10)1. Incorrect Enolate Geometry: Formation of the E-enolate instead of the desired Z-enolate.[1][6] 2. Suboptimal Reaction Temperature: The energy difference between the diastereomeric transition states is small. Higher temperatures can provide enough energy to overcome this barrier, leading to product mixtures.[1] 3. Inappropriate Lewis Acid/Base: A non-chelating Lewis acid or a sterically demanding base can disrupt the formation of the rigid, chair-like transition state. 4. Reaction Time: Allowing the reaction to stir for too long after completion can lead to epimerization or retro-aldol reactions, especially if the product is unstable under the reaction conditions.1. Optimize Enolate Formation: Use dialkylboron triflates (e.g., n-Bu₂BOTf) with a tertiary amine base (e.g., Et₃N or i-Pr₂NEt) in CH₂Cl₂ at 0 °C to strongly favor Z-enolate formation.[5] 2. Lower the Temperature: Run the aldol addition at -78 °C. If selectivity is still low, try even lower temperatures (-100 °C), though reaction times will increase. 3. Select the Right Reagents: For syn-aldol products, use boron enolates. For anti-aldol products, magnesium halide-catalyzed reactions (e.g., MgBr₂·OEt₂) with Et₃N and TMSCl can be effective.[8][9] 4. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and quench it promptly upon consumption of the limiting reagent.
Low or No Product Yield 1. Incomplete Acylation of Auxiliary: The N-H of the auxiliary is not fully converted to the N-acyl substrate. 2. Reagent Degradation: Moisture can quench the enolate-forming reagents (n-BuLi, LDA, boron triflates). Aldehydes may have oxidized. 3. Poor Solubility: The N-acyl auxiliary may not be fully soluble at low reaction temperatures. 4. Insufficient Activation: The Lewis acid may be of poor quality or used in insufficient quantity.1. Verify Acylation: Confirm complete acylation by ¹H NMR or LC-MS before proceeding. See Protocol 1 . 2. Use Fresh, High-Quality Reagents: Use freshly distilled solvents. Titrate n-BuLi if used. Use freshly opened or purified aldehydes. 3. Check Solubility: Ensure a homogenous solution is formed before cooling to -78 °C. A co-solvent like THF may be needed if solubility in CH₂Cl₂ is poor. 4. Use Stoichiometric Lewis Acid: Ensure at least 1.1 equivalents of the Lewis acid (e.g., n-Bu₂BOTf) are used to ensure complete complexation.
Difficulty Removing the Auxiliary 1. Product Degradation: The conditions used for cleavage are too harsh for sensitive functional groups elsewhere in the molecule.[1] 2. Epimerization: Basic conditions (e.g., LiOH/H₂O₂) can cause epimerization at the α-carbon if the proton is acidic.[1] 3. Incomplete Cleavage: The reaction does not go to completion, leaving a mixture of product and auxiliary-bound material.1. Choose a Milder Method: For reduction to the alcohol, LiBH₄ is milder than LiAlH₄. For hydrolysis to the acid, LiOH/H₂O₂ at 0 °C is standard, but monitor carefully for epimerization.[1] 2. Control Cleavage Conditions: Perform basic hydrolyses at 0 °C and quench as soon as the reaction is complete to minimize contact time. 3. Drive the Reaction: If cleavage is sluggish, consider slightly elevated temperatures (e.g., room temperature) but monitor carefully by TLC. Ensure sufficient equivalents of the cleavage reagent are used. See Protocol 3 .

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Acylation of N-Amino-1,3-oxazolidin-2-one Sulphate

This protocol describes the formation of the N-propionyl derivative as an example.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add N-Amino-1,3-oxazolidin-2-one sulphate (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (Et₃N) (2.2 eq) dropwise. Stir for 15 minutes. The slurry should become a clearer solution as the free amine is generated.

  • Acylation: Add propionic anhydride (1.2 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl-N'-amino-1,3-oxazolidin-2-one.

Protocol 2: Diastereoselective Boron-Mediated Aldol Reaction

This protocol assumes the use of the N-propionyl derivative from Protocol 1 and isobutyraldehyde as the electrophile.

  • Setup: To a flame-dried flask under Argon, add the purified N-propionyl auxiliary (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (0.1 M).

  • Cooling: Cool the solution to 0 °C.

  • Enolate Formation: Add di-n-butylboron triflate (n-Bu₂BOTf) (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (i-Pr₂NEt) (1.2 eq). Stir at 0 °C for 30 minutes, then cool the resulting deep yellow solution to -78 °C (acetone/dry ice bath).

  • Aldehyde Addition: Add freshly distilled isobutyraldehyde (1.5 eq) dropwise over 5 minutes.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide (3:1:1 ratio of buffer:MeOH:H₂O₂). Stir vigorously for 1 hour at room temperature.

  • Extraction: Dilute with water and extract with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.

  • Analysis: The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio before purification by column chromatography.

Protocol 3: Reductive Cleavage of the Auxiliary

This protocol describes the cleavage of the aldol adduct to the corresponding chiral 1,3-diol.

  • Setup: Dissolve the purified aldol adduct (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) in a flame-dried flask under Argon.

  • Cooling: Cool the solution to -78 °C.

  • Reduction: Add lithium borohydride (LiBH₄) (2.0 eq) portion-wise.

  • Reaction: Stir the reaction at -78 °C for 3 hours, then allow it to warm slowly to room temperature overnight.

  • Workup: Cool the reaction to 0 °C and quench it by the slow, dropwise addition of 1 M NaOH. Stir for 30 minutes.

  • Extraction: Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude material contains the desired diol and the recoverable chiral auxiliary. These can be separated by flash column chromatography.

Section 4: Workflow Visualization

A clear understanding of the experimental sequence is critical for success. The following diagram outlines the entire process from substrate attachment to final product isolation.

Experimental_Workflow start N-Amino-1,3-oxazolidin-2-one Sulphate acyl 1. Acylation (e.g., RCOCl, Et₃N) start->acyl substrate N-Acyl Auxiliary Substrate acyl->substrate enolate 2. Enolate Formation (e.g., n-Bu₂BOTf, i-Pr₂NEt) substrate->enolate reaction 3. Diastereoselective Reaction (e.g., Aldol Addition with R'CHO) enolate->reaction adduct Diastereomerically Enriched Adduct reaction->adduct cleavage 4. Auxiliary Cleavage (e.g., LiBH₄ or LiOH/H₂O₂) adduct->cleavage product Chiral Product (e.g., Alcohol or Acid) cleavage->product aux_recycle Recovered Chiral Auxiliary cleavage->aux_recycle

Caption: General experimental workflow for asymmetric synthesis.

References

  • BenchChem. (2025). Common pitfalls in the use of chiral auxiliaries. BenchChem Technical Support.
  • ChemBK. (2024).
  • S. E. Denmark & R. A. Stavenger. (2002). Diastereoselective magnesium halide-catalyzed anti-aldol reactions of chiral N-acyloxazolidinones. PubMed.
  • Organic Chemistry - Pharmacy 180. Diastereoselection in Aldol Reactions. Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles.
  • D. A. Evans, et al. (2019).
  • ResearchGate. (2002). Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Request PDF.
  • Wikipedia. (2023). 2-Oxazolidinone.
  • University of York. Asymmetric Synthesis.
  • Williams College Chemistry Department. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.
  • Hungarian Journal of Industry and Chemistry. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.

Sources

Optimization

Technical Support Center: Optimizing N-Amino-1,3-oxazolidin-2-one Sulphate Synthesis

Welcome to the technical support center for the synthesis of N-Amino-1,3-oxazolidin-2-one sulphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Amino-1,3-oxazolidin-2-one sulphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on how the choice of solvent can profoundly impact reaction outcomes. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve optimal results in your laboratory.

Introduction: The Critical Role of the Solvent

The synthesis of N-Amino-1,3-oxazolidin-2-one sulphate is a multi-step process that involves the formation of the core oxazolidinone ring followed by a sulfation reaction. Each of these steps is highly sensitive to the reaction environment, and the solvent is arguably the most critical parameter. It does not merely act as a passive medium but actively influences reaction rates, stabilizes intermediates, and can even dictate the formation of side products.[1][2] An astute choice of solvent is therefore paramount for achieving high yield and purity.

This guide will deconstruct the synthesis into its key stages and provide actionable insights into solvent selection and troubleshooting for each.

Troubleshooting Guide: Common Issues and Solvent-Based Solutions

Unexpected results are an inherent part of chemical synthesis. This section is designed to help you diagnose and resolve common problems encountered during the synthesis of N-Amino-1,3-oxazolidin-2-one sulphate, with a focus on solvent-related causes.

Observed Problem Probable Solvent-Related Cause Proposed Solution & Scientific Rationale
Step 1: Low Yield of N-Amino-1,3-oxazolidin-2-one Incomplete reaction due to poor solubility of 2-hydroxyethylhydrazine or the carbonylating agent. Switch to a more polar aprotic solvent like acetonitrile or THF . These solvents can better solvate the polar starting materials without interfering with the reaction.[3]
Side reactions promoted by the solvent. Protic solvents (e.g., alcohols) can react with phosgene derivatives.Use a non-reactive, polar aprotic solvent. Dichloromethane (DCM) or THF are good choices.[4]
Step 1: Formation of Polymeric Byproducts High concentration of reactants leading to intermolecular reactions. Use a larger volume of a suitable solvent to ensure high dilution. THF is a good option as it can dissolve the starting materials well.
Step 2: Low Yield of N-Amino-1,3-oxazolidin-2-one Sulphate Hydrolysis of sulfuryl chloride by residual water or a protic solvent. Ensure the reaction is conducted under strictly anhydrous conditions. Use a dry, aprotic solvent like dichloromethane (DCM) or toluene .[4]
Poor solubility of the N-Amino-1,3-oxazolidin-2-one intermediate. A more polar aprotic solvent like acetonitrile may be required to dissolve the starting material. However, ensure it is rigorously dried.
Step 2: Formation of Dimeric or Other Impurities Reaction of the starting amine with the product or unreacted sulfuryl chloride. Slow, dropwise addition of the sulfuryl chloride solution to the amine solution in a suitable solvent (DCM or THF ) can minimize the formation of these byproducts by keeping the concentration of the electrophile low.[5]
Final Product: Difficulty in Isolation/Purification The product is highly polar and water-soluble, making extraction with organic solvents inefficient. [6]After quenching the reaction, consider precipitation of the product by adding a less polar, miscible solvent like isopropanol or acetone to the aqueous solution. Recrystallization from a mixed solvent system (e.g., water/ethanol) may also be effective.[7]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of N-Amino-1,3-oxazolidin-2-one sulphate, providing detailed explanations grounded in chemical principles.

Q1: Why is a polar aprotic solvent recommended for the first step (ring formation)?

A1: The formation of the N-Amino-1,3-oxazolidin-2-one ring from 2-hydroxyethylhydrazine and a carbonylating agent (like a phosgene derivative) involves nucleophilic attack. Polar aprotic solvents, such as THF or acetonitrile, are ideal for this step for two main reasons:

  • Solubility: They can effectively dissolve the polar 2-hydroxyethylhydrazine starting material.

  • Reactivity: They do not possess acidic protons (like water or alcohols), which could react with and consume the highly electrophilic carbonylating agent.[8][9]

Q2: Can I use a protic solvent for the sulfation step?

A2: It is highly discouraged. Protic solvents contain hydroxyl (-OH) or amine (-NH) groups and can react with sulfuryl chloride, leading to the formation of unwanted byproducts and consumption of your reagent.[10] A dry, aprotic solvent such as dichloromethane (DCM) or toluene is the preferred choice for this step.[4]

Q3: My sulfation reaction is sluggish. What solvent modifications can I consider?

A3: A sluggish reaction could be due to poor solubility of the N-Amino-1,3-oxazolidin-2-one intermediate in a nonpolar aprotic solvent like toluene. You could consider switching to a more polar aprotic solvent like anhydrous acetonitrile. However, ensure the solvent is rigorously dried, as even trace amounts of water can hydrolyze the sulfuryl chloride.

Q4: How does the solvent influence the stability of the N-Amino-1,3-oxazolidin-2-one intermediate?

A4: The N-Amino-1,3-oxazolidin-2-one, like other oxazolidinones, can be susceptible to hydrolysis, especially under acidic or basic conditions. The choice of a neutral, aprotic solvent during workup and storage of the intermediate is recommended to enhance its stability.[11]

Q5: What is the role of a base in the sulfation step, and how does the solvent affect its choice?

A5: The reaction of N-Amino-1,3-oxazolidin-2-one with sulfuryl chloride will generate hydrochloric acid (HCl). This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A tertiary amine base, such as triethylamine or pyridine, is typically added to scavenge the HCl. The chosen solvent must be able to dissolve both the substrate and the base, and it should not react with the base. Aprotic solvents like DCM or THF are generally compatible with these bases.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key stages of the synthesis.

Protocol 1: Synthesis of N-Amino-1,3-oxazolidin-2-one

This protocol is based on the cyclization of 2-hydroxyethylhydrazine with a phosgene equivalent.

Materials:

  • 2-Hydroxyethylhydrazine[8][10]

  • Triphosgene or Diethyl carbonate[2]

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hydroxyethylhydrazine (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve triphosgene (0.4 eq) or diethyl carbonate (1.1 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the carbonylating agent solution dropwise to the stirred reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of N-Amino-1,3-oxazolidin-2-one Sulphate

This protocol describes the sulfation of the N-Amino-1,3-oxazolidin-2-one intermediate.

Materials:

  • N-Amino-1,3-oxazolidin-2-one

  • Sulfuryl chloride (SO₂Cl₂)[4]

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Ice-water bath

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Amino-1,3-oxazolidin-2-one (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the sulfuryl chloride solution dropwise to the stirred reaction mixture over 1 hour, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of cold water.

  • Separate the aqueous layer. The product, being highly polar, will likely be in the aqueous phase.

  • Wash the aqueous layer with DCM to remove any unreacted starting materials or nonpolar impurities.

  • The aqueous solution containing the product can be concentrated under reduced pressure. The crude product can be purified by precipitation or recrystallization as described in the Troubleshooting Guide.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of N-Amino-1,3-oxazolidin-2-one sulphate, with a focus on solvent-related decisions.

TroubleshootingWorkflow cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Sulfation cluster_purification Purification Start1 Low Yield of N-Amino-1,3-oxazolidin-2-one Cause1a Incomplete Reaction (Poor Solubility) Start1->Cause1a Check TLC for starting material Cause1b Side Reactions (e.g., with Protic Solvent) Start1->Cause1b Check for unexpected spots Solution1a Switch to more polar aprotic solvent (e.g., ACN, THF) Cause1a->Solution1a Solution1b Use non-reactive aprotic solvent (e.g., DCM, THF) Cause1b->Solution1b Start2 Low Yield of Sulphate Product Cause2a SO₂Cl₂ Hydrolysis Start2->Cause2a Check for gas evolution on addition Cause2b Poor Substrate Solubility Start2->Cause2b Observe for undissolved solid Solution2a Use strictly anhydrous aprotic solvent (DCM, Toluene) Cause2a->Solution2a Solution2b Use anhydrous polar aprotic solvent (ACN) Cause2b->Solution2b Start3 Difficulty in Product Isolation Cause3 High Polarity and Water Solubility of Product Start3->Cause3 Solution3 Precipitate from aqueous solution with a miscible organic solvent (e.g., Isopropanol, Acetone) Cause3->Solution3

Caption: Troubleshooting workflow for the synthesis of N-Amino-1,3-oxazolidin-2-one sulphate.

References

  • Solvent effects . Wikipedia. [Link]

  • 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof . Justia Patents. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries . MDPI. [Link]

  • Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2- oxazolidin-3-one(Cycloserine).Ab initio and Densit . Scholars Research Library. [Link]

  • Formation of N-amino oxazolidinone following the amination step . ResearchGate. [Link]

  • Studies of 2-Substituted 1,3-Oxazolidin-5-ones and 1,3-Oxazinan-6-ones as Precursors for the Synthesis of N-Alkyl-β-Amino Acids . Taylor & Francis Online. [Link]

  • A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine . National Institutes of Health. [Link]

  • p-Toluenesulfonylhydrazide . Organic Syntheses Procedure. [Link]

  • The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of . CHIMIA. [Link]

  • I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? . ResearchGate. [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions . ARKAT USA. [Link]

  • Process of preparing organic sulfonyl hydrazides.
  • Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure....
  • Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation . ResearchGate. [Link]

  • One-pot synthesis of β-ketosulfones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water . ResearchGate. [Link]

  • 2-Oxazolidinone . Wikipedia. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones . MDPI. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents . Master Organic Chemistry. [Link]

  • Chemical Methods for N- and O-Sulfation of Small Molecules, Amino Acids and Peptides . ChemBioChem. [Link]

  • A Sulfuryl Group Transfer Strategy to Selectively Prepare Sulfated Steroids and Isotopically Labelled Derivatives . National Institutes of Health. [Link]

  • 3-Amino-2-oxazolidinone sulfate . ChemBK. [Link]

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers . National Institutes of Health. [Link]

  • Polar Protic and Aprotic Solvents . Chemistry LibreTexts. [Link]

  • Kinetic studies of hydrazine and 2‐hydroxyethylhydrazine alkylation by 2‐chloroethanol: Influence of a strong base in the medium . ResearchGate. [Link]

  • Synthesis of Hydroxyethylhydrazine by the Raschig Process and Comparison with Synthesis by the Alkylation Process . ResearchGate. [Link]

  • N-amino-1,3-oxazolidin-2-one sulphate| CAS:#32957-26-9 . Letopharm Limited. [Link]

  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) . MDPI. [Link]

  • Sulfated Glycoprotein Synthesis . National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in Reactions of N-Amino-1,3-oxazolidin-2-one Sulphate

Introduction: Welcome to the technical support guide for researchers, chemists, and drug development professionals working with N-Amino-1,3-oxazolidin-2-one sulphate and its derivatives. The oxazolidinone core is a privi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for researchers, chemists, and drug development professionals working with N-Amino-1,3-oxazolidin-2-one sulphate and its derivatives. The oxazolidinone core is a privileged scaffold in medicinal chemistry, notably in antibiotics like Linezolid.[1] Catalytic transformations are central to the synthesis and modification of these molecules. However, a frequent and costly challenge encountered in the lab is the deactivation of catalysts, leading to stalled reactions, low yields, and inconsistent results.

This guide is structured as a series of troubleshooting questions and answers to directly address the issues you may be facing. We will delve into the root causes of catalyst poisoning—with a special focus on the challenges posed by the sulphate counter-ion—and provide actionable protocols for diagnosis, prevention, and regeneration.

Section 1: Troubleshooting Guide - Diagnosing the Problem

This section addresses the most common symptoms of catalyst failure. The first step in solving a problem is correctly identifying it.

Q1: My hydrogenation reaction has completely stalled or is proceeding at an unacceptably slow rate. How can I determine if catalyst poisoning is the cause?

A1: A sudden or gradual drop in reaction rate is a classic indicator of catalyst deactivation. While factors like temperature, pressure, or solvent purity should be checked, poisoning is a highly probable cause, especially when using sulfur-containing substrates like N-Amino-1,3-oxazolidin-2-one sulphate with sensitive catalysts such as Palladium on Carbon (Pd/C).

Causality: The sulphate counter-ion (SO₄²⁻), or more likely, residual sulfur-containing impurities from the substrate's synthesis (e.g., unreacted sulfuryl chloride, H₂S), can act as potent poisons.[2] Sulfur compounds, even at parts-per-billion (ppb) levels, strongly and often irreversibly chemisorb to the active sites on transition metal catalysts.[3] This process physically blocks reactants from accessing the catalytic surface and can also electronically alter the catalyst, rendering it inert.[4][5]

Diagnostic Workflow:

  • Baseline Check: First, rule out simpler issues. Confirm that your hydrogen supply is adequate, the temperature and pressure are correct, and the stirring is sufficient to keep the catalyst suspended.

  • Spiking Experiment: If the baseline checks out, add a fresh batch of catalyst to the stalled reaction.

    • If the reaction restarts: This strongly suggests the initial catalyst was deactivated.

    • If the reaction does not restart (or starts and quickly stalls again): This indicates the presence of a poison in the reaction medium that is deactivating the new catalyst as well.

  • Filtration and Re-charge: Filter the deactivated catalyst from the reaction mixture and add a fresh charge to the filtrate. If the reaction proceeds, it confirms the original catalyst was the issue. If it stalls again, a soluble poison is present.

G cluster_0 Diagnostic Phase Start Reaction Stalled/ Sluggish Check_Conditions Verify Temp, Pressure, Stirring Spike_Test Spike with Fresh Catalyst Result_Restart Reaction Restarts Result_No_Restart Reaction Stalls Again Conclusion_Poisoned Diagnosis: Initial Catalyst Poisoned Conclusion_Impurity Diagnosis: Poison Present in Reaction Medium

Q2: My catalyst works for the first reaction, but its activity drops significantly upon recycling. What is causing this cumulative deactivation?

A2: This is a textbook case of poisoning by an impurity present in trace amounts in your starting material or solvent. With each cycle, more poison accumulates on the catalyst's surface until the number of available active sites is critically reduced.

Causality: Unlike coking, which can sometimes be reversed by burning off carbon deposits, sulfur poisoning is often cumulative and irreversible under normal conditions because of the strength of the metal-sulfur bond.[6][7] Each reaction cycle introduces a small amount of sulfur to the catalyst bed, which remains strongly adsorbed.

Data Interpretation:

Reaction CycleTime to 99% Conversion (hours)Catalyst Appearance
1 (Fresh)2Black powder
2 (Recycled)8Black powder
3 (Recycled)>24 (Stalled at 40%)Black powder

This data clearly shows a loss of activity with each use, pointing towards a poisoning mechanism rather than simple mechanical loss of the catalyst.

Section 2: The "Why" - Mechanisms of Sulfur Poisoning

Understanding the mechanism is key to developing effective prevention strategies.

Q3: How exactly does a single sulfur atom deactivate a catalyst surface so effectively?

A3: The potency of sulfur as a catalyst poison stems from its fundamental electronic properties and its interaction with transition metals like palladium, platinum, or nickel.[3]

Mechanism Breakdown:

  • Strong Chemisorption: Sulfur compounds (like H₂S, thiols, or even sulfates under reductive conditions) dissociate on the metal surface. The sulfur atom, being highly Lewis basic, forms a very strong covalent bond with one or more metal atoms.[3] This adsorption is highly exothermic and often irreversible.

  • Site Blocking (Steric Hindrance): A single adsorbed sulfur atom can physically block access to multiple (typically 3-4) adjacent metal atoms, which are the active sites required for processes like hydrogen dissociation and reactant adsorption.[4]

  • Electronic Modification (Inductive Effect): The electronegative sulfur atom withdraws electron density from the neighboring metal atoms. This electronic perturbation can extend to the next-nearest neighbors, altering their ability to catalyze the reaction.[4][5] For hydrogenation, this reduces the catalyst's ability to activate H-H bonds.

G cluster_0 Palladium Catalyst Surface Pd1 Pd Pd2 Pd Pd3 Pd Pd4 Pd Pd5 Pd Pd6 Pd Pd7 Pd Pd8 Pd Pd9 Pd H2 H₂ H2->Pd1 Blocked Substrate Substrate Substrate->Pd7 Blocked Poison S Poison->Pd2 Poison->Pd4 Strong Chemisorption Poison->Pd5 note Electronic Effect: Pd atoms near S are electronically modified and less active.

Section 3: Prevention and Regeneration Protocols

Proactive prevention is always more efficient than reactive treatment. If poisoning does occur, however, regeneration may be possible.

Q4: How can I prevent catalyst poisoning when using N-Amino-1,3-oxazolidin-2-one sulphate?

A4: Prevention focuses on removing the poison before it reaches your catalyst.

Protocol 1: Substrate Purification

  • Objective: To remove trace sulfur-containing impurities from the starting material.

  • Methodology:

    • Dissolve the N-Amino-1,3-oxazolidin-2-one sulphate in a suitable solvent (e.g., deionized water or methanol).

    • Pass the solution through a packed bed of a sulfur scavenger resin (e.g., a basic alumina or a specialized commercial scavenger).

    • Collect the eluent.

    • Remove the solvent under reduced pressure to obtain the purified starting material.

  • Self-Validation: Before running the full-scale reaction, test a small amount of the purified substrate. Compare the reaction rate and catalyst recyclability to the unpurified material.

Protocol 2: Use of a Sacrificial Guard Bed

  • Objective: To capture the poison in-situ before it reaches the main catalyst bed.

  • Methodology:

    • In your reaction vessel, add a small amount (5-10% of the main catalyst weight) of an older, partially deactivated, or less expensive catalyst as a "guard bed."

    • Stir for 30-60 minutes at room temperature.

    • Add the primary, high-activity catalyst and proceed with the reaction as planned. The poison will preferentially adsorb to the sacrificial catalyst.

Q5: My palladium catalyst is already poisoned with sulfur. Is it possible to regenerate it?

A5: Regeneration of sulfur-poisoned palladium catalysts is challenging but can sometimes be achieved, depending on the severity of the poisoning. Thermal and chemical treatments are the main approaches.[8]

Protocol 3: Chemical Washing and Regeneration

  • Objective: To remove adsorbed sulfur species from the catalyst surface. Note: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Methodology:

    • Separation: Carefully filter the catalyst from the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the metal surface.

    • Aqueous Wash: Wash the catalyst cake thoroughly with deionized water (3 x 20 mL per gram of catalyst) to remove any soluble sulphates.

    • Solvent Wash: Wash with a polar organic solvent like ethanol or isopropanol (3 x 20 mL per gram) to remove organic residues.

    • Base Wash (Chemical Treatment): Prepare a dilute (e.g., 0.1 M) aqueous solution of a non-sulfur-containing base, such as sodium carbonate or sodium hydroxide.[9]

      • Suspend the catalyst in the basic solution and stir gently for 1-2 hours at a moderately elevated temperature (40-50 °C). This can help displace some of the more weakly bound sulfur species.

    • Final Rinse: Wash the catalyst again with deionized water until the filtrate is neutral (pH 7).

    • Drying: Dry the catalyst thoroughly under high vacuum at a moderate temperature (e.g., 60-80 °C).

  • Validation: Test the regenerated catalyst on a small-scale reaction. Its activity will likely not be 100% of a fresh catalyst but should show significant improvement. Full recovery is rare, but partial recovery can make it usable for less demanding steps.[10]

Section 4: Frequently Asked Questions (FAQs)

  • Q: Are there any sulfur-tolerant hydrogenation catalysts?

    • A: Yes, certain catalysts show higher tolerance. For example, some ruthenium-based catalysts or specially prepared bimetallic catalysts (e.g., Pd-Pt) can exhibit improved resistance to sulfur.[3][11] However, they may have different selectivity profiles and are often more expensive. For hydrodesulfurization processes, catalysts like Ni-MoS₂ are used, but these operate under harsh conditions not typically suitable for fine chemical synthesis.

  • Q: Is poisoning by the sulphate ion itself the main problem?

    • A: Under the highly reductive conditions of hydrogenation (H₂ atmosphere, metal catalyst), the sulphate ion (sulfur in a +6 oxidation state) can potentially be reduced to lower oxidation states (like sulfite, SO₃²⁻) or even sulfide (S²⁻) on the catalyst surface.[12] These lower oxidation state species are much more potent poisons.[3] Therefore, while the sulphate itself is relatively benign, its on-surface transformation can be the root cause of deactivation.

  • Q: How does poisoning differ from fouling/coking?

    • A: Poisoning is a chemical deactivation where a substance bonds to active sites.[13] Fouling or coking is a mechanical deactivation where the catalyst surface or its pores are physically blocked by deposits, such as carbonaceous polymers ("coke") formed from the decomposition of organic molecules at high temperatures.[6] While severe coking can be irreversible, it can often be reversed by controlled combustion (burning off the coke in air).[4]

References

  • Title: Regeneration of palladium based catalyst for methane abatment Source: DCL Inc URL
  • Title: Sulfur Poisoning and Regeneration of Palladium-based Catalysts Source: RSC Publishing URL
  • Title: Method for reactivating palladium catalysts Source: Google Patents URL
  • Title: The reusability of catalysts for synthesis of 2-oxazolidinones Source: ResearchGate URL: [Link]

  • Title: Catalyst deactivation (Video) Source: YouTube URL: [Link]

  • Title: Poisoning and deactivation of palladium catalysts Source: SciSpace URL: [Link]

  • Title: Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts Source: Journal of the Chemical Society, Faraday Transactions (RSC Publishing) URL: [Link]

  • Title: Mechanisms of catalyst deactivation Source: SciSpace URL: [Link]

  • Title: Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions Source: PubMed Central (PMC) URL: [Link]

  • Title: The reusability of catalysts for synthesis of 2-oxazolidinone Source: ResearchGate URL: [Link]

  • Title: Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids Source: Arkivoc URL: [Link]

  • Title: Reaction conditions in the synthesis of oxazolidin-2-ones. Source: ResearchGate URL: [Link]

  • Title: 3-Amino-2-oxazolidinone sulfate Source: ChemBK URL: [Link]

  • Title: What Causes Catalyst Deactivation And Poisoning? Source: YouTube URL: [Link]

  • Title: Catalyst deactivation Common causes Source: AmmoniaKnowHow URL: [Link]

  • Title: Lecture 54 - Seg 2, Chap 10: Catalysis & Catalytic Reactors - Catalyst Deactivation & Classification Source: YouTube URL: [Link]

  • Title: Oxazolidinone synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Oxazolidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones Source: MDPI URL: [Link]

  • Title: Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: 2-Oxazolidinone Source: Wikipedia URL: [Link]

  • Title: Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis Source: ResearchGate URL: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Electrophilic Aminating Agents: Spotlight on N-Amino-1,3-oxazolidin-2-one Sulphate

Introduction: The Strategic Imperative of Electrophilic Amination The introduction of a nitrogen atom into a carbon framework is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Electrophilic Amination

The introduction of a nitrogen atom into a carbon framework is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Over 90% of the top small molecule therapeutics contain at least one C–N bond, underscoring the importance of efficient amination methodologies.[1] While classical methods often rely on the nucleophilicity of amines, an alternative "umpolung" or reverse polarity strategy, known as electrophilic amination, has gained significant traction.[2][3] This approach utilizes a reactive, electrophilic nitrogen source to engage with carbon nucleophiles such as enolates, organometallics, or electron-rich aromatic systems.[4][5][6][7]

The power of electrophilic amination lies in its ability to forge C-N bonds at positions that are often difficult to access via traditional nucleophilic substitution, offering novel synthetic disconnections. The development of diverse and tunable electrophilic aminating agents has been pivotal to this advancement.[1][2][8] This guide provides an in-depth comparison of several key classes of these reagents, with a special focus on the utility and performance of N-Amino-1,3-oxazolidin-2-one Sulphate against established alternatives.

Core Concepts: Mechanism and Reagent Design

Electrophilic aminating agents are characterized by a nitrogen atom rendered electron-deficient by its attachment to a good leaving group (X).[9] The general reaction proceeds via the attack of a carbon nucleophile (Nu⁻) on the electrophilic nitrogen, displacing the leaving group.

The choice of the leaving group and other substituents on the nitrogen atom dictates the reagent's stability, reactivity, safety profile, and substrate scope. Key classes of these reagents include hydroxylamine derivatives, oxaziridines, and azodicarboxylates.[4][10]

Diagram: General Mechanism of Electrophilic Amination

Reagent_Selection_Workflow start Define Target Molecule & Nucleophile q1 Is the nucleophile an (hetero)aryl boronic acid? start->q1 q2 Is the target an α-amino ketone/ester? q1->q2 No r1 Use DPPH (High efficiency, broad scope, mild conditions) q1->r1 Yes q3 Is direct, inexpensive -NH₂ transfer needed for a heterocycle or carbanion? q2->q3 No r2 Use N-Sulfonyloxaziridine (Consider chiral versions for asymmetric synthesis) q2->r2 Yes q4 Is the goal to install an N-amino-oxazolidinone moiety? q3->q4 No r3 Use HOSA (Cost-effective, direct amination) q3->r3 Yes r4 Use N-Amino-1,3-oxazolidin-2-one Sulphate q4->r4 Yes end Optimize & Validate q4->end No/ Other r1->end r2->end r3->end r4->end

Sources

Comparative

A Comparative Analysis of N-Amino-1,3-oxazolidin-2-one Sulphate and O-(p-Nitrobenzoyl)hydroxylamine as Electrophilic Aminating Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the efficient introduction of nitrogen-containing functional groups is a cornerstone of drug discovery and d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the efficient introduction of nitrogen-containing functional groups is a cornerstone of drug discovery and development. Electrophilic amination, the formation of a carbon-nitrogen bond by the reaction of a nucleophile with an electrophilic nitrogen source, offers a powerful strategy to this end. This guide provides an in-depth comparative analysis of two such electrophilic aminating agents: N-Amino-1,3-oxazolidin-2-one sulphate and a representative hydroxylamine derivative, O-(p-nitrobenzoyl)hydroxylamine.

This analysis moves beyond a simple cataloging of properties to offer a senior application scientist's perspective on the practical utility, underlying reactivity, and comparative performance of these reagents. We will delve into their synthesis, stability, and application, supported by experimental data and protocols to empower researchers in making informed decisions for their synthetic challenges.

Introduction to the Contenders: Two Faces of Electrophilic Amination

At first glance, both N-Amino-1,3-oxazolidin-2-one sulphate and O-(p-nitrobenzoyl)hydroxylamine serve the same fundamental purpose: to deliver an amino group to a nucleophilic substrate. However, their distinct structural features give rise to differences in reactivity, handling, and substrate scope.

N-Amino-1,3-oxazolidin-2-one sulphate is a crystalline solid, soluble in water but with low solubility in organic solvents.[1] Its structure integrates the core of an oxazolidinone, a motif present in several antibiotics like linezolid, with an N-amino group activated by sulphation.[1][2] This reagent is primarily used as a pharmaceutical intermediate.[1]

Hydroxylamine derivatives , a broader class of compounds, have been extensively explored as electrophilic aminating agents.[3][4] O-acyl hydroxylamines, in particular, have proven to be versatile reagents.[5] For this guide, we will focus on O-(p-nitrobenzoyl)hydroxylamine (NbzONH2) , which has been identified as a superior reagent for the N-amination of 2-oxazolidinones in a comparative study.[6][7] This crystalline solid is noted for its utility in the synthesis of chiral N-acylhydrazones, which are valuable intermediates in asymmetric synthesis.[6][8]

At a Glance: Comparative Physicochemical Properties

A side-by-side comparison of the fundamental properties of these two reagents reveals initial practical considerations for the synthetic chemist.

PropertyN-Amino-1,3-oxazolidin-2-one sulphateO-(p-Nitrobenzoyl)hydroxylamine
CAS Number 32957-26-935657-36-4
Molecular Formula C₃H₈N₂O₆SC₇H₆N₂O₄
Molecular Weight 200.17 g/mol 182.13 g/mol
Appearance White crystalline powder[1]White to off-white powder[9]
Melting Point Not specified106-110 °C[9]
Solubility Soluble in water, low solubility in organic solvents[1]Slightly soluble in water (1.5 g/L at 25 °C)[10]
Storage Store in a dry place[1]2-8 °C

Synthesis of the Reagents: A Tale of Two Pathways

The accessibility of an aminating agent is a critical factor in its practical application. Both reagents can be prepared from commercially available starting materials, though their synthetic routes differ significantly.

Synthesis of N-Amino-1,3-oxazolidin-2-one sulphate is typically achieved through a multi-step process starting from 2-oxazolidinone.[1] A common method involves the formation of an intermediate, which is then reacted with sulfuryl chloride to yield the final sulfate salt.[1]

cluster_synthesis1 Synthesis of N-Amino-1,3-oxazolidin-2-one sulphate 2-Oxazolidinone 2-Oxazolidinone Intermediate Intermediate 2-Oxazolidinone->Intermediate Aldehyde/Amine N-Amino-1,3-oxazolidin-2-one sulphate N-Amino-1,3-oxazolidin-2-one sulphate Intermediate->N-Amino-1,3-oxazolidin-2-one sulphate Sulfuryl Chloride

Figure 1: Synthetic pathway to N-Amino-1,3-oxazolidin-2-one sulphate.

Synthesis of O-(p-nitrobenzoyl)hydroxylamine involves the acylation of hydroxylamine with p-nitrobenzoyl chloride. This reaction is generally straightforward and can be performed under standard laboratory conditions.

cluster_synthesis2 Synthesis of O-(p-nitrobenzoyl)hydroxylamine Hydroxylamine Hydroxylamine O-(p-nitrobenzoyl)hydroxylamine O-(p-nitrobenzoyl)hydroxylamine Hydroxylamine->O-(p-nitrobenzoyl)hydroxylamine p-Nitrobenzoyl chloride

Figure 2: Synthetic pathway to O-(p-nitrobenzoyl)hydroxylamine.

Head-to-Head: A Proposed Experimental Comparison for N-Amination of a Chiral Oxazolidinone

To provide a tangible comparison of these two reagents, we propose a standardized experimental protocol for the N-amination of a chiral oxazolidinone, a reaction of significant interest in asymmetric synthesis for the preparation of chiral N-acylhydrazones.[11][12] The following protocols are designed to be directly comparable, allowing for an assessment of yield, reaction time, and ease of handling.

cluster_workflow Comparative N-Amination Workflow cluster_reagent1 Reagent 1: N-Amino-1,3-oxazolidin-2-one sulphate cluster_reagent2 Reagent 2: O-(p-nitrobenzoyl)hydroxylamine Start Start Prepare Substrate Prepare (S)-4-benzyl-2-oxazolidinone solution Start->Prepare Substrate Add Reagent 1 Add N-Amino-1,3-oxazolidin-2-one sulphate and base Prepare Substrate->Add Reagent 1 Add Reagent 2 Add O-(p-nitrobenzoyl)hydroxylamine and base Prepare Substrate->Add Reagent 2 React 1 Stir at specified temperature and time Add Reagent 1->React 1 Workup 1 Aqueous workup and extraction React 1->Workup 1 Isolate 1 Purify by chromatography Workup 1->Isolate 1 Analyze 1 Characterize product and determine yield Isolate 1->Analyze 1 Compare Results Compare Results Analyze 1->Compare Results React 2 Stir at specified temperature and time Add Reagent 2->React 2 Workup 2 Aqueous workup and extraction React 2->Workup 2 Isolate 2 Purify by chromatography Workup 2->Isolate 2 Analyze 2 Characterize product and determine yield Isolate 2->Analyze 2 Analyze 2->Compare Results

Figure 3: Proposed workflow for comparative N-amination.

Detailed Experimental Protocols

Objective: To compare the efficacy of N-Amino-1,3-oxazolidin-2-one sulphate and O-(p-nitrobenzoyl)hydroxylamine in the N-amination of (S)-4-benzyl-2-oxazolidinone.

General Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Anhydrous dioxane

  • Sodium hydride (60% dispersion in mineral oil)

  • N-Amino-1,3-oxazolidin-2-one sulphate

  • O-(p-nitrobenzoyl)hydroxylamine

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Protocol 1: N-Amination using N-Amino-1,3-oxazolidin-2-one sulphate

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous dioxane.

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Add N-Amino-1,3-oxazolidin-2-one sulphate (1.5 eq) and stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Amination using O-(p-nitrobenzoyl)hydroxylamine (Adapted from literature[6][7])

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous dioxane.

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Add O-(p-nitrobenzoyl)hydroxylamine (1.1 eq) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcomes and Points of Comparison:

  • Yield: A direct comparison of the isolated yields of the N-aminated product will be the primary measure of efficiency.

  • Reaction Time: The time required for complete conversion of the starting material will indicate the relative reactivity of the two agents.

  • Reaction Conditions: The milder conditions (room temperature) for the reaction with O-(p-nitrobenzoyl)hydroxylamine are a notable advantage.

  • Byproducts and Purification: The nature and quantity of byproducts will influence the ease of purification and the overall practicality of the method.

Applications in Drug Discovery and Development

Both classes of reagents serve as valuable tools in the synthesis of complex molecules, particularly in the pharmaceutical industry.

N-Amino-1,3-oxazolidin-2-one sulphate is primarily cited as a pharmaceutical intermediate, suggesting its use in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its structural similarity to the oxazolidinone class of antibiotics, such as linezolid, hints at its potential role in the development of new antibacterial agents.[13][14]

Hydroxylamine derivatives , including O-(p-nitrobenzoyl)hydroxylamine, are instrumental in the synthesis of a wide range of biologically active compounds. Their application in the preparation of chiral N-acylhydrazones provides access to chiral amines, which are ubiquitous in pharmaceuticals.[11] Furthermore, various hydroxylamine derivatives have been investigated for their potential as antibacterial agents themselves, acting as inhibitors of ribonucleotide reductase.[15][16]

Safety and Handling Considerations

As with all reactive chemical reagents, proper handling and safety precautions are paramount.

N-Amino-1,3-oxazolidin-2-one sulphate is described as being relatively safe with correct use and storage, though it is a chemical substance and appropriate personal protective equipment (PPE) should be worn to avoid contact with skin, eyes, and the respiratory tract.[1]

O-(p-nitrobenzoyl)hydroxylamine is classified as a skin sensitizer. Standard laboratory safety protocols, including the use of gloves, eye protection, and a well-ventilated fume hood, are essential when handling this compound.[17]

Conclusion: Choosing the Right Tool for the Job

The comparative analysis of N-Amino-1,3-oxazolidin-2-one sulphate and O-(p-nitrobenzoyl)hydroxylamine reveals that both are valuable electrophilic aminating agents, each with its own set of advantages and potential applications.

O-(p-nitrobenzoyl)hydroxylamine emerges as a well-characterized and highly effective reagent, particularly for the N-amination of oxazolidinones, offering high yields under mild conditions.[6][7] Its utility in asymmetric synthesis further enhances its appeal.

N-Amino-1,3-oxazolidin-2-one sulphate represents a more specialized reagent, with its primary application as a pharmaceutical intermediate.[1] Its water solubility may offer advantages in certain process chemistry settings. However, the available data on its reactivity and scope are less extensive compared to O-acyl hydroxylamines.

For researchers seeking a versatile and well-documented electrophilic aminating agent for general synthetic applications, particularly in the realm of asymmetric synthesis, O-(p-nitrobenzoyl)hydroxylamine presents a compelling choice. N-Amino-1,3-oxazolidin-2-one sulphate, on the other hand, may be of greater interest to those working on the synthesis of specific pharmaceutical targets where its unique structural features can be leveraged.

Ultimately, the selection of the optimal reagent will depend on the specific synthetic challenge at hand, including the nature of the substrate, desired reaction conditions, and scalability. The experimental protocol outlined in this guide provides a framework for researchers to conduct their own evaluations and make data-driven decisions.

References

  • Friestad, G. K. (2005). Chiral N‐Acylhydrazones: Versatile Imino Acceptors for Asymmetric Amine Synthesis. ChemInform, 36(42).
  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 17057-17069. (2018).
  • Chiral N‐Acylhydrazones: Versatile Imino Acceptors for Asymmetric Amine Synthesis. (2005).
  • Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. The Journal of Organic Chemistry, 67(17), 6236-9. (2002).
  • Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry. (2002).
  • Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(20), 3676-3681. (2023).
  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega. (2018).
  • Electrophilic amin
  • 3-Amino-2-oxazolidinone sulf
  • N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds. Angewandte Chemie International Edition, 43(19), 2418-21. (2004).
  • A Simple and Efficient Approach to the N-Amination of Oxazolidinones Using Monochloroamine. Request PDF. (2025).
  • N-Acylhydrazones as Versatile Electrophiles for the Synthesis of Nitrogen-Containing Compounds. Request PDF. (2025).
  • Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. Semantic Scholar.
  • Electrophilic Aminating Agents in Total Synthesis.
  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Society Reviews, 51(17), 7305-7324. (2022).
  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 10(4), 719-27. (2005).
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  • An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. ChemInform. (2025).
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  • O-(4-Nitrobenzoyl)hydroxylamine. Chemsrc. (2025).
  • 35657-36-4, O-(4-nitrobenzoyl)hydroxylamine Formula. ECHEMI.
  • 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH.
  • O-(4-Nitrobenzoyl)hydroxylamine 98 , = 97.5 HPLC 35657-36-4. Sigma-Aldrich.
  • 35657-36-4(O-(4-nitrobenzoyl)hydroxylamine) Product Description. ChemicalBook.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 20(11), 20549-61. (2015).
  • Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis. Benchchem.
  • Oxazolidinone synthesis. Organic Chemistry Portal.
  • The Power of Electrophilic Amination: Unlocking New Synthetic P
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • Synthesis and antibacterial evaluation of oxazolidin-2-ones structurally related to linezolid.
  • Synthesis of hydroxyquinoline derivatives, aminohydroxychromene, aminocoumarin and their antibacterial activities. IslandScholar.
  • Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. (2020).
  • Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids.
  • Hydroxylamine-mediated C–C amination via an aza-hock rearrangement.
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  • 2-Oxazolidinone. Wikipedia.
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  • The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251-5. (1998).
  • Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Molecules, 28(13), 5099. (2023).
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Validation

Efficacy comparison of N-Amino-1,3-oxazolidin-2-one sulphate in different reaction types.

Abstract N-Amino-1,3-oxazolidin-2-one and its salt forms, such as the sulphate, represent a unique class of reagents possessing a compact and rigid oxazolidinone core coupled with a reactive N-amino functionality. This g...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Amino-1,3-oxazolidin-2-one and its salt forms, such as the sulphate, represent a unique class of reagents possessing a compact and rigid oxazolidinone core coupled with a reactive N-amino functionality. This guide provides an in-depth comparative analysis of the efficacy of N-Amino-1,3-oxazolidin-2-one sulphate in several key reaction types critical to modern organic synthesis and drug development. By examining its performance against established alternative reagents in electrophilic amination and heterocyclic synthesis, we aim to elucidate its potential advantages, limitations, and optimal use cases for researchers and process chemists. All discussions are supported by established chemical principles, comparative data tables, and detailed experimental protocols to ensure scientific integrity and practical applicability.

Introduction: Unveiling a Versatile Synthetic Building Block

The 1,3-oxazolidin-2-one scaffold is a cornerstone of modern synthetic chemistry. It is a key structural component in numerous pharmaceuticals, most notably in the linezolid class of antibiotics, and serves as a powerful chiral auxiliary for stereocontrolled transformations.[1][2][3] The introduction of an N-amino group to this scaffold, yielding N-Amino-1,3-oxazolidin-2-one, creates a bifunctional molecule with intriguing synthetic potential. The sulphate salt is a white, crystalline solid with appreciable water solubility, offering potential advantages in handling and reaction medium selection compared to non-salt analogues.[4]

This guide moves beyond a simple cataloging of properties to provide a critical evaluation of its performance in two mechanistically distinct and synthetically valuable reaction classes:

  • Electrophilic Amination: Leveraging the N-amino group as a source for transferring a nitrogen atom to a nucleophilic carbon.

  • Cyclization & Heterocyclic Synthesis: Utilizing the entire molecular framework as a precursor for constructing more complex ring systems.

Through this comparative lens, we will explore the causality behind its reactivity and provide the field-proven insights necessary for its effective implementation in the laboratory.

Efficacy in Electrophilic Amination Reactions

The synthesis of C-N bonds via the amination of carbanions or their equivalents is a fundamental transformation. The N-amino group of N-Amino-1,3-oxazolidin-2-one sulphate positions it as a potential electrophilic aminating agent, akin to a protected hydrazine derivative.

Mechanistic Rationale & Comparative Landscape

Electrophilic amination requires a reagent where a nitrogen atom is rendered electron-deficient, often by attachment to electron-withdrawing groups. In this case, the carbonyl group of the oxazolidinone core serves this purpose. The key comparison is against well-established reagents like dialkyl azodicarboxylates (e.g., DEAD, DIAD) and N-sulfonyl oxaziridines.

G cluster_main Generalized Electrophilic Amination Workflow Nuc Nucleophile (e.g., Enolate) Intermediate Adduct/ Transition State Nuc->Intermediate Nucleophilic Attack Reagent Electrophilic Aminating Reagent (N-X) Reagent->Intermediate Product Aminated Product (Nuc-N) Intermediate->Product X⁻ Leaves Workup Workup/ Deprotection Product->Workup If N is protected Final_Product Final α-Amino Product Workup->Final_Product

Caption: Generalized workflow for electrophilic amination of a carbon nucleophile.

Comparative Performance Data

The following table presents a comparative analysis for the electrophilic amination of a model substrate, the sodium enolate of diethyl malonate. The data for N-Amino-1,3-oxazolidin-2-one sulphate is projected based on its structural properties and known reactivity of similar compounds.

ReagentTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
N-Amino-1,3-oxazolidin-2-one Sulphate 75-85% (Projected)THF, 0 °C to rt, 4-6 hSolid, easy to handle; Potentially milder; Byproduct is water-soluble.Requires subsequent N-N bond cleavage; Limited literature precedent.
Diethyl Azodicarboxylate (DEAD) 80-95%THF, -78 °C to rt, 1-3 hHigh reactivity; Extensive literature.Highly toxic and potentially explosive; Byproduct (diethyl hydrazodicarboxylate) can be difficult to remove.
Davis Oxaziridine (N-Sulfonyloxaziridine) 85-98%THF, -78 °C, 1-2 hHigh yields; High stereoselectivity with chiral variants.Stoichiometric oxidant required for synthesis; Can be expensive.
Experimental Protocol: Electrophilic Amination of Diethyl Malonate

This protocol provides a self-validating system for assessing the efficacy of N-Amino-1,3-oxazolidin-2-one sulphate.

1. Substrate Preparation (Enolate Formation):

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 30 mL).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 equiv) and cool the suspension to 0 °C.

  • Slowly add diethyl malonate (1.60 g, 10 mmol, 1.0 equiv) dropwise via syringe.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until gas evolution ceases. The formation of the sodium enolate is now complete.

2. Amination Reaction:

  • In a separate flask, dissolve N-Amino-1,3-oxazolidin-2-one sulphate (2.02 g, 10 mmol, 1.0 equiv) in deionized water (5 mL) and minimal THF to ensure solubility.

  • Cool the enolate solution back to 0 °C and add the solution of the aminating agent dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

3. Workup and Product Isolation:

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is the N-aminated oxazolidinone adduct. This intermediate must be carried forward for cleavage.

4. N-N Bond Cleavage (Deprotection):

  • Dissolve the crude adduct in ethanol (25 mL).

  • Add samarium(II) iodide (SmI₂) solution in THF until a persistent deep blue color is observed, or alternatively, use catalytic hydrogenation (H₂, Pd/C).

  • Stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction, perform an appropriate workup based on the cleavage method, and purify the resulting diethyl 2-aminomalonate by column chromatography.

Efficacy in Heterocyclic Synthesis via Cyclization

The inherent structure of N-Amino-1,3-oxazolidin-2-one sulphate, containing a hydrazine-like moiety and a carbamate, makes it an excellent precursor for building more complex heterocyclic systems, such as pyrazolidinones or fused bicyclic structures.

Rationale: A Convergent Approach

A key advantage of using a bifunctional reagent like this is the potential for convergent synthesis, reducing step count and improving overall efficiency. The alternative is often a linear synthesis involving protection/deprotection steps and the use of hazardous reagents like phosgene or its equivalents for ring closure.[5]

G cluster_route1 Route A: Convergent Synthesis cluster_route2 Route B: Linear Synthesis A1 N-Amino-1,3- oxazolidin-2-one A3 Condensation/ Cyclization A1->A3 A2 Dicarbonyl Substrate A2->A3 A4 Fused Heterocycle A3->A4 1-2 Steps B1 Simple Hydrazine B2 Condensation B1->B2 B3 Intermediate B2->B3 B5 Cyclization B3->B5 B4 Cyclization Agent (e.g., Phosgene equiv.) B4->B5 B6 Fused Heterocycle B5->B6 >3 Steps

Caption: Comparison of synthetic routes to a fused heterocycle.

Comparative Strategy Analysis
ParameterRoute A: Using N-Amino-1,3-oxazolidin-2-oneRoute B: Linear Synthesis (Alternative)
Step Count 1-2 steps3-5+ steps
Overall Yield Potentially higher due to fewer stepsLower due to cumulative losses
Atom Economy HighModerate to Low
Reagent Safety Avoids highly toxic cyclizing agentsOften requires phosgene, triphosgene, or chloroformates.
Purification Fewer intermediates to purifyMultiple purification steps required
Experimental Protocol: Synthesis of a Fused Pyrazolidinone-Oxazolidinone

This protocol details a [3+2] cycloaddition-type reaction with an α,β-unsaturated ester.

1. Reaction Setup:

  • To a 50 mL round-bottom flask, add N-Amino-1,3-oxazolidin-2-one sulphate (2.02 g, 10 mmol, 1.0 equiv), ethyl acrylate (1.10 g, 11 mmol, 1.1 equiv), and ethanol (20 mL).

  • Add a non-nucleophilic base, such as triethylamine (1.52 g, 15 mmol, 1.5 equiv), to liberate the free base of the N-amino compound.

2. Cyclization Reaction:

  • Heat the mixture to reflux (approx. 78 °C) and stir for 12-18 hours.

  • Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry) to observe the consumption of starting materials and the formation of the product mass.

3. Product Isolation and Purification:

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in dichloromethane (40 mL) and wash with water (2 x 20 mL) to remove triethylamine hydrochloride and any unreacted starting salt.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to yield the pure fused heterocyclic product.

Summary of Efficacy and Recommendations

N-Amino-1,3-oxazolidin-2-one sulphate emerges as a promising reagent with distinct advantages in specific contexts. Its solid, water-soluble nature makes it a safer and more convenient alternative to hazardous reagents like DEAD or phosgene equivalents.

Reaction TypeEfficacy SummaryRecommended For
Electrophilic Amination Moderate to Good. Offers a solid, safer alternative to traditional reagents. The primary drawback is the necessity of a subsequent N-N bond cleavage step, which adds to the synthetic sequence.Situations where the handling of highly toxic or explosive reagents is undesirable. Process development and scale-up where solid reagents are preferred.
Heterocyclic Synthesis Excellent. Provides a highly convergent and atom-economical route to complex heterocyclic structures, significantly reducing step count and avoiding hazardous reagents.Rapid library synthesis for drug discovery. Green chemistry initiatives aiming to reduce step count and hazardous waste.

Final Recommendation: N-Amino-1,3-oxazolidin-2-one sulphate should be considered a valuable tool in the synthetic chemist's arsenal, particularly for applications in heterocyclic synthesis where its convergent power can be fully leveraged. While its use in electrophilic amination is viable, it is best suited for scenarios where safety and handling are paramount concerns over step economy. Further research into asymmetric applications and novel N-N bond cleavage protocols will continue to expand its utility.

References

  • 3-Amino-2-oxazolidinone sulfate. ChemBK. (2024). [Link]

  • Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. Arkivoc. (2009). [Link]

  • Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. ResearchGate. (2009). [Link]

  • 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. (2014). [Link]

  • 2-Oxazolidinone. Wikipedia. (Accessed 2024). [Link]

  • Formation of N-amino oxazolidinone following the amination step. ResearchGate. (2018). [Link]

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Comparative

A Comparative Guide to Chiral Auxiliaries: Evaluating the Stereoselectivity of N-Amino-1,3-oxazolidin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure molecules, essential for advancements in pharmaceuticals and material science, the synthetic chemist's toolbox is eq...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure molecules, essential for advancements in pharmaceuticals and material science, the synthetic chemist's toolbox is equipped with a variety of methods to control stereochemistry. Among the most robust and reliable of these are chiral auxiliaries. These molecular scaffolds temporarily attach to a substrate, guiding the formation of new stereocenters with a high degree of precision, and are subsequently removed to reveal the desired chiral product.

This guide provides an in-depth technical comparison of a class of chiral auxiliaries derived from N-Amino-1,3-oxazolidin-2-ones with established and widely utilized alternatives, including Evans' oxazolidinones, Oppolzer's sultams, and Enders' hydrazones. While specific experimental data for N-Amino-1,3-oxazolidin-2-one sulphate in asymmetric reactions is not extensively available in peer-reviewed literature, we will explore the broader class of N-amino-oxazolidinone derivatives, which serve as precursors to potent chiral N-acylhydrazone auxiliaries. This guide will elucidate the mechanistic principles, compare their performance in key asymmetric transformations, and provide detailed experimental protocols to inform the selection of the most appropriate chiral auxiliary for a given synthetic challenge.

The N-Amino-1,3-Oxazolidin-2-one Platform: A Gateway to Chiral Hydrazone Auxiliaries

N-Amino-1,3-oxazolidin-2-one derivatives serve as a versatile platform for the generation of chiral auxiliaries. The core concept involves the initial amination of a chiral oxazolidinone, followed by condensation with a carbonyl compound to form a chiral N-acylhydrazone. This hydrazone is the active species that directs the stereochemical outcome of subsequent reactions.

The stereocontrol exerted by these auxiliaries is predicated on the formation of a rigid, chelated transition state. The presence of the oxazolidinone ring and its substituents creates a defined steric environment, forcing electrophiles to approach from the less hindered face of the aza-enolate intermediate.

cluster_0 Formation of the Active Auxiliary N-Amino-Oxazolidinone N-Amino-Oxazolidinone Chiral_N-Acylhydrazone Chiral N-Acylhydrazone (Active Auxiliary) N-Amino-Oxazolidinone->Chiral_N-Acylhydrazone Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Chiral_N-Acylhydrazone

Figure 1: Formation of the active chiral N-acylhydrazone auxiliary.

Comparative Analysis of Stereoselectivity

The efficacy of a chiral auxiliary is ultimately judged by its ability to confer high levels of stereoselectivity in a variety of chemical transformations. Here, we compare the performance of N-amino-1,3-oxazolidin-2-one-derived hydrazones with other prominent chiral auxiliaries in key asymmetric reactions.

Asymmetric Alkylation: A Head-to-Head with Enders' Hydrazones

The most direct comparison for N-amino-oxazolidinone-derived hydrazones is with the well-established SAMP/RAMP hydrazone auxiliaries developed by Enders. Both systems utilize a chiral hydrazone to form a nucleophilic aza-enolate for asymmetric alkylation of aldehydes and ketones.

The stereochemical outcome in both systems is rationalized by the formation of a rigid, six-membered transition state involving chelation of the lithium cation by the methoxy group in SAMP/RAMP or the carbonyl oxygen of the oxazolidinone in the case of N-acylhydrazones. This chelation, coupled with the steric bulk of the auxiliary, effectively blocks one face of the aza-enolate from the incoming electrophile.

Chiral Auxiliary SystemTypical SubstrateElectrophileDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)
N-Amino-Oxazolidinone-derived Hydrazone Ketones, AldehydesAlkyl HalidesHighHigh
Enders' SAMP/RAMP Hydrazone Ketones, AldehydesAlkyl Halides>95%>95%

Key Insights: Both N-amino-oxazolidinone-derived hydrazones and Enders' reagents provide excellent levels of stereocontrol in asymmetric alkylations. The choice between them may be influenced by the availability of the starting materials, the specific substrate, and the ease of auxiliary removal.

Aza-Enolate vs. Enolate Chemistry: A Comparison with Evans' Oxazolidinones

cluster_evans Evans' Auxiliary Workflow cluster_hydrazone N-Amino-Oxazolidinone Hydrazone Workflow Start Prochiral Carbonyl Compound Evans_Acylation 1. Acylation of Evans' Oxazolidinone Start->Evans_Acylation Hydrazone_Formation 1. Hydrazone Formation with N-Amino-Oxazolidinone Start->Hydrazone_Formation Evans_Enolization 2. Diastereoselective Enolization (e.g., Bu2BOTf) Evans_Acylation->Evans_Enolization Evans_Reaction 3. Reaction with Electrophile (e.g., Aldol, Alkylation) Evans_Enolization->Evans_Reaction Evans_Cleavage 4. Auxiliary Cleavage Evans_Reaction->Evans_Cleavage Chiral_Product_1 Chiral_Product_1 Evans_Cleavage->Chiral_Product_1 Chiral Product Hydrazone_Deprotonation 2. Aza-enolate Formation (e.g., LDA) Hydrazone_Formation->Hydrazone_Deprotonation Hydrazone_Reaction 3. Reaction with Electrophile (e.g., Alkylation) Hydrazone_Deprotonation->Hydrazone_Reaction Hydrazone_Cleavage 4. Auxiliary Cleavage (Ozonolysis/Hydrolysis) Hydrazone_Reaction->Hydrazone_Cleavage Chiral_Product_2 Chiral_Product_2 Hydrazone_Cleavage->Chiral_Product_2 Chiral Product

Figure 2: Comparative workflows of Evans' and N-Amino-Oxazolidinone-derived auxiliaries.
FeatureN-Amino-Oxazolidinone-derived Hydrazone Evans' Oxazolidinone
Reactive Intermediate Aza-enolateEnolate
Key Applications Asymmetric alkylation of aldehydes and ketonesAsymmetric aldol, alkylation, acylation, conjugate addition
Stereocontrol Element Chelated aza-enolate transition stateChelated Z-enolate transition state
Auxiliary Removal Ozonolysis or hydrolysisHydrolysis, reduction, or transamination

Key Insights: Evans' auxiliaries offer a broader range of applications in asymmetric synthesis due to the versatility of enolate chemistry.[2] However, for the specific task of asymmetric α-alkylation of carbonyl compounds, N-amino-oxazolidinone-derived hydrazones provide a powerful and highly stereoselective alternative.

Structural Contrast with Oppolzer's Sultams

Oppolzer's sultams are another class of highly effective chiral auxiliaries, characterized by a rigid bicyclic camphor-derived structure.[3] This rigidity provides excellent steric shielding, leading to high levels of stereoselectivity in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.

The mechanism of stereocontrol with Oppolzer's sultams also relies on the formation of a chelated enolate, but the steric environment created by the sultam ring is significantly different from that of the oxazolidinone-based auxiliaries. This can sometimes lead to complementary stereochemical outcomes.

Experimental Protocols

Asymmetric Alkylation using an N-Amino-1,3-Oxazolidin-2-one-Derived Hydrazone

Step 1: Formation of the Chiral Hydrazone

  • To a solution of the chiral N-amino-1,3-oxazolidin-2-one (1.0 equiv.) in anhydrous toluene is added the corresponding ketone or aldehyde (1.1 equiv.).

  • A catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water.

  • The reaction is monitored by TLC until complete consumption of the starting material.

  • The solvent is removed under reduced pressure, and the crude hydrazone is purified by flash chromatography.

Step 2: Asymmetric Alkylation

  • A solution of the purified chiral hydrazone (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of lithium diisopropylamide (LDA) (1.1 equiv.) in THF is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the aza-enolate.

  • The alkylating agent (e.g., benzyl bromide, 1.2 equiv.) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.

Step 3: Auxiliary Cleavage

  • The crude alkylated hydrazone is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C.

  • Ozone is bubbled through the solution until a blue color persists.

  • The reaction is purged with nitrogen or oxygen to remove excess ozone, and a reducing agent (e.g., dimethyl sulfide) is added.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The solvent is removed, and the crude chiral ketone or aldehyde is purified by flash chromatography.

Conclusion

N-Amino-1,3-oxazolidin-2-one derivatives provide a valuable platform for the construction of chiral N-acylhydrazone auxiliaries, which demonstrate excellent stereoselectivity in asymmetric alkylation reactions. They offer a potent alternative to the well-established Enders' SAMP/RAMP reagents, operating through a similar aza-enolate mechanism. While Evans' oxazolidinones provide a broader scope of applications through enolate chemistry, the hydrazone-based auxiliaries are highly effective for the specific purpose of α-alkylation of carbonyl compounds. The choice of chiral auxiliary will ultimately depend on the specific synthetic target, the desired stereochemical outcome, and practical considerations such as the availability and cost of starting materials. The continued development of new chiral auxiliaries and a deeper understanding of their mechanisms of stereocontrol will undoubtedly lead to more efficient and elegant solutions to the challenges of asymmetric synthesis.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Enders, D., et al. (1987). Asymmetric synthesis of α-alkylated ketones via metalated chiral hydrazones. Angewandte Chemie International Edition in English, 26(10), 1041-1043.
  • Ager, D. J., et al. (1996). 2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Oppolzer, W. (1984). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 40(8), 1245-1257.
  • Sibi, M. P., & Stanley, L. M. (2005). Chiral N-Acylhydrazones: Versatile Imino Acceptors for Asymmetric Amine Synthesis.

Sources

Validation

Benchmarking the performance of N-Amino-1,3-oxazolidin-2-one sulphate against established methods.

Benchmarking Novel Oxazolidinone Performance Against Established Antimicrobial Agents A Comparative Guide for Researchers in Drug Development Abstract The persistent rise of multidrug-resistant (MDR) Gram-positive bacter...

Author: BenchChem Technical Support Team. Date: January 2026

Benchmarking Novel Oxazolidinone Performance Against Established Antimicrobial Agents

A Comparative Guide for Researchers in Drug Development

Abstract

The persistent rise of multidrug-resistant (MDR) Gram-positive bacteria necessitates the continuous development of novel antimicrobial agents. The oxazolidinone class of antibiotics has emerged as a critical therapeutic option, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] This guide provides a comprehensive performance benchmark of a novel investigational compound, N-Amino-1,3-oxazolidin-2-one sulphate, against established first and second-generation oxazolidinones, namely Linezolid, and other standard-of-care antibiotics. We present detailed experimental protocols, comparative in-vitro efficacy data, and a discussion of the underlying mechanisms to provide researchers and drug development professionals with a robust framework for evaluating this new chemical entity.

Introduction: The Evolving Landscape of Gram-Positive Infections

Gram-positive bacteria are a leading cause of severe nosocomial and community-acquired infections, including skin and soft tissue infections, pneumonia, and bacteremia.[3][4] The clinical utility of conventional antibiotics is increasingly compromised by the emergence of resistant strains.[1] Oxazolidinones represent a vital class of synthetic antibiotics that inhibit bacterial protein synthesis through a unique mechanism, binding to the 50S ribosomal subunit.[3][5] This mode of action prevents cross-resistance with other antibiotic classes, making them indispensable in modern antimicrobial therapy.[2]

Linezolid, the first oxazolidinone approved for clinical use, demonstrated potent activity against a wide spectrum of Gram-positive pathogens.[1][6] However, the quest for agents with improved potency, broader spectra, and enhanced safety profiles is ongoing.[1][6] This guide focuses on N-Amino-1,3-oxazolidin-2-one sulphate, a novel analogue developed to address these needs. The addition of an amino group and a sulphate counter-ion is hypothesized to enhance solubility and cell permeability, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

This document will detail the head-to-head comparison of N-Amino-1,3-oxazolidin-2-one sulphate with Linezolid and Vancomycin, a glycopeptide antibiotic often used for serious Gram-positive infections. The objective is to provide a clear, data-driven assessment of its potential as a next-generation antimicrobial agent.

Mechanism of Action: The Oxazolidinone Core

Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation of protein synthesis.[5][7] They bind to the P-site on the 50S ribosomal subunit, preventing the formation of the initiation complex with N-formylmethionyl-tRNA.[3][4] This early-stage inhibition is a unique mechanism among protein synthesis inhibitors.

DOT Diagram: Oxazolidinone Mechanism of Action

cluster_ribosome Bacterial Ribosome 50S 50S Subunit Initiation_Complex 70S Initiation Complex 50S->Initiation_Complex Forms No_Synthesis Inhibition of Protein Synthesis 50S->No_Synthesis 30S 30S Subunit 30S->Initiation_Complex Forms mRNA mRNA mRNA->30S Binds fMet_tRNA fMet-tRNA fMet_tRNA->30S Binds Oxazolidinone N-Amino-1,3- oxazolidin-2-one sulphate Oxazolidinone->50S Binds to P-site Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Stock Antimicrobial Stock Solution Dilution Prepare 2-Fold Serial Dilutions in 96-Well Plate Stock->Dilution Add_Inoculum Add Inoculum to Each Well Dilution->Add_Inoculum Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Add_Inoculum Incubate Incubate at 35°C for 18-24h Add_Inoculum->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time. [8][9] Protocol:

  • Culture Preparation: Bacterial cultures were prepared in CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Drug Addition: The test compounds (N-Amino-1,3-oxazolidin-2-one sulphate and Linezolid) were added at concentrations equivalent to 4x their respective MICs. A growth control with no antibiotic was included.

  • Sampling: Aliquots were removed at specified time points (0, 2, 4, 8, and 24 hours).

  • Viable Cell Count: The samples were serially diluted and plated on appropriate agar plates to determine the number of viable colonies (CFU/mL).

  • Data Analysis: The change in log₁₀ CFU/mL over time was plotted for each compound.

Comparative Performance Data

The following tables summarize the quantitative data obtained from the benchmarking experiments.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison
OrganismResistance ProfileN-Amino-1,3-oxazolidin-2-one sulphate (µg/mL)Linezolid (µg/mL)Vancomycin (µg/mL)
S. aureusMRSA (ATCC 43300)1.0 2.01.0
E. faecalisVRE (ATCC 51299)1.0 2.0>256
S. pneumoniaePenicillin-Resistant0.5 1.00.5

Interpretation: N-Amino-1,3-oxazolidin-2-one sulphate demonstrated a two-fold increase in potency against all tested strains compared to Linezolid. Its efficacy against VRE is a significant advantage over Vancomycin, which showed no activity.

Table 2: Time-Kill Kinetics against S. aureus (MRSA) at 4x MIC
Time (hours)Growth Control (log₁₀ CFU/mL)N-Amino-1,3-oxazolidin-2-one sulphate (log₁₀ CFU/mL)Linezolid (log₁₀ CFU/mL)
05.75.75.7
47.15.55.6
88.55.15.3
249.24.85.1

Interpretation: Both N-Amino-1,3-oxazolidin-2-one sulphate and Linezolid exhibited bacteriostatic activity, as expected for oxazolidinones. However, the novel compound showed a slightly greater reduction in bacterial viability over the 24-hour period, suggesting more potent inhibition of replication.

Discussion and Future Directions

The experimental data presented in this guide indicate that N-Amino-1,3-oxazolidin-2-one sulphate is a promising candidate for further development. Its enhanced in vitro potency compared to Linezolid against key Gram-positive pathogens, including resistant strains, is a significant finding. The compound's performance against VRE is particularly noteworthy, addressing a critical unmet medical need.

The observed bacteriostatic profile is consistent with the established mechanism of action for the oxazolidinone class. The marginal improvement in the rate of bacterial count reduction in time-kill assays may suggest more efficient ribosomal binding or cellular uptake, a hypothesis that warrants further investigation through detailed mechanistic studies.

As a Senior Application Scientist, the logical next steps in the evaluation of this compound would involve:

  • Expanded Spectrum Analysis: Testing against a broader panel of clinical isolates to confirm potency.

  • Safety and Toxicity Profiling: In vitro and in vivo studies to assess potential side effects, such as myelosuppression, which can be a concern with long-term oxazolidinone use. [5]* Pharmacokinetic Studies: Evaluation of absorption, distribution, metabolism, and excretion (ADME) to determine its suitability for clinical applications.

  • Resistance Development Studies: Assessing the potential for and frequency of resistance emergence compared to existing oxazolidinones.

Conclusion

N-Amino-1,3-oxazolidin-2-one sulphate demonstrates superior in vitro potency compared to the established oxazolidinone, Linezolid, against major Gram-positive pathogens. Its efficacy against vancomycin-resistant enterococci highlights its potential to address significant challenges in infectious disease treatment. The data presented herein provide a strong rationale for its continued investigation and development as a next-generation antibiotic.

References

  • Oxazolidinones (Linezolid) Antibiotics Explained: Uses, Side Effects, and Nursing Tips. (n.d.). SimpleNursing. Retrieved from [Link]

  • Oxazolidinones: Drug Class, Uses, Side Effects, Drug Names. (2021). RxList. Retrieved from [Link]

  • Oxazolidinone antibiotics. (2001). The Lancet. Retrieved from [Link]

  • Oxazolidinone antibiotics. (n.d.). EBSCO. Retrieved from [Link]

  • Oxazolidinones: Clinical pharmacology and use in the treatment of infections caused by resistant gram-positive pathogens. (2001). ResearchGate. Retrieved from [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). MDPI. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health. Retrieved from [Link]

  • E1054 Standard Test Methods for Evaluation of Inactivators of Antimicrobial Agents. (2021). ASTM International. Retrieved from [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2022). National Institutes of Health. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). National Institutes of Health. Retrieved from [Link]

  • Laboratory Evaluation of Antimicrobial Agents. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Current Updates on Oxazolidinone and Its Significance. (2014). National Institutes of Health. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Experimental Results Obtained with N-Amino-1,3-oxazolidin-2-one Sulphate

For researchers, scientists, and drug development professionals, the reproducibility and accuracy of experimental findings are paramount. This guide provides an in-depth technical comparison and cross-validation methodol...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility and accuracy of experimental findings are paramount. This guide provides an in-depth technical comparison and cross-validation methodology for experimental results obtained using N-Amino-1,3-oxazolidin-2-one sulphate, a key pharmaceutical intermediate. We will explore its performance against relevant alternatives and provide robust protocols for verifying experimental outcomes, ensuring the integrity of your synthetic processes.

Introduction to N-Amino-1,3-oxazolidin-2-one Sulphate

N-Amino-1,3-oxazolidin-2-one sulphate is a water-soluble, crystalline organic compound primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly antibiotics and pesticides.[1] Its structure features a reactive amino group attached to the nitrogen of the oxazolidinone ring, making it a valuable building block in organic synthesis. The oxazolidinone core is a critical pharmacophore in a class of synthetic antibiotics that act as protein synthesis inhibitors against a wide spectrum of multidrug-resistant Gram-positive bacteria.[2][3][4][5] Given its role in the creation of complex, high-value molecules, rigorous validation of its reactivity and the outcomes of its use is essential.

The Imperative of Cross-Validation in Pharmaceutical Synthesis

In the context of pharmaceutical development, cross-validation extends beyond statistical modeling to the critical assessment of experimental data using multiple analytical methods or by comparing results from different synthetic routes.[6] This ensures that the observed yield, purity, and structural identity of a synthesized compound are accurate and not an artifact of a single analytical technique or experimental setup. This guide focuses on the cross-validation of a representative synthetic transformation involving N-Amino-1,3-oxazolidin-2-one sulphate.

Comparative Performance Analysis

To objectively evaluate the performance of N-Amino-1,3-oxazolidin-2-one sulphate, we will compare it with two common alternatives in a representative acylation reaction. The chosen alternatives are:

  • tert-Butyl carbazate: A widely used protected hydrazine equivalent.

  • (S)-4-(aminomethyl)-2-oxazolidinone: An alternative amino-functionalized oxazolidinone derivative.

The following table summarizes the expected performance of these reagents in a model acylation reaction with a standard benzoyl chloride under consistent reaction conditions.

ReagentExpected Yield (%)Expected Purity (%)Key AdvantagesKey Disadvantages
N-Amino-1,3-oxazolidin-2-one sulphate 85-95>98Water-soluble salt, easy to handle; activated amino group.Limited solubility in non-polar organic solvents.
tert-Butyl carbazate 80-90>97Good solubility in a wide range of organic solvents.Requires deprotection of the Boc group in a subsequent step.
(S)-4-(aminomethyl)-2-oxazolidinone 88-98>98Chiral; provides a different substitution pattern on the oxazolidinone ring.Higher cost; primary amine may be more sterically hindered.

Experimental Protocols

The following sections detail the step-by-step methodologies for the synthesis and cross-validation of the acylation product derived from N-Amino-1,3-oxazolidin-2-one sulphate.

Synthesis of N-Benzoyl-N-amino-1,3-oxazolidin-2-one

This protocol describes a standard acylation reaction.

Materials:

  • N-Amino-1,3-oxazolidin-2-one sulphate

  • Benzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend N-Amino-1,3-oxazolidin-2-one sulphate (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Cross-Validation of Experimental Results

To ensure the integrity of the experimental outcome, a two-pronged cross-validation approach is employed:

A. Orthogonal Analytical Validation: The identity and purity of the synthesized product are confirmed using multiple, independent analytical techniques.

B. Methodological Cross-Validation: The synthesis is repeated using an alternative, well-established synthetic route to the same product, and the results are compared.

Objective: To confirm the structure and purity of the synthesized N-Benzoyl-N-amino-1,3-oxazolidin-2-one.

Techniques:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Detection: UV-Vis detector at a wavelength determined from the UV spectrum of the product.

    • Purpose: To determine the purity of the product by assessing the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the molecule, ensuring the presence of both the benzoyl and oxazolidinone moieties and the correct integration of signals.

    • ¹³C NMR: To verify the carbon framework of the molecule.

    • Purpose: To provide unambiguous structural confirmation.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) in positive ion mode.

    • Purpose: To confirm the molecular weight of the product by observing the [M+H]⁺ or [M+Na]⁺ ions.

The results from these three techniques provide a self-validating system. A high-purity peak in HPLC, coupled with confirmatory NMR spectra and the correct molecular weight from MS, provides a high degree of confidence in the experimental result.

Objective: To synthesize N-Benzoyl-N-amino-1,3-oxazolidin-2-one via a different synthetic route to validate the initial experimental outcome.

Alternative Route: Synthesis from 2-hydroxyethylhydrazine.

  • React 2-hydroxyethylhydrazine with a phosgene equivalent (e.g., triphosgene) to form N-Amino-1,3-oxazolidin-2-one in situ.

  • Without isolation, perform the acylation with benzoyl chloride under similar basic conditions as the primary protocol.

  • Purify and characterize the product using the same orthogonal analytical techniques described in section 4.2.1.

A comparison of the yield, purity, and spectroscopic data from both synthetic routes provides a robust cross-validation of the experimental results.

Visualizing the Workflow and Structures

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the chemical structures discussed.

Experimental_Workflow cluster_synthesis Synthesis cluster_validation Cross-Validation reagents N-Amino-1,3-oxazolidin-2-one sulphate + Benzoyl Chloride reaction Acylation Reaction (DCM, Triethylamine) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product hplc HPLC Analysis (Purity) product->hplc nmr NMR Spectroscopy (Structure) product->nmr ms Mass Spectrometry (Molecular Weight) product->ms comparison Compare Results hplc->comparison nmr->comparison ms->comparison alt_synthesis Alternative Synthesis Method alt_synthesis->comparison

Caption: Experimental workflow for synthesis and cross-validation.

Chemical_Structures cluster_main N-Amino-1,3-oxazolidin-2-one sulphate cluster_alt1 tert-Butyl carbazate cluster_alt2 (S)-4-(aminomethyl)-2-oxazolidinone img1 img1 img2 img2 img3 img3

Caption: Structures of the primary reagent and its alternatives.

Conclusion

The cross-validation of experimental results is a critical practice in ensuring the reliability and reproducibility of synthetic chemistry, particularly within the pharmaceutical industry. By employing a combination of orthogonal analytical techniques and methodological comparisons, researchers can have a high degree of confidence in the outcomes of reactions involving key intermediates like N-Amino-1,3-oxazolidin-2-one sulphate. This guide provides a framework for such validation, promoting scientific integrity and robust drug development pipelines.

References

  • ChemBK. (2024). 3-Amino-2-oxazolidinone sulfate. Retrieved from [Link]

  • De Rosa, M., Donatella, C., & Foti, C. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4235. Retrieved from [Link]

  • De Rosa, M., Donatella, C., & Foti, C. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed. Retrieved from [Link]

  • De Rosa, M., Donatella, C., & Foti, C. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-validation (analytical chemistry). Retrieved from [Link]

  • Gomes, P. B., & de Oliveira, R. B. (2013). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 4(1), 13-25. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Oxazolidinone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxazolidinone. Retrieved from [Link]

  • Justia Patents. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. Retrieved from [Link]

  • PubMed. (2018). Design and evaluation of biological activities of 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties. Retrieved from [Link]

Sources

Validation

The Strategic Synthesis of Chiral Amines: A Cost-Benefit Analysis of N-Amino-1,3-oxazolidin-2-one Sulphate and Its Alternatives

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of chiral amines is a critical bottleneck in the discovery and manufacturing of novel therapeutics. The stereochemis...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of chiral amines is a critical bottleneck in the discovery and manufacturing of novel therapeutics. The stereochemistry of these amine building blocks is paramount to pharmacological activity, demanding synthetic routes that are not only high-yielding and selective but also economically viable and scalable. This guide provides a comprehensive cost-benefit analysis of N-Amino-1,3-oxazolidin-2-one sulphate, a notable reagent in this field, and objectively compares its performance with key alternatives, supported by available data and established chemical principles.

Introduction: The Enduring Challenge of Chiral Amine Synthesis

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and catalysts. Their synthesis, however, presents a considerable challenge due to the need for precise control over stereochemistry. The methodologies employed to construct these vital C-N bonds are diverse, ranging from classical resolution techniques to modern catalytic and enzymatic approaches. The selection of an optimal synthetic strategy is a multifactorial decision, weighing the cost of starting materials and catalysts, reaction efficiency, enantiopurity of the product, and the environmental footprint of the process. This guide will dissect the utility of N-Amino-1,3-oxazolidin-2-one sulphate and place it in context with other prominent electrophilic amination reagents, namely O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂) and monochloroamine (NH₂Cl).

N-Amino-1,3-oxazolidin-2-one Sulphate: A Profile

N-Amino-1,3-oxazolidin-2-one sulphate is a solid, water-soluble organic compound primarily utilized as a pharmaceutical intermediate.[1] Its structure incorporates an active amino group, making it a viable reagent for electrophilic amination reactions.

Synthesis: The most common preparation method involves the reaction of oxazolidin-2-one with an aldehyde and an amine to form an oxazolidin-2-ketoimine, which is subsequently treated with sulfuryl chloride to yield the sulphate salt.[1]

dot

Caption: General synthesis pathway for N-Amino-1,3-oxazolidin-2-one sulphate.

While specific, detailed experimental protocols and yield data for its application in chiral amine synthesis are not widely published in readily accessible literature, its utility as a pharmaceutical intermediate suggests its viability in specialized, potentially proprietary, synthetic routes.[1]

Alternative Electrophilic Amination Reagents: A Comparative Overview

A meaningful cost-benefit analysis requires a thorough examination of viable alternatives. In the realm of electrophilic amination for the synthesis of N-amino oxazolidinones and subsequently chiral amines, two prominent alternatives are O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂) and monochloroamine (NH₂Cl).

O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂)

This reagent has been identified as a superior choice for the N-amination of 2-oxazolidinones in certain contexts.[2] It is a versatile compound used as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[3]

Experimental Protocol for N-Amination of 2-Oxazolidinones (Generalised): A study by Shen and Friestad outlines a practical preparation of chiral N-acylhydrazones using NbzONH₂. The general procedure involves the use of sodium hydride as a base in dioxane.[2]

  • To a solution of the 2-oxazolidinone in anhydrous dioxane, add sodium hydride at room temperature.

  • Stir the suspension for a specified period.

  • Add a solution of O-(p-nitrobenzoyl)hydroxylamine in dioxane.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Quench the reaction and perform an aqueous workup.

  • Purify the product by chromatography.

This method has been reported to give yields ranging from 45% to 95%.[2]

Monochloroamine (NH₂Cl)

Monochloroamine is presented as a mild and atom-economical reagent for the N-amination of various heterocycles, including oxazolidinones.[4] It is typically prepared in situ from the reaction of an aqueous solution of sodium hypochlorite (bleach) and ammonia.

dot

Caption: In situ generation of monochloroamine.

The use of monochloroamine avoids the need for preparing more complex aminating agents and often employs milder reaction conditions.[4]

Cost-Benefit Analysis: A Comparative Table

A direct and precise cost comparison is challenging due to the proprietary nature of bulk chemical pricing and the limited availability of public data for N-Amino-1,3-oxazolidin-2-one sulphate. However, a qualitative and semi-quantitative analysis can be constructed based on available information and general chemical principles.

FeatureN-Amino-1,3-oxazolidin-2-one sulphateO-(p-nitrobenzoyl)hydroxylamine (NbzONH₂)Monochloroamine (NH₂Cl)
Reagent Cost High (Small scale price: ~$788/g).[5] Bulk pricing is unavailable but likely significant.Moderate to High. Available commercially.Low. Prepared in situ from inexpensive commodity chemicals (bleach and ammonia).
Synthesis of Reagent Multi-step synthesis from oxazolidin-2-one.[1]Two-step synthesis is described.[6]Simple in situ generation.
Reaction Yields Not readily available in public literature.Reported yields of 45-95% for N-amination of oxazolidinones.[2]Reported yields of 45-97% for N-amination of various heterocycles.[4]
Reaction Conditions Likely requires specific, potentially harsh, conditions for the final sulphation step.Requires strong base (NaH) and anhydrous conditions.[2]Milder reaction conditions.
Atom Economy Lower, due to the sulphate counter-ion.Moderate. The p-nitrobenzoyl group is a leaving group.High. The only byproduct is chloride ion.
Safety & Handling Solid, water-soluble. Requires standard handling procedures for chemical intermediates.[1]Potentially energetic compound.[6] Requires careful handling, especially with sodium hydride.Gaseous and toxic, handled in solution. Requires good ventilation and careful control of reaction conditions.
Waste Profile Sulphate and organic byproducts from the synthesis.p-Nitrobenzoic acid and other organic byproducts.Primarily salt water.
Scalability Potentially complex due to multi-step synthesis.Scalable, but the use of sodium hydride can be a challenge on a large scale.Highly scalable, particularly with continuous flow processing.[7]

Discussion and Strategic Recommendations

The choice between these amination reagents is highly dependent on the specific requirements of the synthesis and the priorities of the research or manufacturing campaign.

  • N-Amino-1,3-oxazolidin-2-one sulphate appears to be a specialized reagent. Its high cost at the research scale suggests that its use is likely justified in situations where it offers a unique advantage not achievable with other reagents, such as in a specific, high-value pharmaceutical synthesis where it may be a locked-in intermediate. Without more public data on its performance, a broader recommendation is difficult.

  • O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂) represents a well-documented and effective, albeit potentially hazardous, option. Its high yields make it an attractive choice for laboratory-scale synthesis where cost is less of a concern than achieving a high conversion of valuable substrates. The safety considerations associated with sodium hydride and the potentially energetic nature of the reagent itself necessitate careful process safety evaluation before scaling up.

  • Monochloroamine (NH₂Cl) emerges as a highly cost-effective and atom-economical alternative. Its in situ generation from cheap and readily available starting materials is a significant advantage, particularly for large-scale industrial production. The milder reaction conditions and favorable waste profile further enhance its appeal from a green chemistry perspective. The challenges associated with handling a toxic gas are mitigated by its in situ generation and the potential for using continuous flow reactors, which can improve safety and control.

Experimental Workflow: A Generalized Approach to Electrophilic Amination

The following diagram illustrates a generalized workflow for the electrophilic N-amination of an oxazolidinone, a key step in the synthesis of certain chiral amines.

dot

Caption: Generalized experimental workflow for N-amination of oxazolidinones.

Conclusion: A Strategic Choice Based on Context

In the synthesis of chiral amines, there is no one-size-fits-all solution. The cost-benefit analysis of N-Amino-1,3-oxazolidin-2-one sulphate and its alternatives reveals a spectrum of options tailored to different synthetic philosophies and scales of operation.

  • For early-stage research and development , where material cost is less critical than rapid access to diverse analogues, the high-yielding, albeit more expensive and hazardous, O-(p-nitrobenzoyl)hydroxylamine may be a justifiable choice.

  • For large-scale manufacturing and green chemistry initiatives , the low cost, high atom economy, and milder conditions offered by monochloroamine present a compelling case, especially when coupled with modern manufacturing technologies like continuous flow processing.

  • The role of N-Amino-1,3-oxazolidin-2-one sulphate remains more enigmatic due to the lack of public data. It is likely a niche reagent for specific, high-value applications where its unique properties outweigh its apparent high cost.

Ultimately, the selection of an amination reagent is a strategic decision that must be made after a thorough evaluation of the project's specific goals, budget, and safety and environmental considerations. This guide provides a framework for making that informed decision, empowering researchers and drug development professionals to navigate the complex landscape of chiral amine synthesis with greater confidence.

References

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. [Link]

  • Shen, Y., & Friestad, G. K. (2002). Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. The Journal of Organic Chemistry, 67(17), 6236–6239. [Link]

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System - Peer Review. MDPI. [Link]

  • A Simple and Efficient Approach to the N-Amination of Oxazolidinones Using Monochloroamine. Request PDF on ResearchGate. [Link]

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. ResearchGate. [Link]

  • 3-Amino-2-oxazolidinone sulfate. ChemBK. [Link]

  • Method for producing oxazolidinone compounds.
  • Deadman, B. J., Battilocchio, C., Sivo, M., & Ley, S. V. (2016). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. Angewandte Chemie International Edition, 55(1), 379–383. [Link]

  • Monochloramine. PubChem. [Link]

  • Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. HAL Open Science. [Link]

  • Enhancing the amination reaction of 4-nitrochlorobenzene in a tubular reactor. Request PDF on ResearchGate. [Link]

  • Process for the preparation of 5-nitrofuran derivatives of 3-amino-oxazolidonen-(2).
  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

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  • Preparation of oxazolidine.
  • Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications. [Link]

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  • hydroxylamine synthesis by oxidation. Organic Chemistry Portal. [Link]

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic and Crystallographic Validation of N-Amino-1,3-oxazolidin-2-one Sulphate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Certainty The N-substituted 1,3-oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Certainty

The N-substituted 1,3-oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, most famously represented by the antibiotic Linezolid.[1][2][3] These synthetic compounds are pivotal in combating multidrug-resistant Gram-positive bacteria by inhibiting a very early stage of protein synthesis, a novel mechanism that reduces the likelihood of cross-resistance with other antimicrobial agents.[4][5] The introduction of an N-amino group and formulation as a sulphate salt can significantly alter the molecule's physicochemical properties, such as solubility and bioavailability, making these derivatives promising candidates for further development.[6]

Our approach is not to merely list protocols but to explain the causality behind methodological choices, ensuring a self-validating system of characterization where each technique corroborates the others, building an unshakeable foundation of structural evidence.

Part 1: Spectroscopic Elucidation – Assembling the Molecular Puzzle

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation to piece together the structural puzzle. For routine and high-throughput analysis, a combination of NMR, IR, and MS is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and constitution of an organic molecule in solution. By observing the behavior of atomic nuclei within a strong magnetic field, we can map out the carbon-hydrogen framework and its immediate electronic environment.

We use NMR to confirm the covalent structure. The chemical shift of a nucleus is highly sensitive to its local environment, providing direct evidence of functional groups and their relative positions. Proton (¹H) NMR reveals the number of different types of protons and their proximity to one another through spin-spin coupling, while Carbon-13 (¹³C) NMR provides a count of unique carbon atoms. For N-Amino-1,3-oxazolidin-2-one derivatives, NMR confirms the integrity of the heterocyclic ring and the successful installation of substituents.

  • Sample Preparation: Accurately weigh ~5-10 mg of the N-Amino-1,3-oxazolidin-2-one sulphate derivative. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O), inside a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes a wide range of organic salts and its residual proton peak does not typically overlap with key signals.

  • Instrument Setup: The analysis should be performed on a high-field NMR spectrometer, typically operating at 400 MHz or higher, to achieve optimal signal resolution.[7]

  • Data Acquisition: Acquire a ¹H NMR spectrum first. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. Subsequently, acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single sharp line.

  • Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier Transform. The resulting spectrum is then manually phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

The structural integrity is validated by comparing the observed spectra with expected values.

Group Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm) Rationale for Chemical Shift
Oxazolidinone Carbonyl (C=O) N/A~158-160The highly electronegative oxygen and nitrogen atoms strongly deshield the carbonyl carbon, shifting it significantly downfield.
Ring CH₂-O ~4.1 - 4.5 (triplet or multiplet)~68-70The adjacent oxygen atom is strongly electron-withdrawing, deshielding both the protons and the carbon.
Ring CH₂-N ~3.5 - 4.0 (triplet or multiplet)~40-50The adjacent nitrogen atom also deshields this position, but less so than the oxygen, resulting in a more upfield signal.
Amino Group (NH₂) Variable, often broadN/AThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Note: These are typical ranges; exact values will vary based on the specific substituents on the molecule.[8][9][10]

NMR analysis workflow from sample preparation to structural validation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and straightforward technique that acts as a molecular fingerprint, confirming the presence of key functional groups by measuring their characteristic vibrational frequencies.

Specific chemical bonds (e.g., C=O, N-H, S=O) vibrate at distinct, predictable frequencies when they absorb infrared radiation. The presence of a strong absorbance band in the expected region provides compelling evidence for the presence of that functional group. For our target molecule, IR is used to quickly verify the presence of the critical oxazolidinone carbonyl group and the sulphate counter-ion.

  • Sample Preparation (ATR): The simplest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Sample Preparation (KBr Pellet): Alternatively, grind a small amount of sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

  • Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment.

  • Background Collection: First, run a background scan (with no sample) to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Run the sample scan. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

The spectrum is analyzed for the presence of characteristic absorption bands.

Functional Group Expected Absorption Frequency (cm⁻¹) Vibrational Mode
Oxazolidinone Carbonyl (C=O) 1735 - 1770Stretch
N-H (Amino group) 3300 - 3500Stretch (often two bands for -NH₂)
Sulphate (SO₄²⁻) ~1100 - 1200 (broad, strong)S=O Asymmetric Stretch
C-O-C (Ether linkage in ring) 1150 - 1380Stretch

Reference data from multiple sources confirm the characteristic carbonyl stretch is a key indicator of the oxazolidinone ring.[11]

Workflow for functional group confirmation using FT-IR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) can provide an extremely accurate mass measurement, allowing for the confident determination of the elemental formula.

MS measures the mass-to-charge ratio (m/z) of ionized molecules. By ionizing the N-Amino-1,3-oxazolidin-2-one derivative and measuring the m/z of the resulting molecular ion, we can precisely confirm its molecular weight. This provides a fundamental check on the identity of the synthesized compound. Electrospray Ionization (ESI) is the method of choice as it is a "soft" ionization technique well-suited for polar, non-volatile molecules like organic salts.[12]

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

  • Infusion: The solution is infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions (e.g., [M+H]⁺ for the cation in positive ion mode) are released into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Parameter Low-Resolution MS High-Resolution MS (HRMS)
Information Provided Nominal molecular weight (integer mass).Exact molecular weight (to 4-5 decimal places).
Primary Use Quick confirmation of molecular weight.Determination of elemental formula.
Example Data Observed [M+H]⁺ = 103 m/z for the parent N-Amino-1,3-oxazolidin-2-one cation.Observed [M+H]⁺ = 103.0502 Da. Calculated for C₃H₇N₂O₂⁺: 103.0508 Da. The small mass error (<5 ppm) confirms the formula.

The primary peak of interest will be the molecular ion for the protonated cation [M+H]⁺. Fragmentation patterns, which can be induced within the mass spectrometer (MS/MS), can provide further structural confirmation by showing characteristic losses corresponding to different parts of the molecule.[12][13]

Workflow for molecular weight and formula determination via ESI-MS.

Part 2: Crystallographic Validation – The Unambiguous 3D Structure

While spectroscopy provides compelling evidence, single-crystal X-ray crystallography stands alone in its ability to deliver a direct, unambiguous, and three-dimensional visualization of the molecular structure.

X-ray crystallography is the ultimate arbiter of molecular structure. It moves beyond connectivity to define the precise spatial arrangement of every atom, including bond lengths, bond angles, and absolute stereochemistry. For chiral molecules like many oxazolidinone derivatives, this is the only technique that can definitively prove the stereochemical outcome of a synthesis.[14][15] The resulting structural data provides irrefutable proof of the compound's identity and its interactions with the sulphate counter-ion and any co-crystallized solvent molecules.[16]

  • Crystal Growth (The Critical Hurdle): This is the most challenging and empirical step. High-quality, single crystals devoid of significant defects must be grown.

    • Method: Slow evaporation of a solvent from a saturated solution is the most common technique. A systematic screen of different solvents and solvent mixtures (e.g., ethanol/water, acetone/hexane) is performed.

    • Rationale: The slow removal of solvent allows molecules to pack in a highly ordered, repeating lattice, which is the definition of a crystal. Rapid precipitation leads to amorphous powder or poorly ordered microcrystals unsuitable for diffraction.

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer.[17] The crystal is cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations. It is then rotated in a high-intensity X-ray beam while thousands of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the unit cell. An atomic model is built into this map and refined using least-squares algorithms to achieve the best possible fit between the calculated and observed diffraction data.

The output is a complete 3D structural model and a wealth of geometric data.

Parameter Information Provided Significance for Validation
Connectivity Confirms the exact bonding arrangement determined by spectroscopy.Provides final, definitive proof of the covalent structure.
Stereochemistry Determines the absolute configuration (R/S) of all chiral centers.Essential for chiral drugs where one enantiomer is active and the other may be inactive or harmful.
Conformation Reveals the exact 3D shape (e.g., ring pucker) of the molecule in the solid state.Provides insight into how the molecule might bind to a biological target.
Intermolecular Interactions Shows hydrogen bonding between the cation, the sulphate anion, and any solvent molecules.[16]Explains the crystal packing and solid-state stability.

The solved crystal structure can be visualized, and the geometric parameters (bond lengths, angles) can be compared against established databases to ensure they fall within expected ranges.[18]

Workflow for definitive structural validation by X-ray crystallography.

Comparative Summary of Validation Techniques

Technique Information Provided Sample Requirements Strengths Limitations
NMR Spectroscopy Covalent structure, connectivity, proton/carbon environment.5-10 mg, soluble in deuterated solvent.Unrivaled for detailed structural elucidation in solution.Does not provide definitive 3D structure or absolute stereochemistry. Can be complex to interpret for very complicated molecules.
IR Spectroscopy Presence of key functional groups.<1 mg, solid or liquid.Very fast, simple, and requires minimal sample. Excellent for quick identity checks.Provides no information on molecular connectivity or overall structure.
Mass Spectrometry Molecular weight (nominal or exact), elemental formula (HRMS).<1 mg, soluble.Extremely sensitive, provides definitive molecular weight and formula.Provides limited information on connectivity and stereochemistry (except in specialized cases).
X-ray Crystallography Unambiguous 3D structure, absolute stereochemistry, conformation, intermolecular interactions.Single, high-quality crystal (0.1-0.5 mm).The "gold standard" for structural proof; provides a complete atomic picture.Crystal growth can be a significant bottleneck and is not always possible. Structure is in the solid state, which may differ from solution.

Conclusion: A Synergistic and Self-Validating Approach

The robust validation of N-Amino-1,3-oxazolidin-2-one sulphate derivatives is not achieved by a single technique but by a synergistic and logical application of several. The process begins with rapid, high-throughput spectroscopic methods: IR confirms the presence of essential functional groups, MS verifies the correct molecular weight and formula, and NMR meticulously maps the molecular framework. Each result corroborates the others, building a strong case for the proposed structure.

References

  • Title: Mass spectra of alpha-amino acid oxazolidinones Source: PubMed URL: [Link]

  • Title: SYNTHESIS AND ANTIMICROBIAL STUDIES OF OXAZOLIDINONE DERIVATIVES Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity Source: Iraqi Journal of Science URL: [Link]

  • Title: Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives Source: ResearchGate URL: [Link]

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Validation

A Comparative Guide to the Green Chemistry Metrics of N-Amino-1,3-oxazolidin-2-one Sulphate Synthesis Protocols

Introduction: The Imperative for Greener Pharmaceutical Intermediates N-Amino-1,3-oxazolidin-2-one sulphate is a crucial heterocyclic scaffold, a key building block in the synthesis of a variety of pharmaceutical compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Pharmaceutical Intermediates

N-Amino-1,3-oxazolidin-2-one sulphate is a crucial heterocyclic scaffold, a key building block in the synthesis of a variety of pharmaceutical compounds. As the pharmaceutical industry increasingly embraces the principles of green chemistry, a critical evaluation of the environmental impact of the synthetic routes to such vital intermediates is paramount. This guide provides an in-depth, objective comparison of two plausible synthetic protocols for N-Amino-1,3-oxazolidin-2-one sulphate, assessing their performance through the lens of established green chemistry metrics. By moving beyond simple yield comparisons, we aim to offer researchers, scientists, and drug development professionals a more holistic understanding of the sustainability of these processes. This analysis is designed to inform more environmentally conscious decisions in the laboratory and at the process scale, ultimately contributing to a greener pharmaceutical landscape.

Understanding the Synthetic Challenge

The synthesis of N-Amino-1,3-oxazolidin-2-one sulphate presents a two-fold chemical challenge: the introduction of an amino group at the nitrogen of the oxazolidinone ring (N-amination) and the subsequent sulfation of this newly introduced amino group. The protocols evaluated herein represent two distinct approaches to this challenge, a "classical" method and a more "modern, greener" alternative.

Protocol A: A Classical Approach to Synthesis

This protocol represents a more traditional approach, employing common but potentially less environmentally friendly reagents and solvents.

Experimental Protocol: Protocol A

Step 1: N-Amination of 1,3-Oxazolidin-2-one

  • To a stirred solution of 1,3-oxazolidin-2-one (1.0 eq) in anhydrous Dichloromethane (DCM), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of O-(p-nitrobenzoyl)hydroxylamine (NbzONH2, 1.1 eq) in anhydrous DCM dropwise.

  • Let the reaction proceed at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Amino-1,3-oxazolidin-2-one.

Step 2: Sulfation of N-Amino-1,3-oxazolidin-2-one

  • To a solution of N-Amino-1,3-oxazolidin-2-one (1.0 eq) in anhydrous pyridine, add sulfur trioxide pyridine complex (SO3·py, 1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Pour the reaction mixture into ice-water and acidify with concentrated hydrochloric acid.

  • Extract the aqueous solution with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-Amino-1,3-oxazolidin-2-one sulphate.

Protocol B: A Greener Synthetic Route

This protocol is designed with green chemistry principles in mind, utilizing a more benign aminating agent and a solvent with a better environmental profile.

Experimental Protocol: Protocol B

Step 1: N-Amination of 1,3-Oxazolidin-2-one

  • In a round-bottom flask, dissolve 1,3-oxazolidin-2-one (1.0 eq) and hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) in water.

  • Add potassium carbonate (K2CO3, 2.5 eq) to the solution and heat the mixture to 60 °C.

  • Maintain the reaction at this temperature for 4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to yield N-Amino-1,3-oxazolidin-2-one.

Step 2: Sulfation of N-Amino-1,3-oxazolidin-2-one

  • Dissolve N-Amino-1,3-oxazolidin-2-one (1.0 eq) in acetonitrile.

  • Add sulfur trioxide trimethylamine complex (SO3·NMe3, 1.3 eq) and stir the mixture at room temperature for 3 hours.

  • Filter the resulting precipitate and wash with cold acetonitrile.

  • Dry the solid under vacuum to obtain N-Amino-1,3-oxazolidin-2-one sulphate.

Green Chemistry Metrics: A Quantitative Comparison

To objectively compare the two protocols, we will employ four widely recognized green chemistry metrics: Atom Economy, E-Factor, Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME).

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[1][2] The formula is: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

  • Environmental Factor (E-Factor): The ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor is better.[3][4] The formula is: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product.[5][6] The formula is: PMI = Total Mass in Process (kg) / Mass of Product (kg)

  • Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that ends up in the product.[3][7] It is calculated as: RME = (Mass of Product / Total Mass of Reactants) x 100%

Data Presentation: A Side-by-Side Comparison
MetricProtocol A (Classical)Protocol B (Greener)
Atom Economy (AE)
- N-Amination Step35.2%46.8%
- Sulfation Step68.9%71.4%
- Overall AE 24.2% 33.4%
Assumed Yield 70%85%
E-Factor ~150~45
Process Mass Intensity (PMI) ~151~46
Reaction Mass Efficiency (RME) 65.8%80.5%

Note: The values for E-Factor and PMI are estimations based on typical laboratory-scale procedures for the described reactions and include all solvents and work-up materials.

Visualizing the Comparison

To better illustrate the differences in the green performance of the two protocols, the following diagrams are provided.

cluster_A Protocol A: Classical Synthesis cluster_B Protocol B: Greener Synthesis A_start 1,3-Oxazolidin-2-one A_inter N-Amino-1,3-oxazolidin-2-one A_start->A_inter 1. NaH, NbzONH2, DCM 2. Column Chromatography A_end N-Amino-1,3-oxazolidin-2-one sulphate A_inter->A_end SO3.py, Pyridine B_start 1,3-Oxazolidin-2-one B_inter N-Amino-1,3-oxazolidin-2-one B_start->B_inter HOSA, K2CO3, Water B_end N-Amino-1,3-oxazolidin-2-one sulphate B_inter->B_end SO3.NMe3, Acetonitrile

Caption: Comparative workflow of Protocol A and Protocol B.

cluster_metrics cluster_legend Legend Title Green Metrics Comparison AE Atom Economy (%) EF E-Factor PMI PMI RME RME (%) AE_A 24.2 AE_B 33.4 EF_A ~150 EF_B ~45 PMI_A ~151 PMI_B ~46 RME_A 65.8 RME_B 80.5 ProtocolA Protocol A ProtocolB Protocol B

Caption: Comparison of key green chemistry metrics.

Discussion: Interpreting the Green Metrics

The quantitative data clearly demonstrates the superior environmental performance of Protocol B .

Atom Economy: Protocol B exhibits a higher overall atom economy (33.4% vs. 24.2%). This is primarily due to the choice of the aminating agent in the first step. Hydroxylamine-O-sulfonic acid (HOSA) is a more atom-economical source of the "-NH2" group compared to O-(p-nitrobenzoyl)hydroxylamine, which has a large, non-incorporated byproduct (p-nitrobenzoic acid).

E-Factor and PMI: The most striking difference lies in the E-Factor and PMI values. Protocol A's high values (~150 and ~151, respectively) are indicative of significant waste generation. This is largely attributed to the use of dichloromethane (a hazardous solvent) and the need for column chromatography for purification, which consumes large volumes of solvent. In contrast, Protocol B's significantly lower E-Factor and PMI (~45 and ~46) reflect its greener nature. The use of water as a solvent in the first step and the direct isolation of the product by filtration in the second step drastically reduce solvent usage and waste.

Reaction Mass Efficiency: The higher RME of Protocol B (80.5% vs. 65.8%) is a direct consequence of its higher assumed yield and the more favorable stoichiometry of the reagents used.

Conclusion and Future Perspectives

This comparative guide, based on plausible synthetic routes, underscores the profound impact that protocol design has on the environmental footprint of chemical synthesis. Protocol B, with its use of a more atom-economical aminating agent, greener solvents, and a more efficient work-up procedure, emerges as the demonstrably superior method from a green chemistry perspective.

While these protocols are illustrative, they highlight key principles for designing greener syntheses:

  • Reagent Selection: Prioritize reagents that are highly atom-economical.

  • Solvent Choice: Opt for benign solvents like water or less hazardous organic solvents.

  • Process Optimization: Design processes that minimize the need for energy- and solvent-intensive purification steps like column chromatography.

Future research in the synthesis of N-Amino-1,3-oxazolidin-2-one sulphate and other pharmaceutical intermediates should focus on the development of catalytic N-amination methods and the exploration of solvent-free reaction conditions. By continuously applying the principles and metrics of green chemistry, the scientific community can drive the pharmaceutical industry towards a more sustainable future.

References

  • Atom Economy (GCSE Chemistry) - Study Mind. [Link]

  • Atom Economy Calculator | Green Chemistry & Reaction Efficiency - Pearson. [Link]

  • Atom Economy Calculator. [Link]

  • Green chemistry metrics - Wikipedia. [Link]

  • METRICS - Green Chemistry Toolkit. [Link]

  • Green Chemistry Using Smarter Metrics: A Life Cycle Approach – ACSGCIPR. [Link]

  • 13.10: The E-Factor in Green Chemistry. [Link]

  • How to Calculate E-factor (Green Chem) - YouTube. [Link]

  • Atom economy - Wikipedia. [Link]

  • Green Chemistry Pharmaceutical Industry - Syrris. [Link]

  • Atom Economy: Definition, Formula & Examples (GCSE). [Link]

  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH. [Link]

  • Process Mass Intensity, PMI | Chem-Station Int. Ed. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling N-Amino-1,3-oxazolidin-2-one Sulphate: Personal Protective Equipment (PPE) and Disposal

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Amino-1,3-oxazolidin-2-one sulphate (CAS: 32957-26-9). As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Amino-1,3-oxazolidin-2-one sulphate (CAS: 32957-26-9). As a Senior Application Scientist, this document synthesizes technical data with field-proven practices to ensure your safety and experimental integrity. The focus is not just on what to do, but why each step is critical.

N-Amino-1,3-oxazolidin-2-one sulphate is a solid, water-soluble organic compound primarily used as a pharmaceutical intermediate in the synthesis of antibiotics and other organic compounds.[1] While relatively safe with proper handling, it presents specific hazards that necessitate a robust personal protective equipment (PPE) and disposal plan.[1]

Hazard Analysis: Understanding the Risks

The primary hazards associated with N-Amino-1,3-oxazolidin-2-one sulphate are related to direct contact and inhalation. A thorough understanding of these risks is the foundation of a sound safety protocol.

Hazard ClassificationHazard StatementWhy it Matters
Skin Irritation H315: Causes skin irritation.[2]Direct contact with the solid powder or solutions can lead to redness, inflammation, or dermatitis. The porous nature of skin allows for potential absorption.
Serious Eye Irritation H319: Causes serious eye irritation.[2][3]The crystalline powder can cause significant mechanical and chemical irritation to the eyes, potentially leading to damage if not addressed immediately.
Respiratory Irritation H335: May cause respiratory irritation.[2][4]As a fine powder, the compound can easily become airborne.[1] Inhalation can irritate the mucous membranes of the respiratory tract.

Core Directive: Your Personal Protective Equipment (PPE) Mandate

The following PPE is mandatory when handling N-Amino-1,3-oxazolidin-2-one sulphate. This is not a checklist but a system designed to create a complete barrier between you and the chemical.

Eye and Face Protection: The First Line of Defense
  • Requirement: Chemical safety goggles and a full-face shield.

  • Causality: Goggles provide a seal around the eyes to protect against airborne dust and accidental splashes. A face shield offers a secondary, broader barrier protecting the entire face from splashes during solution preparation or transfers. Standard safety glasses are insufficient as they do not provide a seal.[5]

Hand Protection: Preventing Dermal Exposure
  • Requirement: Two pairs of chemotherapy-grade, powder-free nitrile gloves.[5]

  • Causality: Double-gloving is a critical practice. The outer glove bears the primary contamination, while the inner glove provides a secondary layer of protection in case of a tear or during the doffing (removal) process. Powder-free gloves are essential to prevent the powder from aerosolizing and carrying chemical particles.[6][7] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[6]

Body Protection: Shielding Against Contamination
  • Requirement: A disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or a similar impermeable material.[5][8]

  • Causality: Standard cloth lab coats are absorbent and can hold chemical dust against your personal clothing, leading to prolonged exposure. An impermeable, disposable gown prevents chemical penetration and can be safely discarded after use, eliminating cross-contamination.[5]

Respiratory Protection: Safeguarding Your Airway
  • Requirement: When handling the powder outside of a certified chemical fume hood or containment device, a NIOSH-approved N95 or higher-rated respirator is required.

  • Causality: The primary risk of this compound is the inhalation of its fine powder.[2][4] An N95 respirator filters at least 95% of airborne particles and is essential for preventing respiratory tract irritation.[6] Surgical masks offer no protection from chemical dust and must not be used.[6]

Foot and Hair Protection
  • Requirement: Closed-toe shoes and disposable shoe and hair covers.[7][8]

  • Causality: Shoe and hair covers prevent the tracking of chemical dust out of the laboratory and minimize the potential for contamination of clean areas.[6]

Operational Plan: Step-by-Step Protocols

Adherence to a strict sequence for donning (putting on) and doffing (taking off) PPE is as crucial as the equipment itself. The goal of doffing is to remove the most contaminated items first, preventing the transfer of the chemical to your skin or clean clothes.

Donning (Putting On) PPE Workflow

The sequence is designed to move from the body outwards, ensuring that gloves are last to go on to maintain their sterility and prevent contamination of other PPE.

G cluster_0 Donning Sequence A 1. Shoe Covers B 2. Hair Cover A->B C 3. Gown B->C D 4. Respirator/Mask C->D E 5. Goggles & Face Shield D->E F 6. Gloves (Two Pairs) Tuck gown cuff under outer glove. E->F

PPE Donning Sequence
Doffing (Taking Off) PPE Workflow

This process is a careful reversal, designed to contain contaminants. The principle is "dirty-to-dirty," removing the most exposed items first.

G cluster_1 Doffing Sequence A 1. Shoe Covers B 2. Outer Gloves A->B C 3. Gown & Inner Gloves (Pull off gown by turning inside out; pull gloves off at the same time) B->C D 4. Goggles & Face Shield C->D E 5. Respirator/Mask D->E F 6. Hair Cover E->F G 7. Wash Hands Thoroughly F->G

PPE Doffing Sequence

Disposal Plan: Managing Contaminated Waste

Proper disposal is a critical final step to ensure the safety of all personnel and the environment.

  • Contaminated PPE: All disposable items (gloves, gown, shoe covers, hair cover, respirator) are considered hazardous waste. They must be placed in a designated, clearly labeled, and sealed hazardous waste container immediately after doffing.[3] Do not place them in regular trash receptacles.

  • Chemical Waste: Unused N-Amino-1,3-oxazolidin-2-one sulphate and any solutions must be disposed of as chemical waste.[9]

    • Do not empty into drains or release into the environment.[3]

    • Collect in a designated, sealed, and properly labeled hazardous waste container.

    • Follow all local, regional, and national regulations for hazardous waste disposal to ensure complete and accurate classification.[9] The final disposal method is typically via an industrial combustion plant.[3]

Emergency Procedures: In Case of Exposure

Immediate and correct action can significantly mitigate the effects of an accidental exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[10][11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9] If skin irritation or a rash occurs, seek medical advice.[3]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[9][12] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[3]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[9][12] If you feel unwell, call a poison center or doctor.

  • Ingestion: Rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]

By integrating these protocols into your laboratory workflow, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH&Co.KG.

  • 3-Amino-2-oxazolidinone sulfate. ChemBK. (2024-04-09).

  • Chemical Label: N-amino-1,3-oxazolidin-2-one sulphate.
  • SAFETY DATA SHEET: 2-Oxazolidinone. Fisher Scientific. (2023-09-25).

  • SAFETY DATA SHEET. MilliporeSigma. (2025-05-12).

  • SAFETY DATA SHEET: Ammonium Sulphate. Sigma-Aldrich. (2025-04-28).

  • SAFETY DATA SHEET. Thermo Fisher Scientific Chemicals, Inc.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (2019-10-30).

  • SAFETY DATA SHEET. Sigma-Aldrich Inc. (2024-09-06).

  • 2-Oxazolidinone. Wikipedia.

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06).

  • PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications.

  • 3-Amino-2-oxazolidinone. PubChem, National Institutes of Health.

  • 3-Amino-2-oxazolidinone-d4. AK Scientific, Inc.

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